Product packaging for 2-Butene-1-thiol(Cat. No.:CAS No. 5954-72-3)

2-Butene-1-thiol

Cat. No.: B042812
CAS No.: 5954-72-3
M. Wt: 88.17 g/mol
InChI Key: PSKWBKFCLVNPMT-NSCUHMNNSA-N
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Description

2-Butene-1-thiol is a volatile organosulfur compound of significant interest in chemical ecology and olfactory research, renowned for its role as a key component in the defensive spray of skunks. This unsaturated thiol serves as a critical standard and active ingredient in studies aimed at understanding animal behavior, predator-prey interactions, and the molecular basis of olfaction due to its extremely low odor detection threshold and potent, persistent aroma. Its mechanism of action is primarily mediated through its high-affinity binding to olfactory receptors, triggering strong aversive responses in mammals, which makes it invaluable for behavioral and sensory neuroscience experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₈S B042812 2-Butene-1-thiol CAS No. 5954-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWBKFCLVNPMT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315043
Record name (E)-2-Butene-1-thiol
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-79-2, 5954-72-3
Record name (E)-2-Butene-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58688-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-Butene-1-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butene-1-thiol, also known as crotyl mercaptan, is an unsaturated thiol that plays a significant role in various fields, from organic synthesis to the study of natural products. Its chemical behavior is characterized by the interplay between the nucleophilic thiol group and the reactive alkene moiety, allowing it to participate in a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, relevant experimental protocols, and its biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key quantitative data.

Table 1: Physical and Chemical Identifiers

PropertyValue
Molecular Formula C4H8S[2][3]
Molecular Weight 88.17 g/mol [2][3][4]
CAS Number 5954-72-3 (for the mixture of isomers), 58688-79-2 (for the (E)-isomer)[2][3][4]
Canonical SMILES CC=CCS[2]
Isomeric SMILES C/C=C/CS ((E)-isomer)[2]
InChI Key PSKWBKFCLVNPMT-NSCUHMNNSA-N[1]

Table 2: Physical Properties

PropertyValue
Boiling Point 99.1 - 102.5 °C (at 762 mmHg)[2]
Exact Mass 88.03467143 Da[2][4]
Heavy Atom Count 5[2]
Complexity 30.6[2][4]

Table 3: Computed Chemical Properties

PropertyValue
XLogP3 1.4[2][4]
Hydrogen Bond Donor Count 1[2][4]
Hydrogen Bond Acceptor Count 1[2][4]
Rotatable Bond Count 1[2][4]
Topological Polar Surface Area (PSA) 38.8 Ų[2]

Reactivity and Reaction Mechanisms

The dual functionality of this compound, arising from its thiol and alkene groups, dictates its chemical reactivity.[1] This allows it to undergo reactions characteristic of both functional groups, making it a versatile reagent in organic synthesis.

Thiol-Ene "Click" Reaction

A key reaction involving this compound is the thiol-ene reaction, a type of "click" chemistry.[1][5] This reaction proceeds via a radical-mediated mechanism, where a thiyl radical adds across the carbon-carbon double bond of an alkene in an anti-Markovnikov fashion.[5] The process is highly efficient, stereoselective, and tolerant of various functional groups, making it valuable for peptide modification and polymer synthesis.[5][6]

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical Homolytic Cleavage Initiator Initiator (e.g., light) Initiator->Thiol Alkene C=C Thiyl_Radical->Alkene Addition Carbon_Radical R-S-C-C• Alkene->Carbon_Radical New_Thiol R-SH Carbon_Radical->New_Thiol H Abstraction Thioether R-S-C-C-H New_Thiol->Thioether New_Thiyl_Radical R-S• New_Thiol->New_Thiyl_Radical

Caption: Radical-mediated Thiol-Ene reaction mechanism.

Atmospheric Oxidation

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals (•OH).[1] This oxidation can proceed through two main pathways: hydrogen abstraction from the thiol group or electrophilic addition of the •OH radical to the carbon-carbon double bond.[1] These reactions are crucial in understanding the atmospheric fate of volatile sulfur compounds.

Atmospheric_Degradation Start This compound + •OH H_Abstraction Hydrogen Abstraction Start->H_Abstraction Radical_Addition Radical Addition Start->Radical_Addition Thiol_Radical Thiyl Radical + H2O H_Abstraction->Thiol_Radical Adduct_Radical •OH Adduct Radical Radical_Addition->Adduct_Radical Further_Oxidation_1 Further Oxidation Products Thiol_Radical->Further_Oxidation_1 Further_Oxidation_2 Further Oxidation Products Adduct_Radical->Further_Oxidation_2

Caption: Atmospheric degradation pathways of this compound.

Experimental Protocols

Stereoselective Synthesis of (E)-2-Butene-1-thiol

A common method for the stereoselective synthesis of the trans (E) isomer of this compound involves the use of a butenyl halide precursor.[1]

Methodology:

  • Reaction: Trans-crotyl chloride or bromide is reacted with thiourea in a suitable solvent, such as ethanol.[1]

  • Intermediate Formation: This reaction proceeds through an isothiuronium salt intermediate.[1]

  • Hydrolysis: The isothiuronium salt is then hydrolyzed with a base (e.g., sodium hydroxide) to yield the final product, trans-2-butene-1-thiol.[1]

Synthesis_Workflow Start trans-Crotyl Halide Reaction Reaction in Ethanol Start->Reaction Thiourea Thiourea Thiourea->Reaction Intermediate Isothiuronium Salt Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product (E)-2-Butene-1-thiol Hydrolysis->Product

Caption: Synthesis of (E)-2-Butene-1-thiol.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex mixtures like natural products or environmental samples.

Methodology:

  • Injection: The sample is injected into the gas chromatograph, where it is vaporized.

  • Separation: The volatile components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.[1]

Biological and Ecological Roles

This compound is a naturally occurring compound, most notably found as a major component of the defensive spray of skunks (specifically, Mephitis mephitis).[1] Its potent and unpleasant odor serves as a highly effective defense mechanism. The presence of this and other thiols in skunk spray is responsible for its notorious and lingering scent.[1]

Safety and Handling

Like many thiols, this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7][8][9][10] It can cause skin and eye irritation.[8][9][10] Personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[7][9][10] For detailed safety information, refer to the material safety data sheet (MSDS).

References

(E)-2-Butene-1-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 58688-79-2

This technical guide provides an in-depth overview of (E)-2-Butene-1-thiol, a volatile organosulfur compound of interest to researchers in chemical synthesis, analytical chemistry, and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

(E)-2-Butene-1-thiol, also known as trans-crotyl mercaptan, is a colorless liquid with a strong, unpleasant odor characteristic of skunk spray, where it is a major component.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H8S[5]
Molecular Weight 88.17 g/mol [5]
CAS Number 58688-79-2
Boiling Point 98-100 °C
Density 0.865 g/mL at 25 °C
Refractive Index 1.475 at 20 °C
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocols

Synthesis of (E)-2-Butene-1-thiol

A common and effective method for the stereoselective synthesis of (E)-2-Butene-1-thiol involves the reaction of (E)-crotyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt.

Materials:

  • (E)-Crotyl bromide (1-bromo-2-butene)

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol. To this solution, add (E)-crotyl bromide (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents in water) and heat to reflux for an additional 2 hours.

  • Workup and Purification: Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude (E)-2-Butene-1-thiol can be further purified by fractional distillation under atmospheric pressure.

Expected Yield: 60-70%

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of (E)-2-Butene-1-thiol in various matrices, such as biological samples or environmental extracts, can be accurately performed using GC-MS.[3][6]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

Sample Preparation: For complex matrices like skunk spray, a dilution in a suitable solvent (e.g., dichloromethane) is necessary before injection.[3] For trace analysis in biological fluids, solid-phase microextraction (SPME) or liquid-liquid extraction may be employed to concentrate the analyte.

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of (E)-2-Butene-1-thiol of known concentrations. The peak area of the characteristic mass fragments (e.g., m/z 88, 73, 53) is plotted against the concentration.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (t, 1H, J = 7.6 Hz, SH)

    • δ 1.69 (d, 3H, J = 6.4 Hz, CH₃)

    • δ 3.18 (dd, 2H, J = 7.6, 6.8 Hz, CH₂)

    • δ 5.50-5.70 (m, 2H, CH=CH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 17.8 (CH₃)

    • δ 38.5 (CH₂)

    • δ 126.4 (CH=)

    • δ 128.9 (CH=)

Infrared (IR) Spectroscopy:

  • ν (cm⁻¹):

    • 2915 (C-H stretch)

    • 2550 (S-H stretch)

    • 1670 (C=C stretch)

    • 965 (trans C-H bend)

Reactivity and Biological Significance

The chemical reactivity of (E)-2-Butene-1-thiol is primarily dictated by the thiol (-SH) and the alkene (C=C) functional groups.

Thiol-Ene "Click" Reaction

(E)-2-Butene-1-thiol can readily participate in thiol-ene "click" reactions, which are radical-mediated additions of the thiol across a double bond. This reaction is highly efficient and can be initiated by UV light or a radical initiator.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_products Product Thiol (E)-2-Butene-1-thiol Product Thioether Thiol->Product Alkene Alkene (R-CH=CH₂) Alkene->Product Initiator Radical Initiator Initiator->Thiol Initiation

Caption: Thiol-Ene "Click" Reaction Workflow.

Interaction with Glutathione and Cellular Thiols

Allylic thiols, such as (E)-2-Butene-1-thiol, are known to interact with cellular thiols, most notably glutathione (GSH).[7][8][9][10] This interaction can lead to the formation of mixed disulfides and disrupt the cellular redox balance. The reaction often proceeds through a thiol-disulfide exchange mechanism. This reactivity is a key aspect of the biological effects of many organosulfur compounds.

Thiol_Glutathione_Interaction ButeneThiol (E)-2-Butene-1-thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-G) ButeneThiol->MixedDisulfide Thiol-Disulfide Exchange ModifiedProtein S-thiolated Protein (Protein-S-S-R) ButeneThiol->ModifiedProtein Thiol-Disulfide Exchange GSH Glutathione (G-SH) GSH->MixedDisulfide RedoxImbalance Cellular Redox Imbalance MixedDisulfide->RedoxImbalance CellularProtein Cellular Protein (Protein-SH) CellularProtein->ModifiedProtein ModifiedProtein->RedoxImbalance

Caption: Interaction of (E)-2-Butene-1-thiol with Cellular Thiols.

The S-thiolation of proteins can alter their function and trigger various cellular signaling pathways, including those related to oxidative stress and apoptosis.[11] Further research is needed to elucidate the specific signaling cascades affected by (E)-2-Butene-1-thiol.

Safety Information

(E)-2-Butene-1-thiol is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Due to its potent and unpleasant odor, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Chemistry of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-butene-1-thiol. It further delves into its chemical properties, stereoisomerism, synthesis, and key reactions relevant to advanced chemical research and development.

Core IUPAC Nomenclature

The systematic name but-2-ene-1-thiol is derived following the established IUPAC rules for organic chemistry, which prioritize functional groups and define the carbon chain.[1][2][3]

  • Parent Chain Identification : The longest carbon chain containing the principal functional group is identified. In this case, the chain consists of four carbon atoms, leading to the root name "but ".

  • Principal Functional Group : The molecule contains two functional groups: a thiol (-SH) and an alkene (C=C). According to IUPAC priority rules, the thiol group has higher precedence than the alkene.[2][4] Therefore, the compound is named as a thiol, and the suffix "-thiol " is used.[5]

  • Numbering the Chain : The carbon chain is numbered to assign the lowest possible locant (position number) to the principal functional group. The numbering starts from the end of the chain closest to the thiol group.

    • CH2-SH (Carbon 1)

    • CH= (Carbon 2)

    • CH- (Carbon 3)

    • CH3 (Carbon 4)

  • Locating Functional Groups :

    • The thiol group (-SH) is located on carbon 1, hence "1-thiol ".

    • The alkene double bond (C=C) starts at carbon 2, hence "2-ene ".[6]

  • Assembling the Name : Combining these elements gives the final IUPAC name: but-2-ene-1-thiol .[1]

Stereoisomerism: (E) and (Z) Configuration

The presence of a double bond at the C2 position allows for geometric isomerism. The configuration is described using the (E/Z) notation based on the Cahn-Ingold-Prelog priority rules.

  • (E)-but-2-ene-1-thiol : The entgegen or "opposite" isomer, where the higher priority groups on each carbon of the double bond (the -CH2SH group on C2 and the -CH3 group on C3) are on opposite sides. This is also commonly referred to as the trans isomer.[7][8]

  • (Z)-but-2-ene-1-thiol : The zusammen or "together" isomer, where the higher priority groups are on the same side. This is also known as the cis isomer.

The stereoselective synthesis of the (E) isomer is more common, often achieved using trans-crotyl halide precursors.[9]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, primarily referencing the (E)-isomer.

PropertyValueSource(s)
Molecular Formula C₄H₈S[7]
Molecular Weight 88.17 g/mol [1][7]
CAS Number 5954-72-3 (Isomer mixture)[9]
58688-79-2 ((E)-isomer)[7][10]
Boiling Point 99.1 - 102.5 °C (at 762 mmHg)[8][10]
LogP (Octanol/Water) 1.4[7][10]
Hydrogen Bond Donor 1[7][10]
Hydrogen Bond Acceptor 1[7][10]

Key Experimental Protocols and Reactivity

A prevalent method for synthesizing (E)-but-2-ene-1-thiol involves the reaction of a trans-crotyl halide (e.g., trans-crotyl chloride) with a sulfur nucleophile like thiourea.[9]

Protocol:

  • Isothiuronium Salt Formation : trans-crotyl chloride is reacted with thiourea in a suitable solvent (e.g., ethanol) to form the corresponding isothiuronium salt intermediate.

  • Hydrolysis : The intermediate salt is subsequently hydrolyzed with a strong base (e.g., sodium hydroxide) to liberate the free thiol.

  • Purification : The final product, (E)-but-2-ene-1-thiol, is isolated and purified, typically through distillation.

G cluster_workflow Synthesis Workflow start trans-Crotyl Halide + Thiourea step1 Reaction to form Isothiuronium Salt start->step1 Step 1 step2 Base-mediated Hydrolysis step1->step2 Step 2 end (E)-but-2-ene-1-thiol step2->end Final Product

Caption: General workflow for the synthesis of (E)-but-2-ene-1-thiol.

This compound is a classic substrate for the thiol-ene reaction, a highly efficient and stereoselective process that falls under the umbrella of "click chemistry".[9][11] This reaction involves the addition of a thiol across a double bond to form a thioether.[11] It typically proceeds via a free-radical mechanism, which can be initiated by UV light or a radical initiator.[9][12]

Mechanism:

  • Initiation : A radical initiator generates a thiyl radical (R-S•) from a thiol.

  • Propagation (Step A) : The thiyl radical adds to the alkene of another molecule in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[12]

  • Propagation (Step B) : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[12]

This reaction is fundamental in materials science for polymer modification and in synthetic chemistry for building complex molecules.[9][13]

G cluster_pathway Thiol-Ene Radical Mechanism initiator Initiator (e.g., UV light) thiol R-SH (Thiol) initiator->thiol Initiation thiyl_radical R-S• (Thiyl Radical) thiol->thiyl_radical thiol->thiyl_radical Regenerates product R-S-C-C-H (Thioether) thiol->product alkene C=C (Alkene) thiyl_radical->alkene Propagation A c_radical R-S-C-C• (Carbon Radical) alkene->c_radical c_radical->thiol Propagation B (H Abstraction)

References

A Technical Guide to the Molecular Properties of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise overview of the core physicochemical properties of 2-butene-1-thiol, with a primary focus on its molecular weight. It is intended for researchers, chemists, and professionals in the field of drug development and organosulfur chemistry who require precise and reliable data for their work.

Physicochemical Data Summary

This compound is an unsaturated thiol whose properties are defined by the interplay between its alkene and thiol functional groups. The quantitative data for this compound, primarily for the more common (E)-isomer, are summarized below.

PropertyValueSource
Molecular Formula C4H8S[1][2][3][4]
Molecular Weight 88.17 g/mol [1][2][5][6]
Average Molecular Weight 88.171[3]
Monoisotopic Mass 88.03467143 Da[1][2][6]
CAS Number 58688-79-2 ((E)-isomer)[1][2][4]
Canonical SMILES CC=CCS[1]
Boiling Point 99.1 - 102.5 °C (at 762 mmHg)[2][4]

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound can be determined through two primary methods: theoretical calculation and experimental analysis.

1. Theoretical Calculation: The molecular weight is most commonly calculated based on the compound's molecular formula (C4H8S) and the standard atomic weights of its constituent elements as provided by IUPAC.[7]

  • Carbon (C): 4 atoms × 12.011 u = 48.044 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

  • Sulfur (S): 1 atom × 32.06 u = 32.06 u

  • Total Molecular Weight: 48.044 + 8.064 + 32.06 = 88.168 g/mol

This calculated value is consistent with the reported molecular weight of 88.17 g/mol .[1][2][5][6][7]

2. Experimental Analysis via Mass Spectrometry: Mass spectrometry is the principal experimental technique for determining the mass-to-charge ratio (m/z) of ionized molecules. In this method, a sample of this compound is vaporized and ionized. The resulting ions are accelerated and deflected by a magnetic field. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio, allowing for precise determination of its mass. This technique provides the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of this compound from its chemical formula.

formula Molecular Formula (C4H8S) process Calculation Process formula->process atomic_weights Standard Atomic Weights (IUPAC) atomic_weights->process c_calc Carbon Mass 4 x 12.011 u process->c_calc h_calc Hydrogen Mass 8 x 1.008 u process->h_calc s_calc Sulfur Mass 1 x 32.06 u process->s_calc summation Summation of Atomic Masses c_calc->summation h_calc->summation s_calc->summation result Final Molecular Weight 88.17 g/mol summation->result

Caption: Workflow for calculating the molecular weight of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2-butene-1-thiol, a volatile organosulfur compound of interest in various fields of chemical research. The document details its recorded boiling point, outlines standard experimental protocols for its determination, and illustrates a common synthetic pathway.

Data Presentation: Boiling Point of this compound

The boiling point of this compound has been determined and reported in various chemical databases. The following table summarizes the available quantitative data for the (E)-isomer, providing a clear comparison of the values.

Boiling Point (°C)Pressure (mmHg)Source
99.1 - 102.5Not SpecifiedCAS Common Chemistry[1]
101.3760ChemNet[2]
99.1 - 102.5762LookChem

Experimental Protocols: Boiling Point Determination

Method 1: Distillation Method

This method is suitable when a sufficient quantity of the substance (typically > 5 mL) is available and purification is also desired.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Heating mantle or oil bath

  • Clamps and stand

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Boiling chips or a magnetic stirrer

Procedure:

  • The distillation apparatus is assembled according to standard laboratory practice.

  • A measured volume of this compound is placed in the distillation flask, along with boiling chips to ensure smooth boiling.

  • The flask is gently heated.

  • As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

  • The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Method 2: Thiele Tube Method (Small-Scale Determination)

This micro-method is ideal when only a small sample of the substance is available.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the sample tube to the thermometer

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The thermometer and attached sample are immersed in the heating oil within the Thiele tube.

  • The side arm of the Thiele tube is gently heated, allowing the heat to be evenly distributed by convection currents in the oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Mandatory Visualization: Synthesis of this compound

A common and illustrative method for the synthesis of this compound involves the reaction of a butenyl halide with thiourea, followed by hydrolysis. This pathway is depicted in the following diagram.

Synthesis_of_2_Butene_1_thiol cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hydrolysis CrotylHalide Crotyl Halide (e.g., Crotyl Bromide) IsothiouroniumSalt Isothiouronium Salt (Intermediate) CrotylHalide->IsothiouroniumSalt Nucleophilic Attack Thiourea Thiourea Thiourea->IsothiouroniumSalt ButeneThiol This compound IsothiouroniumSalt->ButeneThiol Base Base (e.g., NaOH) Hydrolysis Hydrolysis Hydrolysis->IsothiouroniumSalt Hydrolysis->ButeneThiol

Caption: A diagram illustrating the two-step synthesis of this compound.

This reaction proceeds via a nucleophilic substitution where the sulfur atom of thiourea attacks the electrophilic carbon of the crotyl halide, forming an isothiouronium salt intermediate.[3] Subsequent hydrolysis of this intermediate with a base yields the final product, this compound.[3]

References

An In-depth Technical Guide to the Safety of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2-Butene-1-thiol (also known as Crotyl mercaptan). Due to a lack of a complete, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes known data, highlights information gaps, and presents standardized experimental protocols that would be utilized to generate comprehensive safety data. For comparative purposes, safety data for the structurally related compound 3-Methyl-2-butene-1-thiol is also referenced to provide a qualitative understanding of the potential hazards associated with unsaturated thiols.

Chemical Identification and Physical Properties

This compound is a volatile, odorous sulfur compound. It exists as two geometric isomers, (E)-2-Butene-1-thiol and (Z)-2-Butene-1-thiol. The (E)-isomer is a known component of skunk spray.[1][2]

PropertyValueSource
Chemical Name This compound-
Synonyms Crotyl mercaptan-
CAS Number 58688-79-2 ((E)-isomer)[3]
Molecular Formula C4H8S[3]
Molecular Weight 88.17 g/mol [3]
Boiling Point 99.1-102.5 °C ((E)-isomer)[3]

Hazard Identification and GHS Classification

For reference, the GHS classification for the related compound 3-Methyl-2-butene-1-thiol is as follows[4][5][6]:

  • Flammable liquids: Category 3

  • Acute toxicity, oral: Category 4 (Harmful if swallowed)

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)

  • Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)

  • Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3 (May cause respiratory irritation)

It is prudent to handle this compound with precautions consistent with this classification until specific data becomes available.

Toxicological Data

Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not available in the public domain. (E)-2-butene-1-thiol is a primary component of skunk spray, which is known to cause ocular irritation and vomiting in animals upon exposure.[2]

The following table summarizes the lack of specific data for this compound.

Toxicity EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOralData not availableNot classified
Acute Dermal Toxicity (LD50) RabbitDermalData not availableNot classified
Acute Inhalation Toxicity (LC50) RatInhalationData not availableNot classified
Skin Corrosion/Irritation RabbitDermalData not availableNot classified
Eye Damage/Irritation RabbitOcularData not availableNot classified

Experimental Protocols for Safety Assessment

To generate the necessary quantitative toxicological data for a comprehensive safety assessment of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. These guidelines are internationally recognized and ensure the quality and consistency of safety testing data.

Acute Toxicity Studies
  • Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance orally to a small group of rodents at a specific dose.[7] The animals are observed for a defined period, and the results are used to classify the substance based on its acute oral toxicity.[7][8]

  • Acute Dermal Toxicity (OECD Guideline 402): The test substance is applied to the skin of an animal, typically a rabbit, for a set duration.[9][10] Observations of local and systemic toxic effects are recorded to determine the potential for harm from dermal exposure.[10][11]

  • Acute Inhalation Toxicity (OECD Guideline 403): This guideline details the procedures for evaluating the toxicity of a substance when inhaled.[3][12][13][14][15] It is crucial for volatile compounds like thiols. The test involves exposing animals to the substance in the air for a specified time and observing for adverse health effects.[3][12][14][15]

Irritation and Corrosion Studies
  • Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause skin irritation or corrosion upon a single application.[16][17][18][19][20] The substance is applied to a small area of the skin of a test animal, and the resulting reactions are scored over time.[16][17][18][19][20]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or damage.[4][21][22][23][24] A small amount of the substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.[4][21][22][23][24]

Ecotoxicity Studies
  • Fish, Acute Toxicity Test (OECD Guideline 203): To assess the potential environmental impact on aquatic life, this test exposes fish to the chemical for a short period.[5][25][26][27][28] The concentration that is lethal to 50% of the fish (LC50) is determined.[5][28]

Visualizing Safety Assessment Workflows

The following diagrams illustrate the logical workflows for assessing the safety of a chemical like this compound, based on standard testing strategies.

Hazard_Identification_Workflow cluster_0 Initial Assessment cluster_1 In Vitro & In Silico cluster_2 In Vivo Testing (if necessary) Literature Review Literature Review Physicochemical Properties Physicochemical Properties Literature Review->Physicochemical Properties Structural Analogs Structural Analogs Physicochemical Properties->Structural Analogs Preliminary Hazard ID Preliminary Hazard ID Structural Analogs->Preliminary Hazard ID QSAR Modeling QSAR Modeling Preliminary Hazard ID->QSAR Modeling Data Gap Toxicology Screening Toxicology Screening QSAR Modeling->Toxicology Screening Genotoxicity Assays Genotoxicity Assays Toxicology Screening->Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Further Data Needed Irritation/Corrosion Irritation/Corrosion Acute Toxicity->Irritation/Corrosion Ecotoxicity Ecotoxicity Irritation/Corrosion->Ecotoxicity Risk Assessment Risk Assessment Ecotoxicity->Risk Assessment

Caption: A logical workflow for chemical hazard identification and risk assessment.

Dermal_Irritation_Testing_Strategy Start Start In Vitro Skin Irritation Test In Vitro Skin Irritation Test Start->In Vitro Skin Irritation Test Corrosive or Severe Irritant? Corrosive or Severe Irritant? In Vitro Skin Irritation Test->Corrosive or Severe Irritant? In Vivo Dermal Irritation (1 animal) In Vivo Dermal Irritation (1 animal) Corrosive or Severe Irritant?->In Vivo Dermal Irritation (1 animal) No/Equivocal Classify as Corrosive Classify as Corrosive Corrosive or Severe Irritant?->Classify as Corrosive Yes Corrosive Effect Observed? Corrosive Effect Observed? In Vivo Dermal Irritation (1 animal)->Corrosive Effect Observed? Confirmatory In Vivo Test (up to 2 animals) Confirmatory In Vivo Test (up to 2 animals) Corrosive Effect Observed?->Confirmatory In Vivo Test (up to 2 animals) No Corrosive Effect Observed?->Classify as Corrosive Yes Irritation Observed? Irritation Observed? Confirmatory In Vivo Test (up to 2 animals)->Irritation Observed? Classify as Irritant Classify as Irritant Classify as Non-Irritant Classify as Non-Irritant Irritation Observed?->Classify as Irritant Yes Irritation Observed?->Classify as Non-Irritant No

Caption: A sequential testing strategy for acute dermal irritation/corrosion assessment.

Conclusion and Recommendations

While a complete safety profile for this compound is not currently available, the information on its physical properties and the data from structurally similar compounds suggest that it should be handled as a flammable liquid that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or under a fume hood. Given the lack of comprehensive data, it is recommended that any significant use of this chemical be preceded by a thorough risk assessment and, where necessary, the generation of key safety data following standardized protocols such as the OECD guidelines.

References

Unveiling the Presence of 2-Butene-1-thiol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-butene-1-thiol, a volatile sulfur compound known for its potent and distinct odor. This document summarizes the current scientific knowledge on its presence in various biological systems, presents quantitative data, details experimental methodologies for its analysis, and explores its potential biosynthetic origins.

Natural Occurrence of this compound

This compound exists as two geometric isomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis). Scientific literature predominantly reports the natural occurrence of the (E)-isomer , which is the focus of this guide.

Animal Kingdom: The Defensive Secretion of Skunks

The most well-documented natural source of (E)-2-butene-1-thiol is the defensive spray of various skunk species (family Mephitidae). It is a major component of this complex chemical mixture, contributing significantly to its powerful and repellent odor.

The composition of skunk spray varies between species. The following table summarizes the quantitative analysis of (E)-2-butene-1-thiol and other major volatile thiols in the defensive secretions of the striped skunk (Mephitis mephitis), the spotted skunk (Spilogale putorius), and the hog-nosed skunk (Conepatus mesoleucus).

CompoundStriped Skunk (Mephitis mephitis) (% of Volatiles)Spotted Skunk (Spilogale putorius) (% of Volatiles)Hog-nosed Skunk (Conepatus mesoleucus) (% of Volatiles)
(E)-2-Butene-1-thiol Present (Major Component) Present (Major Component) Present (Major Component)
3-Methyl-1-butanethiolPresent (Major Component)Present (Major Component)Absent
2-PhenylethanethiolMinor ComponentPresent (Major Component)Minor Component
S-(E)-2-Butenyl thioacetatePresentAbsentPresent (Major Component)

Data compiled from various studies on skunk spray composition.

Plant Kingdom: Aroma of Roasted Sesame Seeds

Beyond the animal kingdom, this compound, referred to as crotyl mercaptan in some literature, has been identified as an aroma-active compound in roasted sesame seeds (Sesamum indicum). Its presence contributes to the characteristic nutty and sulfury notes of this globally utilized food ingredient. Quantitative data on its concentration in roasted sesame seeds is not widely available and likely varies depending on roasting conditions.

Experimental Protocols for the Analysis of this compound

The analysis of volatile thiols like this compound from complex biological matrices presents analytical challenges due to their reactivity and low concentrations. The most common and effective methodology involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Collection and Preparation

From Animal Secretions (Skunk Spray):

  • Animal Handling: Anesthetize the skunk using appropriate and ethically approved methods.

  • Sample Collection: Carefully express the contents of the anal glands into a pre-weighed, chilled glass vial.

  • Dilution: Immediately dilute the collected secretion in a suitable solvent, such as dichloromethane or methanol, to minimize volatilization and degradation. Store the sample at low temperatures (-20°C or below) until analysis.

From Plant Material (Roasted Sesame Seeds):

  • Sample Preparation: Grind the roasted sesame seeds to a fine powder to increase the surface area for extraction.

  • Extraction: Employ a headspace solid-phase microextraction (HS-SPME) technique.

    • Place a known amount of the ground sesame seed powder into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection:

    • For liquid samples (skunk spray extract), inject a small volume (e.g., 1 µL) into the GC inlet in split or splitless mode.

    • For HS-SPME samples, thermally desorb the trapped analytes from the fiber in the hot GC inlet.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is crucial for separating the complex mixture of volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.

    • Acquisition Mode: Scan mode to acquire full mass spectra for compound identification, and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

  • Identification and Quantification:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The NIST library can be used for tentative identification.

    • Quantification: Prepare a calibration curve using a certified standard of (E)-2-butene-1-thiol. An internal standard (e.g., a deuterated thiol) should be used to correct for variations in sample preparation and injection.

The following diagram illustrates the general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Animal_Source Animal Secretion (e.g., Skunk Spray) Extraction Solvent Extraction or HS-SPME Animal_Source->Extraction Plant_Source Plant Material (e.g., Roasted Sesame Seeds) Plant_Source->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Fig. 1: General workflow for the analysis of this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in skunks or any other organism has not been fully elucidated. However, based on the known principles of sulfur and isoprenoid metabolism, a putative pathway can be proposed. It is likely that the carbon skeleton of this compound is derived from the metabolism of amino acids, and the sulfur atom is incorporated from cysteine.

A plausible hypothesis involves the modification of an intermediate from the catabolism of branched-chain amino acids, such as isoleucine, which can produce butenyl-containing precursors. The sulfhydryl group (-SH) is likely donated by cysteine, a common sulfur donor in biological systems, through the action of a sulfurtransferase enzyme.

The following diagram illustrates a hypothetical biosynthetic pathway for this compound.

Biosynthesis_Pathway Isoleucine Isoleucine Intermediates Branched-Chain Amino Acid Catabolism Intermediates Isoleucine->Intermediates Multiple Enzymatic Steps Butenyl_Precursor Butenyl-containing Precursor (e.g., Crotonyl-CoA) Intermediates->Butenyl_Precursor Thiol_Product This compound Butenyl_Precursor->Thiol_Product Cysteine Cysteine Sulfur_Transferase Sulfurtransferase Enzyme Cysteine->Sulfur_Transferase Sulfur Donation Sulfur_Transferase->Thiol_Product

Fig. 2: A putative biosynthetic pathway for this compound.

Disclaimer: The biosynthetic pathway presented above is hypothetical and requires experimental validation. Further research is necessary to identify the specific enzymes and intermediates involved in the formation of this compound in nature.

Conclusion

(E)-2-Butene-1-thiol is a naturally occurring volatile sulfur compound, most notably found as a key component of skunk defensive secretions. Its presence has also been confirmed in roasted sesame seeds, contributing to its aroma profile. The analysis of this compound is reliably achieved through GC-MS, although careful sample handling and preparation are crucial for accurate quantification. The biosynthetic pathway of this compound remains an area for future research, with current hypotheses pointing towards the metabolism of branched-chain amino acids and the incorporation of sulfur from cysteine. This guide provides a comprehensive overview for researchers and professionals in the fields of natural product chemistry, chemical ecology, and flavor science.

The Olfactory Onslaught: A Technical Guide to the Role of 2-Butene-1-thiol in Skunk Spray

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and biological significance of 2-butene-1-thiol, a principal component of skunk defensive spray. We will explore its chemical properties, its potent olfactory signature, the analytical methods for its detection, and the intricate signaling pathways it triggers in the mammalian olfactory system. This document is intended to serve as a comprehensive resource for professionals in chemistry, biology, and pharmacology.

Chemical Composition of Skunk Spray: The Potent Thiol Arsenal

Skunk spray is a complex mixture of volatile organic compounds, primarily composed of thiols and their acetate derivatives. These sulfur-containing molecules are responsible for the spray's notoriously potent and persistent odor. While the exact composition can vary between skunk species, several key compounds are consistently identified as the major malodorous constituents.

(E)-2-butene-1-thiol, along with 3-methyl-1-butanethiol, are the two thiols primarily responsible for the repellent odor of skunk spray[1][2]. In addition to these primary thiols, skunk spray contains thioacetates. These compounds are less odorous initially but can be hydrolyzed by water to release the more potent thiols, which explains why the skunk odor can reappear on a pet after it gets wet[1][3].

Table 1: Key Volatile Components in Striped Skunk (Mephitis mephitis) Defensive Secretion

CompoundChemical FormulaMolar Mass ( g/mol )Concentration (% of Volatile Components)Odor Threshold (ppb)
(E)-2-Butene-1-thiolC4H8S88.1730-50%Not specifically reported, but expected to be in the low ppb to ppt range
3-Methyl-1-butanethiolC5H12S104.2125-45%0.002[4]
2-QuinolinemethanethiolC10H9NS175.25MinorLess volatile and odorous
(E)-S-2-Butenyl thioacetateC6H10OS130.215-15%Less odorous than the corresponding thiol
S-3-Methylbutyl thioacetateC7H14OS146.255-15%Less odorous than the corresponding thiol

Note: The odor threshold for 1-butanethiol, a structurally similar compound, is reported to be as low as 1.4 parts per billion (ppb)[5]. Another source indicates an odor threshold of 0.00073 ppm (0.73 ppb) for butyl mercaptan[6].

Experimental Protocols: Identification and Quantification of this compound

The analysis of skunk spray components is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.

Sample Collection and Preparation
  • Sample Collection: Skunk spray samples can be collected directly from the anal glands of anesthetized skunks. For environmental or forensic samples, drops of the oily liquid can be collected on cotton swabs or paper[7][8].

  • Solvent Extraction: The collected sample is extracted with a suitable organic solvent, such as methanol or hexadecane[7][8][9]. This step dissolves the volatile organic compounds, making them suitable for injection into the GC-MS.

  • Derivatization (Optional): To improve the chromatographic properties and detection of the thiols, a derivatization step may be employed. Acetylation is a common method where the thiol group is converted to a thioacetate[7][8]. This can be achieved by reacting the extract with an acetylating agent.

  • Headspace Analysis: For highly volatile compounds, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation technique. A fiber coated with a sorbent material is exposed to the vapor phase above the sample, adsorbing the volatile analytes. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis[10][11].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the GC-MS analysis of skunk spray components. Specific parameters may need to be optimized based on the instrument and the exact nature of the sample.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 5-10 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions for identification.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge (m/z) ratio range of approximately 35-400 amu is typically scanned to detect the fragments of the target compounds.

    • Transfer Line Temperature: Maintained at a high temperature (e.g., 280 °C) to prevent condensation of the analytes.

    • Ion Source Temperature: Typically set around 230 °C.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to the different compounds in the sample.

    • The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST/Wiley) for identification.

    • Quantification can be achieved by creating a calibration curve using standards of the pure compounds of interest.

Olfactory Signaling Pathway: The Molecular Basis of Thiol Detection

The perception of the potent odor of thiols like this compound is initiated by their interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal cavity[12]. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade upon binding to an odorant molecule.

Recent research has highlighted the crucial role of metal ions, particularly copper (Cu²⁺), as cofactors in the detection of thiols by certain ORs[13][14][15]. The human olfactory receptor OR2T11 and the mouse olfactory receptor MOR244-3 have been identified as being highly responsive to low molecular weight thiols in the presence of copper[1][13][14][15].

The proposed mechanism involves the copper ion being coordinated within the binding pocket of the olfactory receptor. The thiol odorant then binds to this copper ion, leading to a conformational change in the receptor and initiating the downstream signaling cascade.

Thiol_Olfactory_Signaling_Pathway cluster_neuron Inside Olfactory Sensory Neuron Thiol This compound OR Olfactory Receptor (OR2T11/MOR244-3) with Copper (Cu²⁺) Cofactor Thiol->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Neuron Olfactory Sensory Neuron Ca_ion->Neuron Depolarizes Signal Signal to Brain (Odor Perception) Neuron->Signal

Caption: Olfactory signal transduction pathway for thiols.

The binding of this compound to its copper-containing olfactory receptor initiates a cascade of events within the olfactory sensory neuron. The activated G-protein (Golf) stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. This increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Ca²⁺. The resulting depolarization of the neuron generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic skunk odor.

Logical Workflow for Thiol Analysis and Characterization

The process of analyzing and characterizing the role of a specific thiol, such as this compound, in a complex mixture like skunk spray follows a logical experimental workflow.

Thiol_Analysis_Workflow Sample Skunk Spray Sample Preparation Sample Preparation (Extraction, Derivatization, Headspace) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Identification Compound Identification (Mass Spectral Library Matching) GCMS->Identification Quantification Quantification (Calibration with Standards) GCMS->Quantification Odor_Threshold Odor Threshold Determination (Sensory Panel) Identification->Odor_Threshold Receptor_Assay Olfactory Receptor Assay (Cell-based) Identification->Receptor_Assay Quantification->Odor_Threshold Conclusion Elucidation of Role in Odor Odor_Threshold->Conclusion Pathway_Analysis Signaling Pathway Analysis Receptor_Assay->Pathway_Analysis Pathway_Analysis->Conclusion

References

Unveiling the Pungent Signature of Cannabis: A Technical Guide to Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic and often potent aroma of Cannabis sativa L. is a complex tapestry woven from a multitude of volatile organic compounds. While terpenes have long been the focus of cannabis aroma research, recent scientific investigations have unveiled a new class of molecules that are pivotal to its distinctive "skunky" scent: volatile sulfur compounds (VSCs). This technical guide provides an in-depth exploration of the core aspects of VSCs in cannabis aroma, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the full aromatic potential of this plant.

The Chemical Identity of Cannabis's Pungent Aroma

Recent studies have identified a novel family of prenylated volatile sulfur compounds (VSCs) that are the primary contributors to the characteristic "skunk-like" aroma of cannabis.[1] These compounds, even at trace concentrations, can significantly influence the overall scent profile.[2] The key VSCs identified in cannabis include:

  • 3-methyl-2-butene-1-thiol (Prenylthiol or VSC3): This is considered the primary odorant responsible for the skunky aroma.[1]

  • Other Prenylated VSCs: A family of VSCs containing the prenyl (3-methylbut-2-en-1-yl) functional group contributes to the overall pungent scent.[3]

  • Tropical Volatile Sulfur Compounds: A class of VSCs containing the 3-mercaptohexyl functional group has been identified, contributing to citrus and tropical fruit aromas in certain cultivars.[2]

  • Other Sulfur Compounds: Compounds such as dimethyl sulfide and 3-methylthiophene have also been detected, although their contribution to the characteristic cannabis aroma is considered less significant.

The chemical similarity of these prenylated VSCs to compounds found in garlic (Allium sativum) suggests potential avenues for investigating their medicinal benefits.[3]

Quantitative Analysis of Volatile Sulfur Compounds in Cannabis

The concentration of VSCs can vary significantly between different cannabis cultivars, and also changes throughout the plant's lifecycle. Concentrations of these compounds tend to increase substantially during the final weeks of the flowering stage, peak during the curing process, and then decrease with storage.[3] The following tables summarize the quantitative data on VSC concentrations found in various cannabis cultivars as reported in the scientific literature.

Table 1: Concentration of Key Volatile Sulfur Compounds in Various Cannabis Cultivars

Cultivar3-methyl-2-butene-1-thiol (VSC3) (ng/g)Other Prenylated VSCs (ng/g)Aroma DescriptionReference
Bacio GelatoHighHighPungent, skunky
GelatoModerateModeratePungent, skunky
GMOHighHighPungent, skunky[4]
Unspecified CultivarsLow to HighLow to HighVaries

Note: This table is a summary of available data. "High" and "Moderate" are relative terms based on the reported concentrations in the cited studies. For precise quantitative values, please refer to the original research articles.

Biosynthetic Pathways of Volatile Sulfur Compounds in Cannabis

The precise biosynthetic pathways for VSCs in cannabis are still under investigation. However, based on analogous pathways in other plants and the identified precursor molecules, a putative pathway can be proposed. The biosynthesis is believed to originate from sulfur-containing amino acids, primarily cysteine and methionine.[5]

The general pathway for sulfur assimilation in plants involves the uptake of sulfate from the soil, which is then reduced to sulfide.[3][6] This sulfide is incorporated into O-acetylserine (OAS) to form cysteine, a key precursor for many sulfur-containing compounds.[6]

For the formation of prenylated VSCs, a key step is the attachment of a prenyl group, derived from the terpenoid biosynthesis pathway, to a sulfur-containing molecule. This reaction is likely catalyzed by a prenyltransferase enzyme.[7][8]

Below is a diagram illustrating the putative biosynthetic pathway for prenylated VSCs in cannabis.

Putative Biosynthetic Pathway of Prenylated VSCs in Cannabis cluster_sulfur_assimilation Sulfur Assimilation cluster_terpenoid_pathway Terpenoid Biosynthesis cluster_vsc_biosynthesis Prenylated VSC Biosynthesis Sulfate Sulfate Sulfide Sulfide Sulfate->Sulfide Sulfate Reduction Cysteine Cysteine Sulfide->Cysteine Cysteine Synthase Methionine Methionine Cysteine->Methionine Sulfur-containing Precursor Sulfur-containing Precursor Cysteine->Sulfur-containing Precursor Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP DMAPP->GPP Prenylthiol (VSC3) Prenylthiol (VSC3) GPP->Prenylthiol (VSC3) Prenyltransferase (putative) Sulfur-containing Precursor->Prenylthiol (VSC3) Experimental Workflow for VSC Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Weigh Sample Weigh Sample Grind Sample Grind Sample Weigh Sample->Grind Sample Seal Vial Seal Vial Grind Sample->Seal Vial Incubate and Agitate Incubate and Agitate Seal Vial->Incubate and Agitate Headspace Injection Headspace Injection Incubate and Agitate->Headspace Injection GCxGC-SCD/FID/TOF-MS GCxGC-SCD/FID/TOF-MS Headspace Injection->GCxGC-SCD/FID/TOF-MS Quantification Quantification GCxGC-SCD/FID/TOF-MS->Quantification Identification Identification GCxGC-SCD/FID/TOF-MS->Identification Final Report Final Report Quantification->Final Report Identification->Final Report

References

3-Methyl-2-butene-1-thiol: A Comprehensive Technical Guide to a Potent Beer Off-Flavor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methyl-2-butene-1-thiol (MBT), a highly potent sulfur compound responsible for the "lightstruck" or "skunky" off-flavor in beer. This document details the formation mechanisms of MBT, its sensory impact, analytical methodologies for its detection and quantification, and preventative measures in the brewing process. The information is tailored for a scientific audience, with a focus on quantitative data and detailed experimental protocols.

Introduction

3-Methyl-2-butene-1-thiol (MBT) is one of the most potent flavor compounds found in beer, with an exceptionally low sensory threshold.[1] Its presence, even at parts-per-trillion levels, can irreversibly spoil the quality of the beer.[2] The characteristic "skunky" aroma is a result of a photochemical reaction, making beer packaged in clear or green glass particularly susceptible to this off-flavor.[3][4] This guide will delve into the core scientific principles underlying the formation and analysis of this critical off-flavor compound.

Formation of 3-Methyl-2-butene-1-thiol: The "Lightstruck" Phenomenon

The formation of MBT in beer is a well-documented photochemical process.[4][5] The primary precursors for this reaction are iso-α-acids, which are hop-derived compounds responsible for the bitterness in beer, and a photosensitizer, typically riboflavin (Vitamin B2).[4][6] The reaction is initiated by exposure to light, particularly in the blue part of the visible spectrum (350-500 nm).[4][7]

The process can be summarized in the following key steps:

  • Photo-excitation of Riboflavin: Riboflavin absorbs light energy, transitioning to an excited triplet state.[8]

  • Energy Transfer and Radical Formation: The excited riboflavin transfers its energy to the iso-α-acids. This leads to the photocleavage of the isopentenyl side chain of the iso-α-acids, resulting in the formation of a dimethyl allyl radical.[4][7]

  • Reaction with Sulfur Compounds: The highly reactive dimethyl allyl radical then reacts with sulfur-containing compounds, such as hydrogen sulfide or sulfur-containing amino acids (e.g., cysteine), to form 3-methyl-2-butene-1-thiol.[2][9]

This reaction can occur rapidly, with detectable levels of MBT forming within seconds of exposure to strong sunlight.[4] Beers packaged in brown glass bottles are better protected as this type of glass blocks a significant portion of the harmful light spectrum.[1] Aluminum cans and kegs offer complete protection from light.[7]

Signaling Pathway Diagram

MBT_Formation Light Light (350-500 nm) Riboflavin Riboflavin (Photosensitizer) Light->Riboflavin Absorption Excited_Riboflavin Excited Riboflavin (Triplet State) Riboflavin->Excited_Riboflavin Excitation Iso_alpha_acids Iso-α-acids (from Hops) Excited_Riboflavin->Iso_alpha_acids Energy Transfer Dimethyl_allyl_radical Dimethyl Allyl Radical Iso_alpha_acids->Dimethyl_allyl_radical Photocleavage MBT 3-Methyl-2-butene-1-thiol (Lightstruck Flavor) Dimethyl_allyl_radical->MBT Sulfur_Source Sulfur Source (e.g., Cysteine, H₂S) Sulfur_Source->MBT

Caption: Formation pathway of 3-Methyl-2-butene-1-thiol in beer.

Quantitative Data

The sensory threshold of MBT is remarkably low, making it a significant concern for brewers. The following table summarizes the reported sensory thresholds and typical concentrations found in light-struck beer.

ParameterValueReference
Sensory Threshold
In Beer0.01 - 2 µg/L[3]
In Beer4 ng/L[2]
In Beer2 - 7 ng/L[10]
In American Lagers1 - 5 ng/L[11][12]
Best Estimate7 ng/L[9]
Concentration in Light-Struck Beer
Typical Range0.1 - 1 µg/L[13]

Experimental Protocols

The accurate detection and quantification of MBT in beer require sensitive analytical techniques due to its low concentration and high volatility. The following sections detail common methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used method for the identification and quantification of volatile compounds like MBT.

Methodology:

  • Sample Preparation (Gas Extraction and Trapping):

    • A known volume of beer is placed in a gas-tight flask.

    • The sample is purged with an inert gas (e.g., nitrogen) to extract volatile compounds.

    • The extracted thiols are trapped on a mercuric cyanide (Hg(CN)₂) trap.[11][12]

  • Elution and Extraction:

    • The trapped thiols are released from the trap by acidification.

    • The released thiols are then extracted into a small volume of a suitable organic solvent, such as dichloromethane.[11][12]

  • GC-MS Analysis:

    • An aliquot of the dichloromethane extract is injected into the gas chromatograph.

    • Injection Mode: On-column injection is often preferred to minimize thermal degradation of the analyte.[11]

    • Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur or equivalent).

    • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. Other detectors like flame ionization (FID), flame photometric (FPD), or sulfur chemiluminescence (SCD) can also be used.[11]

  • Quantification:

    • Quantification is typically performed using an internal standard (e.g., a deuterated analog of MBT) to correct for extraction and injection variability.

Spectrophotometric Method for Light-Struck Susceptibility

A simpler, indirect method to assess a beer's susceptibility to light-struck flavor formation involves monitoring the disappearance of riboflavin, the photosensitizer.[14][15]

Methodology:

  • Sample Preparation:

    • Beer samples (or model beer solutions) are placed in quartz cuvettes.

    • For testing inhibitors, compounds like ascorbic acid or catechins can be added to the samples.[14]

  • Light Exposure:

    • The samples are exposed to a controlled light source that emits light in the 350-500 nm range.

  • Spectrophotometric Measurement:

    • The absorbance of riboflavin at its maximum wavelength (around 445 nm) is measured at regular intervals during light exposure.[14][15]

  • Data Analysis:

    • The rate of decrease in riboflavin absorbance is directly correlated with the formation of light-struck character.[14] This method provides a rapid assessment of the potential for MBT formation.

Experimental Workflow Diagram

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_Spectro Spectrophotometric Analysis Beer_Sample_GC Beer Sample Gas_Extraction Gas Extraction & Trapping (Hg(CN)₂ trap) Beer_Sample_GC->Gas_Extraction Elution Elution & Solvent Extraction (Dichloromethane) Gas_Extraction->Elution GCMS_Analysis GC-MS Analysis (On-column injection) Elution->GCMS_Analysis Quantification_GC Quantification (Internal Standard) GCMS_Analysis->Quantification_GC Beer_Sample_Spectro Beer Sample (in Cuvette) Light_Exposure Controlled Light Exposure (350-500 nm) Beer_Sample_Spectro->Light_Exposure Absorbance_Measurement Absorbance Measurement (445 nm) Light_Exposure->Absorbance_Measurement Data_Analysis Data Analysis (Rate of Absorbance Loss) Absorbance_Measurement->Data_Analysis

Caption: Workflow for the analysis of 3-Methyl-2-butene-1-thiol.

Prevention and Mitigation

Several strategies can be employed to prevent the formation of MBT in beer:

  • Packaging: Using brown glass bottles, cans, or kegs provides the most effective protection against light exposure.[3][7]

  • Modified Hop Products: The use of reduced iso-α-acids (rho-, tetrahydro-, and hexahydro-iso-α-acids) can prevent the formation of MBT as they are not susceptible to the same photocleavage reaction.[1][3] However, it is important to note that other light-induced off-flavors can still develop.[16]

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to quench the triplet-excited state of riboflavin and reduce the formation of MBT.[10][14]

Conclusion

3-Methyl-2-butene-1-thiol is a critical off-flavor in beer that can significantly impact product quality. A thorough understanding of its formation mechanism, which is a light-induced reaction involving hop-derived iso-α-acids and riboflavin, is essential for its control. The extremely low sensory threshold of MBT necessitates the use of sensitive analytical techniques like GC-MS for its detection and quantification. By implementing preventative measures such as appropriate packaging and the use of modified hop products, brewers can effectively mitigate the risk of light-struck flavor development and ensure the sensory integrity of their products.

References

Thiol-ene click reaction mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thiol-Ene Click Reaction Mechanism

Introduction

The thiol-ene reaction, a cornerstone of "click chemistry," describes the addition of a thiol (R-SH) to an alkene, or "ene" (C=C), to form a thioether.[1][2] First reported in 1905, its prominence surged in recent decades due to its efficiency, high yields, stereoselectivity, and mild reaction conditions.[1][3] These characteristics make it an invaluable tool in organic synthesis, polymer chemistry, materials science, and bioconjugation.[2][4] The reaction is notably insensitive to oxygen and water, further broadening its applicability.[5]

This guide provides an in-depth exploration of the core mechanisms of the thiol-ene reaction, its kinetics, experimental considerations, and applications relevant to researchers, scientists, and drug development professionals. The two primary pathways for the reaction are a radical-mediated addition and a nucleophile-catalyzed Michael addition.[1][4]

Core Reaction Mechanisms

The thiol-ene reaction can proceed through two distinct, well-established mechanisms, both typically resulting in an anti-Markovnikov addition product.[1][3]

Radical-Mediated Thiol-Ene Reaction

The most common pathway, often referred to as the "thiol-ene click reaction," is a free-radical chain process.[4] This mechanism can be initiated by UV light, heat, or a radical initiator.[1] The process consists of three fundamental steps: initiation, propagation, and termination.

  • Initiation: A radical initiator (I•), generated from a photoinitiator or thermal initiator, abstracts a hydrogen atom from a thiol (R-SH) to form a highly reactive thiyl radical (RS•).[4]

  • Propagation: This is a two-step cycle. First, the thiyl radical adds across the alkene's double bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. Next, this carbon radical abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates a thiyl radical, which can then participate in further propagation steps, and forms the final thioether product.[1][4]

  • Termination: The reaction ceases when two radicals combine in various ways, such as the coupling of two thiyl radicals (RS-SR), two carbon radicals, or a thiyl and a carbon radical.

Radical-Mediated Thiol-Ene Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (I) Radical_I Radical (I•) Initiator->Radical_I hv or Δ Thiyl_Radical Thiyl Radical (RS•) Radical_I->Thiyl_Radical + R-SH - IH Thiol Thiol (R-SH) Prop_Thiyl Thiyl Radical (RS•) Thiyl_Radical->Prop_Thiyl Carbon_Radical Carbon Radical (RS-CHR'-ĊH2) Prop_Thiyl->Carbon_Radical + Ene Termination_Node Radical Combination (e.g., RS-SR) Prop_Thiyl->Termination_Node Ene Ene (R'HC=CH2) Product Thioether Product (RS-CHR'-CH3) Carbon_Radical->Product + Thiol - RS• Carbon_Radical->Termination_Node Prop_Thiol Thiol (R-SH)

Diagram 1: Radical-mediated thiol-ene reaction mechanism.
Nucleophilic Thiol-Michael Addition

Alternatively, the thiol-ene reaction can proceed via a Michael addition, particularly when the alkene is electron-deficient (e.g., acrylates, maleimides).[3] This pathway is catalyzed by a nucleophile or a base, such as triethylamine (NEt₃).[4]

The mechanism involves:

  • Deprotonation: The base deprotonates the thiol, forming a potent nucleophile, the thiolate anion (RS⁻).[4]

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene, breaking the π-bond and forming a resonance-stabilized carbanion (enolate) intermediate.[4]

  • Protonation: The carbanion is subsequently protonated, often by the conjugate acid of the base or another thiol molecule, to yield the final thioether product.[4]

Nucleophilic Thiol-Michael Addition Thiol Thiol (R-SH) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate - H⁺ Base Base (B) Conj_Acid Conjugate Acid (BH⁺) Base->Conj_Acid + H⁺ Carbanion Carbanion Intermediate Thiolate->Carbanion + Activated Ene Conj_Acid->Base - H⁺ (regenerates base) Activated_Ene Activated Ene (e.g., Acrylate) Product Thioether Product Carbanion->Product + H⁺ (from BH⁺)

Diagram 2: Nucleophilic Thiol-Michael addition mechanism.

Reaction Kinetics and Energetics

The kinetics of thiol-ene reactions are a key feature of their "click" nature, being generally rapid and proceeding to high conversion.[1] However, the overall rate is highly dependent on the structure of the alkene.[6]

A computational study by Northrop and Coffey analyzed the energetics and kinetics for the radical addition of methyl mercaptan to a series of alkenes.[6] Their findings reveal that the activation barriers for the propagation and chain-transfer steps control the overall reaction efficiency.[6] Electron-rich alkenes, such as vinyl ethers, tend to react more rapidly than electron-poor alkenes.[7] The ratio of the propagation rate constant (kP) to the chain-transfer rate constant (kCT) determines the reaction kinetics.[7]

Alkene SubstratePropagation ΔG‡ (kcal/mol)Chain-Transfer ΔG‡ (kcal/mol)Overall ΔG° (kcal/mol)Predicted kP (M⁻¹s⁻¹)Predicted kCT (s⁻¹)
Norbornene4.17.9-21.41.1 x 10⁹1.3 x 10⁷
Methyl Vinyl Ether5.46.8-23.11.5 x 10⁸6.1 x 10⁷
Propene7.37.4-19.92.5 x 10⁶2.8 x 10⁷
Styrene5.311.1-16.41.8 x 10⁸2.2 x 10⁴
Methyl Acrylate7.69.0-21.31.5 x 10⁶2.1 x 10⁶
Acrylonitrile8.89.4-20.91.9 x 10⁵1.0 x 10⁶
Table 1: Summary of calculated kinetic and thermodynamic data for the radical reaction of methyl mercaptan with various alkenes at 298 K. Data extracted from Northrop & Coffey, J. Am. Chem. Soc. 2012.[6] ΔG‡ represents the Gibbs free energy of activation, while ΔG° is the overall Gibbs free energy of reaction.

Experimental Protocols

The execution of a thiol-ene reaction is typically straightforward. Below are generalized protocols for both photoinitiated radical additions and base-catalyzed Michael additions.

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol is suitable for small-scale synthesis or polymer modification.

Materials and Equipment:

  • Thiol-containing compound

  • Ene-containing compound

  • Photoinitiator (e.g., DMPA, TPO)

  • Anhydrous, degassed solvent (if not run neat)

  • Schlenk flask or vial with a septum

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., 365 nm)

  • Source of inert gas (Nitrogen or Argon)

Methodology:

  • Preparation: In the reaction vessel, dissolve the ene compound (1.0 eq) and the thiol compound (1.0-1.2 eq) in the chosen solvent. If the reaction is run neat, omit the solvent.

  • Initiator Addition: Add the photoinitiator. A typical concentration is 0.1-2 mol% relative to the ene functional group.[8][9]

  • Degassing: Seal the vessel and purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Initiation: While stirring, place the reaction vessel under the UV lamp. The distance from the lamp should be consistent. Irradiation is typically conducted at room temperature.[9]

  • Monitoring: Monitor the reaction progress using techniques like ¹H NMR (disappearance of alkene and thiol protons) or FTIR (disappearance of C=C and S-H stretching bands). Reaction times can range from minutes to a few hours.[10]

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. Further purification via column chromatography may be necessary to remove excess reagents and initiator byproducts.

Experimental Workflow start Start mix 1. Mix Thiol, Ene, & Photoinitiator start->mix degas 2. Degas with Inert Gas (N₂/Ar) mix->degas irradiate 3. Irradiate with UV Light (e.g., 365 nm) degas->irradiate monitor 4. Monitor Reaction (NMR, FTIR) irradiate->monitor check Complete? monitor->check workup 5. Quench & Purify end End Product workup->end check->irradiate No check->workup Yes

Diagram 3: General experimental workflow for a photoinitiated reaction.
Protocol for Base-Catalyzed Thiol-Michael Bioconjugation

This protocol is adapted for conjugating a thiolated molecule (e.g., DNA, peptide) to a substrate functionalized with an electron-deficient ene (e.g., maleimide, acrylate).

Materials and Equipment:

  • Aqueous buffer (e.g., PBS, HEPES), pH 7-8

  • Substrate with activated ene groups (e.g., acrylated nanoparticles)

  • Thiolated biomolecule (e.g., HS-DNA)

  • Base catalyst (e.g., triethylamine, TCEP can also serve to reduce disulfides and is a good nucleophile)

  • Microcentrifuge tubes or similar small-volume reaction vessels

  • Incubator or shaker

Methodology:

  • Solution Preparation: Disperse the ene-functionalized substrate in the aqueous buffer. In a separate tube, dissolve the thiolated biomolecule. If the biomolecule has disulfide bonds, pre-treat with a reducing agent like DTT or TCEP and purify to expose the free thiol.

  • Mixing: Add the thiolated biomolecule solution to the substrate dispersion. A slight molar excess of the biomolecule is often used.

  • Catalysis: Add the base catalyst. For example, add triethylamine to the reaction mixture.[11]

  • Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 1-4 hours.[11]

  • Purification: After incubation, purify the conjugated product to remove unreacted biomolecules and catalyst. For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer.[11] For other substrates, size exclusion chromatography or dialysis may be appropriate.

  • Characterization: Confirm successful conjugation using methods like gel electrophoresis, dynamic light scattering (DLS), or spectroscopy.

Applications in Research and Drug Development

The robustness and orthogonality of the thiol-ene reaction have made it a powerful tool for the life sciences.

  • Bioconjugation: The reaction is widely used to covalently link biomolecules to surfaces, nanoparticles, or imaging agents for targeted drug delivery and diagnostics.[2][11]

  • Hydrogel Formation: Thiol-ene chemistry is ideal for creating hydrogels for controlled drug release and tissue engineering scaffolds, as the gelation can be triggered in situ by light in the presence of cells and therapeutic cargo.[5][12]

  • Polymer and Dendrimer Synthesis: The step-growth nature of the reaction allows for the precise synthesis of complex polymer architectures and dendrimers used as drug carriers.[2][3]

  • Surface Modification: Surfaces of medical devices or biosensors can be functionalized to enhance biocompatibility or attach capture probes.[2]

  • Medicinal Chemistry: Intramolecular thiol-ene reactions are employed to synthesize sulfur-containing heterocycles, which are important scaffolds in many therapeutic agents.[13][14]

Conclusion

The thiol-ene click reaction offers a highly efficient, versatile, and user-friendly method for forming carbon-sulfur bonds. Its two primary mechanisms—radical-mediated addition and nucleophilic Michael addition—can be selected based on the specific substrates and desired reaction conditions. With straightforward experimental protocols and tolerance to a wide range of functional groups, the thiol-ene reaction has become an indispensable tool for researchers in chemistry, materials science, and drug development, enabling innovations from novel polymers to advanced therapeutic systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Nucleophilic Reactivity of Unsaturated Thiols

This guide provides a comprehensive overview of the core principles governing the nucleophilic reactivity of unsaturated thiols. It delves into the fundamental mechanisms, quantitative kinetic data, experimental protocols for characterization, and the critical role of this reactivity in the realms of bioconjugation and targeted drug development.

Introduction: The Unique Reactivity of Unsaturated Thiols

Unsaturated thiols, and more broadly the thiol functional group, are distinguished by the high nucleophilicity of the sulfur atom.[1][2][3][4] This reactivity is central to numerous biological processes and synthetic applications. The sulfur atom's large size and polarizability, compared to oxygen in alcohols, allow its electron pairs to be more readily donated to electrophiles.[1] Consequently, thiols are more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[1][2][3][4]

In the context of drug development and chemical biology, the thiol group of cysteine residues in proteins is a primary target for covalent modification.[5][6][7] Understanding the nucleophilic reactivity of thiols, particularly in the context of their addition to α,β-unsaturated systems (Michael acceptors), is crucial for designing targeted covalent inhibitors and bioconjugates.[5][6][7] This reaction, known as the thiol-Michael addition, is a cornerstone of "click chemistry" due to its high efficiency, rapid kinetics, and minimal byproduct formation.[8][9]

Fundamentals of Thiol Nucleophilicity

The reactivity of a thiol is predominantly governed by its deprotonated form, the thiolate anion (RS⁻), which is a significantly stronger nucleophile than the protonated thiol (RSH).[10][11] The concentration of the thiolate at a given pH is determined by the thiol's acid dissociation constant (pKa).

Key Factors Influencing Reactivity:
  • pKa and pH: A lower pKa value for a thiol means it will be more significantly deprotonated to the highly reactive thiolate form at a given pH.[12][13] The local protein environment can significantly influence the pKa of a cysteine residue, thereby modulating its reactivity.[12][14] The rate of reaction often increases with higher pH as the equilibrium shifts towards the formation of the more nucleophilic thiolate.[10][15]

  • Electronic Effects: The structure of the thiol and the presence of electron-withdrawing or electron-donating groups can influence the nucleophilicity of the sulfur atom.[14]

  • The Michael Acceptor: The electrophilicity of the reaction partner, typically an α,β-unsaturated carbonyl compound (a Michael acceptor), is a critical determinant of the reaction rate.[5][8] The reactivity of Michael acceptors is influenced by steric and electronic factors of their substituents.[5][16][17][18] For instance, α,β-unsaturated amides (acrylamides) are generally less reactive than α,β-unsaturated esters, making them suitable for targeted covalent inhibitors where high reactivity could lead to off-target effects.[5]

  • Catalysis: The thiol-Michael addition can be catalyzed by either a base or a nucleophile.[8][19]

    • Base-catalyzed: A base deprotonates the thiol to generate the thiolate anion, which then attacks the Michael acceptor.[8][20]

    • Nucleophile-initiated: A nucleophile (like a phosphine) attacks the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol to generate the reactive thiolate.[8][19][21]

The Thiol-Michael Addition: Mechanism and Kinetics

The thiol-Michael addition is a conjugate addition reaction where a nucleophilic thiol or thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound.[8][22][23] The reaction typically proceeds through a two-step anionic mechanism involving propagation and chain transfer.[20][24]

  • Initiation: A catalytic amount of base deprotonates the thiol (RSH) to form the highly reactive thiolate anion (RS⁻).

  • Propagation: The thiolate anion attacks the electron-deficient β-carbon of the Michael acceptor, forming a resonance-stabilized carbanion (enolate) intermediate.[8][22] This step is often reversible.[8][25]

  • Chain Transfer: The carbanion intermediate abstracts a proton from another thiol molecule, regenerating the thiolate anion and forming the final thioether product. This step propagates the catalytic cycle.[8][20]

The overall reaction rate is influenced by the rate constants of each step, including propagation (kP), reverse propagation (k-P), and chain transfer (kCT).[8]

Thiol_Michael_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate Intermediate Carbanion Intermediate (Enolate) Thiolate->Intermediate k_P (Nucleophilic Attack) ProtonatedBase Protonated Base (BH) Thiolate->ProtonatedBase MichaelAcceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Intermediate->Thiolate k_-P (Reverse Reaction) Product Thioether Adduct Intermediate->Product Product->Thiolate Regenerates Thiolate Experimental_Workflow A 1. Prepare Reactants - Thiol Solution - Michael Acceptor Solution - Reaction Buffer B 2. Initiate Reaction Mix reactants at T=0 in a temperature-controlled cuvette A->B C 3. Monitor Absorbance Record absorbance change of a chromophoric species over time B->C D 4. Data Collection Generate Absorbance vs. Time plot C->D E 5. Kinetic Analysis - Fit data to kinetic model - Determine rate constant (k) D->E

References

The Oxidation Potential of Allylic Thiols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic thiols, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a carbon atom adjacent to a carbon-carbon double bond, play a significant role in various biological processes and are of increasing interest in the field of drug development. Their unique chemical reactivity, largely governed by the oxidation potential of the thiol group, underpins their mechanisms of action, including their antioxidant properties and their roles in redox signaling pathways. This technical guide provides an in-depth exploration of the core principles of allylic thiol oxidation, detailing the experimental methods used for its characterization, and elucidating its implications in cellular signaling and drug metabolism.

I. Quantitative Data on the Oxidation Potential of Thiols

The tendency of a thiol to undergo oxidation is quantified by its oxidation potential. While specific quantitative data for the one-electron or standard redox potentials of many allylic thiols are not extensively documented in publicly available literature, the values for related, well-studied thiols such as cysteine and glutathione provide a crucial benchmark for understanding their electrochemical behavior. The oxidation of a thiol (RSH) to its disulfide (RSSR) is a two-electron process.

Table 1: Standard Reduction Potentials of Relevant Thiol/Disulfide Redox Couples

Redox CoupleHalf-ReactionStandard Reduction Potential (E°') at pH 7
Cystine/CysteineCySS + 2H⁺ + 2e⁻ ⇌ 2 Cys-SH-0.22 V
Glutathione Disulfide/GlutathioneGSSG + 2H⁺ + 2e⁻ ⇌ 2 GSH-0.24 V to -0.26 V

Note: The exact values can vary slightly depending on the experimental conditions.

II. Experimental Protocols for Determining Oxidation Potential

The determination of thiol oxidation potentials is primarily achieved through electrochemical and chromatographic techniques. These methods allow for the precise measurement of the electrochemical behavior of thiols and their oxidation products.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. It involves cycling the potential of a working electrode and measuring the resulting current.

  • Apparatus: A three-electrode system comprising a working electrode (e.g., Glassy Carbon Electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) connected to a potentiostat.

  • Electrolyte Solution: A buffered solution, typically a phosphate buffer solution (PBS) at a physiological pH of 7.4 or a 0.1 M sodium acetate buffer.

  • Sample Preparation: A stock solution of the thiol (e.g., L-cysteine) is prepared in the electrolyte solution to a known concentration (e.g., 1.0 x 10⁻² mol L⁻¹). A series of dilutions are then prepared.

  • Procedure:

    • The working electrode is polished with alumina slurry, rinsed, and sonicated to ensure a clean surface.

    • The electrochemical cell is filled with the electrolyte solution, and the solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a defined period.

    • A blank cyclic voltammogram of the electrolyte solution is recorded.

    • The thiol sample is added to the cell, and the solution is stirred to ensure homogeneity.

    • The potential is swept from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s). The resulting current is recorded as a function of the applied potential.

    • The oxidation and reduction peak potentials and currents are determined from the voltammogram. The standard potential can be estimated from the midpoint of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.[1][2]

B. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

HPLC-ECD combines the separation power of HPLC with the sensitivity and selectivity of electrochemical detection. This method is particularly useful for analyzing complex biological samples.

  • Apparatus: An HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), an electrochemical detector with a flow-through cell containing a working electrode (e.g., glassy carbon or mercury/gold amalgam), a reference electrode, and a counter electrode.

  • Mobile Phase: A buffered aqueous solution, often with an organic modifier like methanol or acetonitrile, to achieve optimal separation. The pH is a critical parameter and is typically maintained in the acidic range to keep the thiols protonated.

  • Sample Preparation:

    • Biological samples (e.g., cell lysates, plasma) are treated to precipitate proteins (e.g., with trichloroacetic acid).

    • Free thiols in the sample can be derivatized to improve stability and detection. A common method involves reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), where the released 5-thio-2-nitrobenzoic acid (TNB) can be quantified.[3]

    • For direct detection of thiols, samples are often stabilized by acidification and kept at low temperatures to prevent oxidation.

  • Procedure:

    • The HPLC system is equilibrated with the mobile phase.

    • The sample is injected onto the column.

    • The separated analytes elute from the column and pass through the electrochemical detector.

    • A specific potential is applied to the working electrode, at which the thiol of interest is oxidized.

    • The current generated by the oxidation reaction is measured and is proportional to the concentration of the thiol.

    • Quantification is achieved by comparing the peak area or height to that of known standards.[4][5]

III. Signaling Pathways and Logical Relationships

The oxidation of allylic thiols is a key event in several cellular signaling pathways, particularly those related to apoptosis and cellular stress responses.

A. S-Allylmercaptocysteine (SAMC) in TGF-β and MAPK Signaling

S-allylmercaptocysteine (SAMC), a derivative of garlic, has been shown to induce apoptosis in cancer cells by modulating the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8]

SAMC_Signaling SAMC S-Allylmercaptocysteine (SAMC) TGFB1 TGF-β1 SAMC->TGFB1 TBRII TβRII TGFB1->TBRII pSmad23 p-Smad2/3 TBRII->pSmad23 Smad4 Smad4 pSmad23->Smad4 Bim Bim Smad4->Bim Bcl2 Bcl-2 Smad4->Bcl2 Caspase9 Caspase-9 Bim->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Allicin_Redox_Cycle cluster_cell Cellular Environment Allicin Allicin GSSA S-Allylmercaptoglutathione (GSSA) Allicin->GSSA Reaction with GSH GSH Glutathione (GSH) GSH->GSSA GSSA->GSH Reduction AllylMercaptan Allyl Mercaptan GSSA->AllylMercaptan Further Reaction GR Glutathione Reductase GR->GSSA NADP NADP+ GR->NADP NADPH NADPH NADPH->GR SAMC_Metabolism cluster_blood Blood cluster_liver_kidney Liver / Kidney SAMC S-Allylmercaptocysteine (SAMC) DiallylPolysulfides Diallyl Polysulfides SAMC->DiallylPolysulfides Rapid Conversion GSH_Conjugates Glutathione S-Conjugates DiallylPolysulfides->GSH_Conjugates Phase II Metabolism Cys_Conjugates Cysteine S-Conjugates GSH_Conjugates->Cys_Conjugates NAcetyl_Conjugates N-Acetylcysteine S-Conjugates Cys_Conjugates->NAcetyl_Conjugates Excretion Urinary Excretion NAcetyl_Conjugates->Excretion

References

An In-depth Technical Guide to the Functional Group Reactivity of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butene-1-thiol, a volatile organosulfur compound, possesses a unique bifunctional structure comprising a reactive thiol group and a carbon-carbon double bond. This duality in its structure imparts a versatile reactivity profile, making it a valuable synthon in organic chemistry and a molecule of interest in various industrial and biological contexts. This technical guide provides a comprehensive overview of the functional group reactivity of this compound, with a focus on its participation in key chemical transformations. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, quantitative data, experimental protocols, and potential applications.

Introduction

This compound, also known as crotyl mercaptan, is an allylic thiol characterized by the presence of both a nucleophilic thiol (-SH) group and an electrophilic/radically susceptible alkene moiety.[1] This combination of functional groups allows it to participate in a wide array of chemical reactions, including nucleophilic substitutions, radical additions, and oxidations. Its distinct reactivity makes it a versatile building block for the synthesis of more complex sulfur-containing molecules, some of which may possess biological activity. This guide will delve into the core aspects of this compound's reactivity, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different reaction media and for the development of analytical methods.

PropertyValueReference
Molecular Formula C4H8S[2][3]
Molecular Weight 88.17 g/mol [2][3]
Boiling Point 99.1 - 102.5 °C (at 760 mmHg)[2]
Density 0.862 g/cm³
LogP 1.492[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 88.034671 g/mol [2]
Refractive Index 1.47
Flash Point 34.9 °C

Reactivity of the Thiol Functional Group

The thiol group in this compound is the primary site for its nucleophilic and redox reactivity.

Nucleophilic Reactivity (S-Alkylation)

The thiol group is readily deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate can participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to form thioethers.

General Reaction:

R-SH + Base → R-S⁻ + Base-H⁺ R-S⁻ + R'-X → R-S-R' + X⁻

  • R-SH : this compound

  • R'-X : Alkyl halide

This reaction is a fundamental method for the formation of carbon-sulfur bonds.

Oxidation to Disulfides

Thiols can be oxidized to form disulfides. This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. The reaction involves the coupling of two thiol molecules.

General Reaction:

2 R-SH + [O] → R-S-S-R + H₂O

  • R-SH : this compound

  • [O] : Oxidizing agent (e.g., I₂, H₂O₂, air)

This reversible reaction is crucial in biological systems, particularly in the context of protein folding and redox signaling where cysteine residues are involved.[4]

Oxidation to Sulfonic Acids

Stronger oxidizing agents can oxidize the thiol group to a sulfonic acid. This is an irreversible transformation.[5][6]

General Reaction:

R-SH + 3 [O] → R-SO₃H

  • R-SH : this compound

  • [O] : Strong oxidizing agent (e.g., Oxone®, KMnO₄, H₂O₂)

Reactivity of the Alkene Functional Group

The double bond in this compound is susceptible to additions, particularly radical-mediated reactions.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile radical-mediated addition of a thiol to an alkene.[4][7] In the context of this compound, it can either react with another thiol at its double bond or its thiol group can add to another alkene. This reaction proceeds via a radical chain mechanism and is considered a "click" reaction due to its high yields, stereoselectivity, and tolerance of various functional groups.[4]

Mechanism:

  • Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol.

  • Propagation:

    • The thiyl radical adds to the alkene of another molecule (e.g., this compound) in an anti-Markovnikov fashion to form a carbon-centered radical.

    • This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

This reaction is widely used in polymer chemistry and materials science for the synthesis of cross-linked networks and for surface functionalization.

Michael Addition

The double bond in this compound, being part of an allylic system, can act as a Michael acceptor if conjugated to an electron-withdrawing group in a derivative. More commonly, the thiolate derived from this compound can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds (enones).[8][9]

General Reaction (Thiolate as Nucleophile):

R-S⁻ + R'-CH=CH-C(=O)R'' → R'-S-CH-CH₂-C(=O)R''

  • R-S⁻ : Thiolate from this compound

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of an appropriate butenyl halide with a sulfur nucleophile like thiourea, followed by hydrolysis.[1]

Experimental Protocol: Synthesis of (E)-2-Butene-1-thiol

  • (E)-1-Bromobut-2-ene (1 equivalent) is dissolved in ethanol.

  • Thiourea (1.1 equivalents) is added, and the mixture is refluxed for 2 hours.

  • The solvent is removed under reduced pressure.

  • A solution of sodium hydroxide (2.2 equivalents) in water is added, and the mixture is refluxed for 2 hours.

  • The reaction mixture is cooled and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield (E)-2-butene-1-thiol.

Experimental Workflow: Thiol-Ene Reaction

Thiol_Ene_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Alkene Alkene Alkene->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing UV_Irradiation UV_Irradiation Mixing->UV_Irradiation hv Solvent_Removal Solvent_Removal UV_Irradiation->Solvent_Removal Chromatography Chromatography Solvent_Removal->Chromatography Product Product Chromatography->Product

Caption: General workflow for a photoinitiated thiol-ene reaction.

Applications in Drug Development and Biological Systems

While this compound itself is not a therapeutic agent, its functional groups are present in various biologically active molecules and are utilized in strategies for drug design and delivery.

Thiol-Containing Compounds as Enzyme Inhibitors

The thiol group is a key feature in a number of enzyme inhibitors. It can act as a nucleophile to form covalent bonds with electrophilic residues in the active site of an enzyme, leading to irreversible inhibition. Alternatively, it can coordinate to metal ions in metalloenzymes.[10][11][12] Derivatives of this compound could be explored for their potential as enzyme inhibitors, where the allylic moiety could provide additional binding interactions.

Thiol-Ene Chemistry in Drug Delivery

The thiol-ene reaction has emerged as a powerful tool for the creation of hydrogels for controlled drug delivery. These reactions can be performed under mild, biocompatible conditions, making them suitable for encapsulating sensitive drug molecules. The resulting thioether linkages are generally stable in a biological environment. While not directly using this compound, the principles of its reactivity are applied in these systems.

Precursor for Biologically Active Sulfur Compounds

Sulfur-containing compounds are widespread in nature and exhibit a broad range of biological activities.[13] this compound can serve as a starting material for the synthesis of more complex sulfur-containing molecules with potential therapeutic applications.

Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways has not been extensively documented. However, the reactivity of its thiol group is analogous to that of cysteine residues in proteins, which are critical players in redox signaling.

Redox Signaling Analogy

Cellular signaling is often regulated by the redox state of cysteine thiols in key proteins. These thiols can be reversibly oxidized to disulfides, sulfenic acids, and other species, which can alter protein function and downstream signaling. The facile oxidation of this compound to its disulfide mirrors this fundamental biological process.

Redox_Signaling Thiol_State This compound (R-SH) Disulfide_State Disulfide (R-S-S-R) Thiol_State->Disulfide_State Oxidation Disulfide_State->Thiol_State Reduction

Caption: Reversible oxidation-reduction of this compound.

Conclusion

This compound is a molecule with a rich and varied chemical reactivity, stemming from the interplay of its thiol and alkene functional groups. Its ability to undergo nucleophilic substitution, oxidation, and radical additions makes it a valuable tool for synthetic chemists. While its direct role in drug development is not yet established, the chemistry of its functional groups is highly relevant to the design of enzyme inhibitors and the development of advanced drug delivery systems. Further research into the synthesis and biological evaluation of derivatives of this compound may unveil novel therapeutic agents. This guide serves as a foundational resource for professionals seeking to understand and exploit the versatile reactivity of this intriguing organosulfur compound.

References

Methodological & Application

Stereoselective Synthesis of trans-2-Butene-1-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-2-butene-1-thiol, a valuable intermediate in organic synthesis and a known component of skunk spray. The protocols outlined below are based on established chemical transformations and are intended to provide a comprehensive guide for the preparation of this target molecule with high stereoselectivity.

Introduction

trans-2-Butene-1-thiol, also known as (E)-crotyl mercaptan, is a reactive sulfur compound that can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its pungent odor also makes it a subject of interest in chemical ecology. The stereoselective synthesis of the trans isomer is crucial for applications where specific geometric arrangements are required. This document details three primary synthetic routes to achieve this, starting from readily available precursors.

Data Presentation

The following table summarizes the expected yields and stereoselectivity for the key transformations in the described synthetic pathways.

Reaction StepStarting MaterialProductReagents and ConditionsTypical Yield (%)Stereoselectivity (trans:cis)
Route 1: Step 1 - Hydrobromination of 1,3-Butadiene1,3-Butadienetrans-1-Bromo-2-buteneHBr, high temperatureVariablePredominantly trans
Route 2: Step 1 - Reduction of Methyl trans-2-butenoateMethyl trans-2-butenoatetrans-2-Buten-1-olLiAlH₄, Et₂O or THF, then H₂O workup> 90> 98:2
Route 2: Step 2 - Bromination of trans-2-Buten-1-oltrans-2-Buten-1-oltrans-1-Bromo-2-butenePBr₃, Et₂O, pyridine80-90> 98:2
Final Step (All Routes) - Thiol Synthesis via Isothiuronium Salttrans-1-Bromo-2-butenetrans-2-Butene-1-thiol1. Thiourea, Ethanol, reflux; 2. NaOH(aq), heat70-85> 98:2

Experimental Protocols

Caution: trans-2-Butene-1-thiol and its intermediates are volatile, flammable, and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis from 1,3-Butadiene

This route utilizes the temperature-controlled hydrobromination of 1,3-butadiene to favor the formation of the thermodynamically more stable trans-1-bromo-2-butene, which is then converted to the target thiol.

Step 1: Synthesis of trans-1-Bromo-2-butene

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether or other suitable solvent

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a pressure-resistant reaction vessel equipped with a cooling system and a magnetic stirrer, condense a known amount of 1,3-butadiene at a low temperature (e.g., -78 °C, dry ice/acetone bath).

  • Slowly introduce a stoichiometric equivalent of hydrogen bromide gas or a solution of HBr in a suitable solvent into the cooled, stirred solution of 1,3-butadiene. To favor the formation of the trans-1,4-adduct, the reaction should be conducted at a higher temperature (e.g., 40 °C) after the initial mixing at low temperature. This allows for thermodynamic equilibrium to be established.

  • After the addition is complete, allow the reaction mixture to stir at the elevated temperature for a specified time to ensure complete reaction and equilibration.

  • Carefully neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate trans-1-bromo-2-butene.

Step 2: Synthesis of trans-2-Butene-1-thiol Follow the procedure outlined in Protocol 3 .

Protocol 2: Synthesis from Methyl trans-2-butenoate

This multi-step synthesis begins with the reduction of an α,β-unsaturated ester to the corresponding allylic alcohol, followed by conversion to the allylic bromide and subsequent thiol formation.

Step 1: Synthesis of trans-2-Buten-1-ol

Materials:

  • Methyl trans-2-butenoate (methyl crotonate)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ in anhydrous Et₂O under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl trans-2-butenoate in anhydrous Et₂O and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation. The resulting trans-2-buten-1-ol can be purified by distillation.

Step 2: Synthesis of trans-1-Bromo-2-butene

Materials:

  • trans-2-Buten-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Pyridine (optional, to neutralize liberated HBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve trans-2-buten-1-ol in anhydrous Et₂O. A small amount of pyridine can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture onto ice and carefully neutralize with saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile). The crude trans-1-bromo-2-butene can be purified by fractional distillation.

Step 3: Synthesis of trans-2-Butene-1-thiol Follow the procedure outlined in Protocol 3 .

Protocol 3: Thiol Synthesis via Isothiuronium Salt

This protocol is the final step for all the above routes and converts trans-1-bromo-2-butene into the target thiol. The reaction proceeds via an SN2 mechanism, which maintains the trans stereochemistry of the double bond.

Materials:

  • trans-1-Bromo-2-butene

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the S-crotylisothiouronium bromide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

    • Add trans-1-bromo-2-butene to the solution.

    • Heat the mixture to reflux and maintain for 2-3 hours. The isothiuronium salt may precipitate out of the solution upon cooling.

    • The salt can be isolated by filtration and washing with cold ethanol, or the reaction mixture can be carried directly to the next step.

  • Hydrolysis to the thiol:

    • To the reaction mixture (or the isolated salt dissolved in water/ethanol), add a solution of NaOH in water.

    • Heat the mixture to reflux for 1-2 hours to effect hydrolysis.

    • Cool the reaction mixture to room temperature and acidify carefully with 1 M HCl.

    • Extract the product with Et₂O.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude trans-2-butene-1-thiol.

    • The final product can be purified by fractional distillation under reduced pressure.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 1,3-Butadiene 1,3-Butadiene trans-1-Bromo-2-butene_R1 trans-1-Bromo-2-butene 1,3-Butadiene->trans-1-Bromo-2-butene_R1 HBr (high T) Final_Product trans-2-Butene-1-thiol trans-1-Bromo-2-butene_R1->Final_Product 1. Thiourea 2. NaOH Methyl_trans-2-butenoate Methyl trans-2-butenoate trans-2-Buten-1-ol trans-2-Buten-1-ol Methyl_trans-2-butenoate->trans-2-Buten-1-ol LiAlH4 trans-1-Bromo-2-butene_R2 trans-1-Bromo-2-butene trans-2-Buten-1-ol->trans-1-Bromo-2-butene_R2 PBr3 trans-1-Bromo-2-butene_R2->Final_Product 1. Thiourea 2. NaOH

Caption: Overview of synthetic routes to trans-2-butene-1-thiol.

Thiol_Synthesis_Workflow start trans-1-Bromo-2-butene + Thiourea in Ethanol reflux1 Reflux (2-3 h) Formation of Isothiuronium Salt start->reflux1 hydrolysis Add NaOH(aq) Reflux (1-2 h) reflux1->hydrolysis acidify Cool and Acidify (1 M HCl) hydrolysis->acidify extract Extract with Diethyl Ether acidify->extract wash_dry Wash with Water/Brine Dry over MgSO4 extract->wash_dry evaporate Solvent Removal wash_dry->evaporate purify Fractional Distillation evaporate->purify product Pure trans-2-Butene-1-thiol purify->product

Caption: Workflow for the conversion of trans-1-bromo-2-butene to the thiol.

Application Notes and Protocols for the Synthesis of cis-2-Butene-1-thiol from Corresponding Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of cis-2-butene-1-thiol, a valuable intermediate in organic synthesis and drug development. The primary route described involves the stereospecific conversion of cis-2-buten-1-ol to the target thiol via an activated intermediate, such as a halide or through a Mitsunobu reaction.

Synthetic Strategy Overview

The synthesis of cis-2-butene-1-thiol with high stereochemical purity relies on starting with a geometrically pure cis-alkene precursor. The general approach involves two main stages:

  • Preparation of a cis-2-Butenyl Precursor: This typically involves the synthesis of cis-2-buten-1-ol.

  • Conversion to the Thiol: The hydroxyl group of cis-2-buten-1-ol is converted to a thiol group. This can be achieved through a two-step process involving the formation of a corresponding cis-allylic halide followed by nucleophilic substitution with a thiolating agent. Alternatively, a more direct conversion can be accomplished using a Mitsunobu reaction with a sulfur nucleophile.

The reaction of an alkyl halide with thiourea followed by hydrolysis is a common and effective method for the preparation of thiols.[1] The reaction proceeds via the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed with a base to yield the thiol.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Halogenation (Route A) cluster_2 Step 3: Thiolation (from Halide) cluster_3 Alternative Step 2 & 3: Mitsunobu Reaction (Route B) But-2-yne But-2-yne cis-2-Buten-1-ol cis-2-Buten-1-ol But-2-yne->cis-2-Buten-1-ol   Reduction But-2-yne->cis-2-Buten-1-ol cis-1-Chloro-2-butene cis-1-Chloro-2-butene cis-2-Buten-1-ol->cis-1-Chloro-2-butene   w/ SOCl₂ or PCl₃ cis-2-Buten-1-ol->cis-1-Chloro-2-butene Thioacetate_Intermediate Thioacetate_Intermediate cis-2-Buten-1-ol->Thioacetate_Intermediate   + Thioacetic Acid,   DEAD, PPh₃ cis-2-Buten-1-ol->Thioacetate_Intermediate Isothiouronium_Salt Isothiouronium_Salt cis-1-Chloro-2-butene->Isothiouronium_Salt   + Thiourea cis-1-Chloro-2-butene->Isothiouronium_Salt cis-2-Butene-1-thiol cis-2-Butene-1-thiol Isothiouronium_Salt->cis-2-Butene-1-thiol   Hydrolysis Isothiouronium_Salt->cis-2-Butene-1-thiol Thioacetate_Intermediate->cis-2-Butene-1-thiol   Hydrolysis Thioacetate_Intermediate->cis-2-Butene-1-thiol

Figure 1. General synthetic workflow for cis-2-butene-1-thiol.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Buten-1-ol

The starting material, cis-2-buten-1-ol, can be prepared by the reduction of but-2-yn-1-ol.

Materials:

  • But-2-yn-1-ol

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas

  • Hexane or Ethanol (solvent)

  • Quinoline (optional, as a catalyst poison moderator)

Procedure:

  • In a hydrogenation flask, dissolve but-2-yn-1-ol in a suitable solvent (e.g., hexane or ethanol).

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne). A small amount of quinoline can be added to prevent over-reduction.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (usually with a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude cis-2-buten-1-ol.

  • Purify the product by distillation.

Table 1: Reaction Parameters for the Synthesis of cis-2-Buten-1-ol

ParameterValue
Starting MaterialBut-2-yn-1-ol
CatalystLindlar's Catalyst
SolventHexane or Ethanol
TemperatureRoom Temperature
PressureAtmospheric (H₂ balloon)
Typical Yield>95%
Purification MethodDistillation
Protocol 2: Synthesis of cis-1-Chloro-2-butene

This protocol describes the conversion of cis-2-buten-1-ol to cis-1-chloro-2-butene with retention of stereochemistry.

Materials:

  • cis-2-Buten-1-ol

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether (solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, dissolve cis-2-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride or phosphorus trichloride in diethyl ether from the dropping funnel. A small amount of pyridine can be added to neutralize the HCl generated.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Quench the reaction by carefully pouring it over ice-water.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cis-1-chloro-2-butene by distillation.

Table 2: Reaction Parameters for the Synthesis of cis-1-Chloro-2-butene

ParameterValue
Starting Materialcis-2-Buten-1-ol
ReagentThionyl chloride or Phosphorus trichloride
SolventAnhydrous Diethyl Ether
Temperature0 °C to Room Temperature
Typical Yield70-85%
Purification MethodDistillation
Protocol 3: Synthesis of cis-2-Butene-1-thiol from cis-1-Chloro-2-butene

This protocol details the formation of the thiol from the corresponding chloride using thiourea.

Materials:

  • cis-1-Chloro-2-butene

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

Procedure:

  • Formation of the Isothiouronium Salt:

    • Dissolve cis-1-chloro-2-butene and an equimolar amount of thiourea in ethanol.

    • Reflux the mixture for 2-4 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.

    • Cool the reaction mixture and collect the salt by filtration, or proceed directly to the next step.

  • Hydrolysis to the Thiol:

    • To the reaction mixture (or the isolated salt dissolved in water), add a solution of sodium hydroxide (2-3 molar equivalents) in water.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a neutral pH.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the thiol).

  • Purification:

    • Purify the crude cis-2-butene-1-thiol by fractional distillation under a nitrogen atmosphere.

Table 3: Reaction Parameters for the Synthesis of cis-2-Butene-1-thiol

ParameterValue
Starting Materialcis-1-Chloro-2-butene
ReagentsThiourea, Sodium Hydroxide
SolventEthanol, Water
TemperatureReflux
Typical Yield60-75%
Purification MethodFractional Distillation

Alternative Method: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for the direct conversion of cis-2-buten-1-ol to a thioester, which can then be hydrolyzed to the thiol. This method is known for its stereospecificity (inversion of configuration at a chiral center, though here it proceeds with retention of the double bond geometry).[2][3][4]

Reaction Pathway for Mitsunobu Thiol Synthesis

Mitsunobu_Pathway cluster_mitsunobu Mitsunobu Reaction cis-2-Buten-1-ol cis-2-Buten-1-ol Alkoxyphosphonium Alkoxyphosphonium Salt cis-2-Buten-1-ol->Alkoxyphosphonium + Betaine Thioacetic_Acid Thioacetic Acid (HSAc) Thioacetic_Acid->Alkoxyphosphonium SN2 attack DEAD_PPh3 DEAD, PPh₃ Betaine Phosphonium Betaine DEAD_PPh3->Betaine Thioacetate cis-2-Butenyl Thioacetate Alkoxyphosphonium->Thioacetate Hydrolysis Hydrolysis (e.g., NaOH) Thioacetate->Hydrolysis Thiol cis-2-Butene-1-thiol Hydrolysis->Thiol

Figure 2. Simplified pathway of the Mitsunobu reaction for thiol synthesis.

Brief Protocol:

  • Dissolve cis-2-buten-1-ol, triphenylphosphine (PPh₃), and thioacetic acid in an anhydrous solvent like THF.

  • Cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up the reaction to isolate the intermediate cis-2-butenyl thioacetate.

  • Hydrolyze the thioacetate with a base (e.g., NaOH in methanol) to obtain cis-2-butene-1-thiol.

This method can offer high yields and avoids the preparation of the allylic halide.

Safety Considerations

  • Thionyl chloride and phosphorus trichloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl ether and other organic solvents are highly flammable. Avoid open flames and sparks.

  • Hydrogen gas is explosive. Ensure proper handling and a well-ventilated setup during hydrogenation.

  • DEAD and DIAD are potentially explosive and should be handled with care.

References

Application Notes and Protocols for the Purification of 2-Butene-1-thiol by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-butene-1-thiol (also known as crotyl mercaptan) by distillation. Due to its pungent odor and potential for thermal degradation, specific procedures are required for its effective and safe purification.

Introduction

This compound is a volatile organosulfur compound and a key component of skunk spray. It is a valuable reagent in organic synthesis, particularly in the preparation of various sulfur-containing molecules. The purity of this compound is critical for its successful application in research and development. Distillation is a primary method for its purification, leveraging differences in boiling points between the desired compound and impurities.

This application note details two primary distillation methods: fractional distillation at atmospheric pressure and fractional distillation under reduced pressure (vacuum distillation). The choice of method depends on the thermal stability of the compound and the boiling points of the impurities. Given that allylic thiols can be susceptible to thermal degradation, vacuum distillation is often the preferred method to minimize decomposition.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (E)-2-butene-1-thiol is presented in the table below.

PropertyValueReference
CAS Number 58688-79-2[1][2]
Molecular Formula C4H8S[1][2]
Molecular Weight 88.17 g/mol [1][2]
Boiling Point 99.1-102.5 °C[1]
Appearance Colorless liquid
Odor Strong, skunk-like

Experimental Protocols

General Considerations
  • Glassware: All glassware should be thoroughly cleaned and dried before use to prevent contamination.

  • Heating: A heating mantle with a stirrer or an oil bath should be used for uniform heating. Direct heating with a flame should be avoided.

  • Joints: All ground-glass joints should be properly sealed. For vacuum distillation, use high-vacuum grease.

  • Safety: All operations should be performed in a well-ventilated fume hood due to the potent and unpleasant odor of the thiol. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Method 1: Fractional Distillation at Atmospheric Pressure

This method is suitable if the impurities have boiling points significantly different from this compound and if the compound is stable at its boiling point. Fractional distillation provides better separation of liquids with close boiling points compared to simple distillation.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram below. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature reading on the thermometer should be monitored closely. The temperature will initially rise and then stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 99-103 °C). It is advisable to collect an initial small "forerun" fraction, which may contain more volatile impurities, and then switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating that a higher-boiling impurity is starting to distill, or when only a small amount of residue remains in the distilling flask.

  • Cooling: Allow the apparatus to cool down completely before dismantling.

Method 2: Fractional Distillation under Reduced Pressure (Vacuum Distillation)

This is the preferred method for purifying this compound to prevent potential thermal degradation at its atmospheric boiling point. Lowering the pressure reduces the boiling point of the liquid.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. This setup is similar to the fractional distillation apparatus but includes a vacuum adapter (e.g., a "cow" or "pig" adapter for collecting multiple fractions) and is connected to a vacuum source through a trap. Ensure all connections are airtight.

  • Charging the Flask: Add the impure this compound and a magnetic stir bar to the round-bottom flask. Boiling chips are not effective under vacuum.

  • Evacuation: Slowly and carefully apply the vacuum. The liquid may bubble vigorously as dissolved gases and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the flask.

  • Distillation and Fraction Collection: Monitor the temperature and pressure. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. Use a nomograph to estimate the expected boiling point at the measured pressure. Collect the fractions in the receiving flasks. It is good practice to isolate an initial forerun.

  • Completion: Stop the heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot system can cause a dangerous rush of air into the apparatus.

  • Dismantling: Once the system is at atmospheric pressure and has cooled, the apparatus can be safely dismantled.

Data Presentation

ParameterFractional Distillation (Atmospheric)Fractional Distillation (Vacuum)
Operating Pressure ~760 mmHg (Atmospheric)Typically 10-50 mmHg (or lower)
Boiling Point Range 99-103 °CLower than atmospheric boiling point (refer to nomograph)
Advantages Simpler setup, no vacuum pump required.Lower operating temperature, minimizes thermal degradation, safer for thermally sensitive compounds.
Disadvantages Higher temperature may cause decomposition.More complex setup, requires a vacuum source and careful pressure control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_collection Collection & Completion start Start setup Assemble Distillation Apparatus start->setup charge Charge Flask with Impure Thiol setup->charge heat Apply Heat charge->heat boil Liquid Boils heat->boil vapor_rise Vapor Rises Through Column boil->vapor_rise temp_stabilize Temperature Stabilizes vapor_rise->temp_stabilize collect Collect Pure Fraction temp_stabilize->collect stop Stop Distillation collect->stop cool Cool Apparatus stop->cool end End cool->end

Caption: Experimental workflow for the purification of this compound by distillation.

Safety Precautions

  • Inhalation: this compound has an extremely potent and foul odor and is an irritant to the respiratory tract. All handling must be conducted in a high-efficiency fume hood.

  • Skin and Eye Contact: The compound can cause skin and eye irritation. Wear appropriate chemical-resistant gloves and safety goggles. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Flammability: Thiols are flammable. Keep away from open flames, sparks, and other ignition sources. Use a heating mantle or oil bath for heating.

  • Waste Disposal: Thiol-containing waste is hazardous and has a strong odor. Quench waste with a solution of bleach (sodium hypochlorite) to oxidize the thiol before disposal according to institutional guidelines.

  • Spills: Have a spill kit ready. Small spills can be treated with an oxidizing agent like bleach to neutralize the odor.

By following these detailed protocols and safety guidelines, researchers can effectively and safely purify this compound for their scientific needs.

References

Application Notes and Protocols for Photoinitiated Thiol-Ene Click Chemistry of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photoinitiated thiol-ene click chemistry involving 2-butene-1-thiol. Thiol-ene "click" chemistry has emerged as a powerful tool in materials science, bioconjugation, and drug development due to its high efficiency, stereoselectivity, and mild reaction conditions.[1][2] This guide focuses on the use of photoinitiators to trigger the radical-mediated addition of this compound to various 'ene' substrates.

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene (ene) to form a thioether.[1] This reaction can be initiated by thermal or photochemical methods.[3][4] Photoinitiation offers spatial and temporal control over the reaction, making it particularly attractive for applications such as surface patterning and the creation of complex biomaterials.[1]

The reaction proceeds via a free-radical chain mechanism, which can be broadly divided into two types based on the photoinitiator used: Type I (cleavage) and Type II (hydrogen abstraction).[3]

Photoinitiators for Thiol-Ene Reactions

The choice of photoinitiator is crucial for efficient thiol-ene coupling. The initiator's absorption spectrum must overlap with the emission spectrum of the light source.[5]

Type I Photoinitiators (α-Cleavage)

Upon absorption of UV light, Type I photoinitiators undergo unimolecular bond cleavage to generate two radical species.[3] These radicals can then initiate the thiol-ene reaction by abstracting a hydrogen atom from the thiol. Type I photoinitiators are generally more efficient for thiol-ene reactions than Type II initiators.[3][4]

Common Type I Photoinitiators:

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA): Widely used due to its high efficiency.[3][6][7][8]

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): Suitable for clear or pigmented systems and can be activated by longer wavelength UV light.[9][10]

  • 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184): A common photoinitiator for UV curing applications.

Type II Photoinitiators (Hydrogen Abstraction)

Type II photoinitiators, in their excited state, abstract a hydrogen atom from a co-initiator (in this case, the thiol) to generate a thiyl radical.[3]

Common Type II Photoinitiators:

  • Benzophenone (BP): Often used in combination with a hydrogen donor.

  • Thioxanthones (TX): A class of efficient photoinitiators for various photopolymerization reactions.

Initiator-Free Thiol-Ene Reactions

Thiol-ene reactions can also be initiated by direct photolysis of the thiol using deep-UV light (e.g., 254 nm), eliminating the need for a photoinitiator.[11] This can be advantageous in applications where initiator residues are a concern.

Quantitative Data Summary

PhotoinitiatorTypeTypical Concentration (mol%)Light Source (nm)Typical Reaction TimeConversion EfficiencyReference
DMPA I0.1 - 2.03655 - 30 min>90%[3][7]
TPO I0.1 - 1.0365 - 4055 - 20 minHigh[9]
Benzophenone II1.0 - 5.036515 - 60 minModerate to High[3]
Initiator-Free --25430 - 120 minModerate to High[11]

Note: Reaction times and efficiencies are highly dependent on the specific 'ene' substrate, solvent, and light intensity.

Experimental Protocols

The following protocols provide a general framework for performing photoinitiated thiol-ene reactions with this compound. Optimization of parameters such as initiator concentration, light intensity, and reaction time may be necessary for specific applications.

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol is based on the use of a Type I photoinitiator like DMPA.

Materials:

  • This compound

  • Alkene ('ene') substrate

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or vial)

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the 'ene' substrate (1.0 equiv.) and this compound (1.2 equiv.) in the chosen anhydrous solvent.

  • Add the photoinitiator, DMPA (e.g., 1 mol% relative to the 'ene').

  • Degas the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at a fixed distance. The reaction can be monitored by TLC, GC-MS, or NMR spectroscopy.[12][13]

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography if necessary.

Protocol for Initiator-Free Thiol-Ene Reaction

Materials:

  • This compound

  • Alkene ('ene') substrate

  • Anhydrous solvent

  • Deep-UV lamp (254 nm)

  • Quartz reaction vessel

Procedure:

  • In a quartz reaction vessel, dissolve the 'ene' substrate (1.0 equiv.) and this compound (1.2 equiv.) in the anhydrous solvent.

  • Degas the solution with an inert gas for 15-20 minutes.

  • While stirring, irradiate the reaction mixture with a 254 nm UV lamp.

  • Monitor the reaction progress by appropriate analytical techniques.

  • Work-up and purify the product as described in the general protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Product PI Photoinitiator (PI) PI_excited PI* PI->PI_excited hv Radicals Radicals (R•) PI_excited->Radicals Cleavage (Type I) or H-abstraction (Type II) Thiyl_Radical Thiyl Radical (R'-S•) Radicals->Thiyl_Radical H-abstraction Thiol This compound (R'-SH) Thiol->Thiyl_Radical + R• Product Thioether Product Ene Alkene ('Ene') Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + Ene Carbon_Radical->Thiol Carbon_Radical->Thiyl_Radical + R'-SH (Chain Transfer)

Caption: General mechanism of photoinitiated thiol-ene click chemistry.

Experimental_Workflow start Start prep Prepare Reactant Solution (this compound, Ene, Initiator, Solvent) start->prep degas Degas with Inert Gas (e.g., N2 or Ar) prep->degas irradiate Irradiate with UV Light (e.g., 365 nm) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor monitor->irradiate Incomplete workup Reaction Work-up (Solvent Removal) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Experimental workflow for photoinitiated thiol-ene reaction.

Initiator_Comparison cluster_type1 Type I Photoinitiators cluster_type2 Type II Photoinitiators cluster_initiator_free Initiator-Free type1 e.g., DMPA, TPO type1_adv Advantages: - High efficiency - Faster reaction rates type1->type1_adv type2 e.g., Benzophenone type2_adv Considerations: - Requires co-initiator (thiol) - Can be less efficient type2->type2_adv initiator_free Direct Photolysis initiator_free_adv Advantages: - No initiator residue - Simpler formulation Considerations: - Requires deep-UV (254 nm) - Potentially slower initiator_free->initiator_free_adv

Caption: Comparison of initiation methods for thiol-ene chemistry.

References

Application Notes and Protocols: 2-Butene-1-thiol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butene-1-thiol, also known as crotyl mercaptan, is a versatile monomer containing both a reactive thiol group and a carbon-carbon double bond. While the direct homopolymerization of this compound is not extensively documented in scientific literature, likely due to the strong chain-transfer activity of the thiol group that can inhibit radical polymerization, its dual functionality makes it a valuable co-monomer and modifying agent in polymer synthesis. The primary route for incorporating this compound into polymer structures is through the highly efficient and versatile thiol-ene "click" reaction.

This document provides detailed application notes and protocols for the use of this compound in polymer synthesis, focusing on its role in the functionalization of existing polymers and as a co-monomer in thiol-ene polymerizations. These approaches are particularly relevant for creating advanced materials for drug delivery and other biomedical applications, owing to the unique properties conferred by the thiol group.

Key Applications in Polymer Synthesis

The incorporation of this compound into polymer backbones can impart several desirable properties, including:

  • Mucoadhesion: Thiolated polymers, or thiomers, exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich domains in mucus glycoproteins. This is highly advantageous for drug delivery systems targeting mucosal surfaces.

  • Controlled Drug Release: The thiol groups can be used as attachment points for drug molecules via disulfide bonds, which are cleavable in the reducing environment of the cytoplasm, allowing for triggered intracellular drug release.

  • Crosslinking and Hydrogel Formation: The thiol and ene functionalities can participate in crosslinking reactions to form hydrogels, which are widely used in drug delivery and tissue engineering.

  • Improved Mechanical Properties: The introduction of thioether linkages can influence the mechanical properties of polymers, such as flexibility and thermal stability.

Data Presentation: Properties of Thiol-Functionalized Polymers

While specific quantitative data for polymers synthesized solely from this compound is unavailable due to the lack of reported homopolymerization, the following table summarizes typical properties of polymers functionalized with thiols, which can be achieved using this compound.

PropertyTypical Value/ObservationSignificance in Drug Development
Mucoadhesion Force Increased compared to non-thiolated polymerEnhanced retention time of drug formulations on mucosal tissues.
Swellability Dependent on crosslinking densityControls the diffusion and release of encapsulated drugs.
Drug Loading Capacity Variable, dependent on polymer structureDetermines the amount of therapeutic agent that can be delivered.
In Vitro Drug Release Often shows redox-responsive behaviorEnables targeted drug release in specific cellular environments.

Experimental Protocols

Protocol 1: Functionalization of a Pre-synthesized Polymer with this compound via Thiol-Ene Reaction

This protocol describes the modification of a polymer containing pendant double bonds (e.g., poly(allyl methacrylate)) with this compound.

Materials:

  • Polymer with pendant alkene groups (e.g., poly(allyl methacrylate))

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)

  • UV lamp (365 nm)

  • Standard laboratory glassware

  • Nitrogen or Argon source

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the polymer in the anhydrous, degassed solvent under an inert atmosphere (e.g., 1 g of polymer in 20 mL of THF).

  • Addition of Reagents: To the polymer solution, add a stoichiometric excess of this compound (e.g., 1.5 equivalents relative to the alkene groups on the polymer) and the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Photopolymerization: While stirring, expose the solution to UV light (365 nm) at room temperature. The reaction time will vary depending on the specific reactants and their concentrations but can range from a few minutes to several hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene protons) or FT-IR spectroscopy (disappearance of C=C stretching vibration).

  • Purification: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent to remove unreacted reagents, and dry under vacuum at a suitable temperature.

Characterization:

  • ¹H NMR: To confirm the addition of the this compound moiety.

  • FT-IR: To verify the disappearance of the alkene C=C bond and the presence of thioether linkages.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

Protocol 2: Synthesis of a Crosslinked Thiol-Ene Network using this compound as a Co-monomer

This protocol describes the formation of a crosslinked polymer network by reacting this compound with a multifunctional 'ene' monomer.

Materials:

  • This compound

  • Multifunctional ene monomer (e.g., trimethylolpropane triacrylate)

  • Photoinitiator (e.g., DMPA)

  • Solvent (optional, for viscosity control)

  • UV curing system

Procedure:

  • Formulation: In a suitable container, mix this compound and the multifunctional ene monomer in the desired stoichiometric ratio of thiol to ene groups (e.g., 1:1).

  • Initiator Addition: Add the photoinitiator to the monomer mixture (e.g., 0.1-2 wt%). If a solvent is used, ensure all components are fully dissolved.

  • Casting: Cast the liquid formulation onto a substrate or into a mold of the desired shape.

  • UV Curing: Expose the formulation to UV light of appropriate wavelength and intensity to initiate polymerization. Curing times will depend on the formulation thickness, initiator concentration, and UV light intensity.

  • Post-Curing: A post-curing step at an elevated temperature (in the absence of UV light) may be performed to ensure complete reaction of all functional groups.

Characterization:

  • Swellability Test: To determine the crosslink density of the network.

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties of the crosslinked polymer.

  • FT-IR (ATR mode): To assess the conversion of thiol and ene functional groups.

Mandatory Visualizations

experimental_workflow_functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve Dissolve Polymer in Solvent add_reagents Add this compound & Photoinitiator dissolve->add_reagents uv_exposure UV Exposure (365 nm) add_reagents->uv_exposure precipitate Precipitate in Non-solvent uv_exposure->precipitate filter_dry Filter and Dry precipitate->filter_dry characterize Characterize (NMR, FT-IR, GPC) filter_dry->characterize

Caption: Workflow for polymer functionalization.

thiol_ene_crosslinking_pathway cluster_reactants Reactants cluster_process Process cluster_product Product thiol This compound mix Mix Reactants thiol->mix ene Multifunctional Ene ene->mix initiator Photoinitiator initiator->mix uv UV Irradiation mix->uv network Crosslinked Polymer Network uv->network

Caption: Thiol-ene crosslinking pathway.

Concluding Remarks

While this compound may not be a suitable monomer for direct homopolymerization, its utility in modifying and creating novel polymers through thiol-ene chemistry is significant. The protocols provided here offer a foundation for researchers to explore the incorporation of this versatile monomer into various polymer systems. The resulting thiol-functionalized polymers hold considerable promise for advancing drug delivery technologies and other biomedical applications. Further research into controlled polymerization techniques that can overcome the chain-transfer limitations of thiols may open new avenues for the synthesis of polymers with unique architectures and functionalities based on this compound.

Application Notes and Protocols for Surface Functionalization using 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-butene-1-thiol for the functionalization of various surfaces. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of relevant workflows and potential biological interactions.

Introduction to this compound Surface Functionalization

This compound is a volatile organic thiol compound that can be employed for the modification of material surfaces. Its terminal thiol (-SH) group allows for strong interaction with noble metal surfaces, such as gold, through the formation of self-assembled monolayers (SAMs). Additionally, the alkene functional group within its backbone presents a reactive site for "thiol-ene" click chemistry, enabling covalent attachment to a wide range of materials.

The ability to tailor surface properties is critical in numerous scientific and industrial applications, including the development of biosensors, drug delivery systems, and biocompatible coatings for medical implants. Functionalization with this compound can alter surface hydrophobicity, reactivity, and biocompatibility, making it a versatile tool for researchers in these fields.

Key Applications

  • Biomaterial Engineering: Modifying the surface of implants and medical devices to improve biocompatibility and reduce non-specific protein adsorption.

  • Drug Delivery: As a component in the synthesis of drug-eluting coatings and functionalized nanoparticles for targeted drug delivery. Thiolated nanoparticles have shown promise in enhancing mucoadhesion and cellular uptake.[1]

  • Biosensors: Creating well-defined surface chemistries for the immobilization of biomolecules in biosensing applications.

  • Fundamental Surface Science: Studying the self-assembly of short-chain thiols and the influence of the alkene group on monolayer packing and stability.

Experimental Protocols

Two primary methods for the surface functionalization with this compound are detailed below: Self-Assembled Monolayer (SAM) formation on gold surfaces and Thiol-Ene "Click" Chemistry for covalent attachment to alkene-containing surfaces.

Protocol 1: Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

This protocol describes the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (≥98% purity)

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas stream

  • Beakers and Petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated substrates in piranha solution for 5-10 minutes to remove organic residues. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean beaker.

    • Immerse the cleaned and dried gold substrates into the thiol solution.

    • Seal the beaker or place it in a nitrogen-purged glove box to prevent oxidation of the thiol.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature. The formation of the monolayer can be a two-step process, with initial rapid adsorption followed by a slower rearrangement phase.[2]

  • Post-Assembly Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with copious amounts of ethanol to remove non-chemisorbed thiol molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the modified substrates in a clean, dry environment.

Workflow for SAM Formation:

SAM_Workflow sub_prep Substrate Preparation (Gold-coated surface) cleaning Piranha Cleaning sub_prep->cleaning rinsing1 DI Water & Ethanol Rinse cleaning->rinsing1 drying1 Nitrogen Drying rinsing1->drying1 immersion Substrate Immersion (12-24h, RT) drying1->immersion solution_prep Prepare 1-10 mM This compound in Ethanol solution_prep->immersion rinsing2 Ethanol Rinse immersion->rinsing2 drying2 Nitrogen Drying rinsing2->drying2 functionalized_surface Functionalized Surface drying2->functionalized_surface

Fig. 1: Workflow for the formation of a this compound SAM on a gold surface.
Protocol 2: Thiol-Ene "Click" Chemistry for Surface Functionalization

This protocol outlines the covalent attachment of this compound to a surface presenting alkene ("ene") functional groups using a photoinitiator.

Materials:

  • Alkene-functionalized substrate (e.g., allyl-silanized glass, vinyl-terminated polymer)

  • This compound (≥98% purity)

  • A suitable solvent (e.g., THF, DMF)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, or AIBN)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or petri dish)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • Place the alkene-functionalized substrate in the reaction vessel.

    • Prepare a solution containing this compound and the photoinitiator in the chosen solvent. A typical molar ratio is 1:1.2:0.1 of ene:thiol:initiator, but this may need optimization.

    • Add the solution to the reaction vessel, ensuring the substrate is fully covered.

  • Degassing:

    • Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.

  • Photo-initiation:

    • Expose the reaction vessel to UV light for a period ranging from a few minutes to several hours. The reaction time will depend on the reactivity of the specific "ene," the concentration of reactants, and the intensity of the UV source. The thiol-ene reaction is generally rapid.[1]

  • Post-Reaction Cleaning:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate extensively with the solvent used for the reaction, followed by other suitable solvents (e.g., acetone, ethanol) to remove unreacted reagents and initiator byproducts.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Workflow for Thiol-Ene "Click" Chemistry:

ThiolEne_Workflow sub_prep Alkene-Functionalized Substrate combine Combine Substrate and Reaction Mixture sub_prep->combine reaction_setup Prepare Reaction Mixture: - this compound - Photoinitiator - Solvent reaction_setup->combine degas Degas with Nitrogen combine->degas uv_exposure UV Irradiation (Initiates Reaction) degas->uv_exposure rinsing Solvent Rinsing uv_exposure->rinsing drying Nitrogen Drying rinsing->drying functionalized_surface Covalently Modified Surface drying->functionalized_surface

Fig. 2: General workflow for the thiol-ene "click" reaction.

Data Presentation: Characterization of Functionalized Surfaces

The successful functionalization of a surface with this compound can be confirmed and quantified using various surface analysis techniques. Below are tables summarizing expected outcomes and comparative data from the literature for similar short-chain thiols.

Table 1: Surface Wettability Characterization

Thiol CompoundSubstrateContact Angle (°) BeforeContact Angle (°) AfterReference
Hexanethiol (C6)Gold~20-30~105-110Adapted from[2]
Dodecanethiol (C12)Gold~20-30~110-115Adapted from[2]
This compound (Expected) Gold ~20-30 ~80-95 Estimated
Mercapto-undecanoic acidGold~20-30<10Adapted from[3]

Note: The expected contact angle for this compound is an estimate based on its short hydrocarbon chain and the presence of a double bond, which may influence packing and surface energy.

Table 2: Quantitative Analysis of Thiol Monolayers on Gold Nanoparticles

Thiol LigandChain Length (nm)Ligand Density (molecules/nm²)Reference
Mercapto-PEG3-carboxylic acid0.686.3[4]
Mercapto-PEG6-carboxylic acid1.155.8[4]
11-Mercaptoundecanoic acid1.504.8[4]
16-Mercaptohexadecanoic acid2.154.6[4]
This compound (Expected) ~0.5 >6.3 Estimated

Note: Shorter chain thiols generally exhibit a higher packing density on gold nanoparticles.[4] The value for this compound is an educated estimate.

Visualization of Potential Cellular Interactions

Surfaces functionalized with thiols can interact with cells in various ways. Thiol groups on the surface can undergo thiol-disulfide exchange reactions with cysteine residues in cell surface proteins.[5] This can influence cell adhesion, signaling, and the cellular uptake of materials. The underlying hydrocarbon chain can also influence protein adsorption and the subsequent inflammatory response.

Potential Signaling Pathway upon Cell Interaction with a Thiol-Functionalized Surface:

Signaling_Pathway cluster_surface Functionalized Surface cluster_cell Cell Membrane Surface_Thiol Surface-Bound Thiol (-SH) Thiol_Exchange Thiol-Disulfide Exchange Surface_Thiol->Thiol_Exchange Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Surface_Thiol->Protein_Adsorption Cell_Protein Cell Surface Protein (with Cysteine-SH) Cell_Protein->Thiol_Exchange Receptor Integrin/Receptor Cell_Adhesion Cell Adhesion Receptor->Cell_Adhesion Thiol_Exchange->Cell_Adhesion Protein_Adsorption->Receptor Intracellular_Signaling Intracellular Signaling (e.g., MAPK, NF-κB) Cell_Adhesion->Intracellular_Signaling Cellular_Response Cellular Response (Cytokine release, Uptake) Intracellular_Signaling->Cellular_Response

Fig. 3: Potential signaling events upon cell interaction with a thiol-functionalized surface.

This diagram illustrates two potential mechanisms of interaction. Firstly, direct thiol-disulfide exchange between the functionalized surface and cell surface proteins can occur. Secondly, the surface can adsorb proteins from the surrounding biological medium, which then interact with cell surface receptors like integrins. Both pathways can lead to cell adhesion and trigger downstream intracellular signaling cascades, ultimately resulting in a specific cellular response. The nature of this response is influenced by the specific chemistry of the surface.[6]

Disclaimer: The provided protocols and data are intended as a guide and may require optimization for specific substrates and applications. All experimental work should be conducted in a safe and appropriate laboratory setting.

References

Application Notes and Protocols for 2-Butene-1-thiol in Fragrance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butene-1-thiol is a highly potent, volatile sulfur-containing organic compound that possesses a distinct and powerful aroma. Due to its extremely low odor threshold, it can be utilized in trace amounts to impart unique and complex notes to fragrance compositions. Its characteristic scent is often described as skunky, sulfurous, and rubbery. While challenging to work with due to its intensity and potential for malodor, the strategic incorporation of this compound by skilled perfumers can introduce intriguing facets and enhance the overall character of a fragrance. These application notes provide a comprehensive overview of the use of this compound in fragrance development, including its physicochemical properties, synthesis, analytical techniques, and the underlying olfactory signaling pathway.

Data Presentation

A summary of the key quantitative data for this compound and a related compound is presented in Table 1. This information is crucial for fragrance formulation, enabling perfumers to accurately dose this potent material and predict its behavior in a composition.

Table 1: Physicochemical and Olfactory Data for this compound and Related Compounds

PropertyValueCompoundReference
Molecular Weight 88.17 g/mol (E)-2-Butene-1-thiol[1]
Boiling Point 99.1-102.5 °C(E)-2-Butene-1-thiol[2]
Odor Threshold 0.5-1 ng/L (in wine)3-Methyl-2-butene-1-thiol[3]
Vapor Pressure 45.5 mmHg @ 25 °C1-Butanethiol[4]

Note: Data for 3-Methyl-2-butene-1-thiol and 1-Butanethiol are included as close structural analogs to provide an indication of the expected properties of this compound where specific data is not available.

Experimental Protocols

Synthesis of trans-2-Butene-1-thiol

A common method for the synthesis of trans-2-butene-1-thiol involves the reaction of a trans-crotyl halide with thiourea, followed by hydrolysis of the resulting isothiuronium salt.[5]

Materials:

  • trans-Crotyl chloride

  • Thiourea

  • Ethanol (or other suitable alcohol)

  • Aqueous solution of a base (e.g., sodium hydroxide)

  • Inert solvent (for extraction, e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Formation of the Isothiuronium Salt:

    • Suspend thiourea in an inert solvent such as ethanol in a round-bottom flask equipped with a condenser.

    • Add trans-crotyl chloride to the suspension.

    • Heat the reaction mixture at a temperature ranging from 40 to 85°C. The reaction progress can be monitored by techniques such as thin-layer chromatography.

    • Once the reaction is complete, the trans-crotyl isothiuronium chloride salt will precipitate.

  • Hydrolysis to the Thiol:

    • Dissolve the isolated trans-crotyl isothiuronium salt in water.

    • Add an aqueous solution of a base, such as sodium hydroxide, to the isothiuronium salt solution to initiate hydrolysis. This will yield trans-2-butene-1-thiol.[5]

  • Extraction and Purification:

    • Extract the aqueous mixture with an inert organic solvent like diethyl ether.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude trans-2-butene-1-thiol.

    • Further purification can be achieved by distillation.

Analysis by Gas Chromatography-Olfactometry (GC-O)

Due to its high potency and low concentration in fragrance mixtures, Gas Chromatography-Olfactometry (GC-O) is the preferred method for the sensory analysis of this compound. This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[6][7]

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Olfactory port (sniffing port) connected to the GC column outlet via a splitter.

  • Appropriate GC column (polar and non-polar columns can be used for comprehensive analysis).

  • Sample containing this compound (e.g., a fragrance oil).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation:

    • For complex matrices, a pre-concentration step such as purge and trap or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile compounds, including this compound.[3]

  • GC-O Analysis:

    • Inject the prepared sample into the GC.

    • The effluent from the GC column is split between the instrumental detector (FID or MS) and the olfactory port.

    • A trained panelist sniffs the effluent at the olfactory port and records the time, duration, and description of any detected odors.

    • The instrumental detector simultaneously records the chemical information of the separated compounds.

  • Data Analysis:

    • By correlating the retention times of the odor events with the peaks from the instrumental detector, the compound responsible for a specific odor can be identified.

    • Dilution-to-threshold methods can be employed to quantify the odor potency of the compound. This involves analyzing a series of dilutions of the sample to determine the highest dilution at which the odor of the compound is still detectable.[6]

Mandatory Visualizations

Signaling Pathway for Thiol Perception

The perception of low-molecular-weight thiols like this compound is mediated by specific olfactory receptors. The human olfactory receptor OR2T11 has been identified as a key receptor for these compounds, and its activation is dependent on the presence of copper ions.[8][9][10]

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron odorant This compound receptor OR2T11 Receptor (GPCR) odorant->receptor binds g_protein G-protein (Golf) receptor->g_protein activates copper Copper Ion (Cu2+) copper->receptor cofactor adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces ion_channel Ion Channel camp->ion_channel opens depolarization Neuron Depolarization (Signal Transduction) ion_channel->depolarization leads to brain Brain (Odor Perception) depolarization->brain signal to

Caption: Olfactory signaling pathway for this compound perception.

Experimental Workflow for Fragrance Development

The development of a fragrance incorporating a potent thiol like this compound requires a systematic and iterative process.

fragrance_development_workflow cluster_synthesis_analysis Material Preparation & Analysis cluster_formulation Fragrance Formulation cluster_stability_safety Stability & Safety Testing cluster_final Final Product synthesis Synthesis of This compound analysis GC-O and GC-MS Analysis synthesis->analysis formulation Initial Formulation (with Thiol) analysis->formulation concept Fragrance Concept Development concept->formulation evaluation Sensory Evaluation (Expert Panel) formulation->evaluation modification Formula Modification & Optimization evaluation->modification modification->evaluation iterative process stability Stability Testing (Oxidation, Color) modification->stability safety Safety Assessment stability->safety final_fragrance Final Fragrance Concentrate safety->final_fragrance

References

Application Notes and Protocols: 2-Butene-1-thiol as a Standard in Food Flavor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-Butene-1-thiol (C₄H₈S) is a volatile sulfur compound that plays a significant role in the aroma profile of various foods and beverages. Its potent, often skunky or sulfurous aroma can be a critical component of both desirable flavors and undesirable off-flavors, depending on its concentration and the food matrix. Accurate quantification of this compound is therefore essential for quality control, flavor development, and shelf-life studies in the food and beverage industry. This document provides detailed application notes and protocols for the use of this compound as a standard in food flavor analysis, with a focus on chromatographic techniques.

Volatile thiols are notoriously challenging to analyze due to their low concentrations (often in the ng/L to µg/kg range), high reactivity, and instability.[1] Therefore, robust analytical methods with high sensitivity and selectivity are required. This application note will cover two primary analytical approaches: Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Sulfur Chemiluminescence Detector (SCD), and Liquid Chromatography-Mass Spectrometry (LC-MS) following derivatization.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related volatile thiols. Due to the limited availability of extensive quantitative data specifically for this compound in a wide range of food matrices, data for structurally similar and analytically relevant thiols are also included for comparative purposes.

Table 1: Method Performance for Volatile Thiol Analysis

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
3-Methyl-2-butene-1-thiolGC-SCDBeer< 1 ng/L--[This is an illustrative value based on similar compounds]
Various ThiolsUPLC-MS/MSFermented Grains0.001 - 0.02 µg/kg0.004 - 0.08 µg/kg-[2]
Malachite GreenUHPLC-MS/MSShrimp Muscle--50-120%[3]
Various PesticidesLC-HRMSGrape Juice< 6 µg/L< 20 µg/L80-120%[4]

Table 2: Typical Concentration Ranges and Usage Levels

CompoundFood MatrixTypical Concentration/Usage LevelReference
2-Methyl-1-methylthio-2-buteneGravies, Meat Products, Seasonings, Soups, Snack Foods0.10 - 0.25 ppm[5]
3-Methyl-2-butene-1-thiolWine (Prieto Picudo)Slightly above 0.5-1 ng/L (Odor Threshold)[6]
Various ThiolsFermented Grains0.51 - 205.37 µg/kg[2]

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography (GC-MS/SCD)

This protocol is suitable for the analysis of volatile thiols in liquid matrices such as beverages and liquid food extracts. It employs headspace solid-phase microextraction (HS-SPME) for sample preparation, which is a solvent-free and sensitive extraction technique.

3.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (IS): e.g., 2-Methyl-1-butanethiol or a deuterated analog

  • Methanol, HPLC grade

  • Deionized water

  • Sodium chloride (NaCl), analytical grade

  • SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

3.1.2. Instrumentation

  • Gas chromatograph (GC) with a split/splitless injector

  • Mass spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)

  • GC column: e.g., DB-Sulfur SCD (70 m x 0.53 mm, 4.3 µm) or equivalent low-bleed capillary column suitable for sulfur analysis.[7]

3.1.3. Standard Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 1, 10, 100, 1000 µg/L).

  • Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the internal standard in methanol.

3.1.4. Sample Preparation (HS-SPME)

  • Pipette 5 mL of the liquid sample (e.g., beer, wine, fruit juice) into a 20 mL headspace vial.

  • Add a known amount of internal standard to each sample.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at 40°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3.1.5. GC-MS/SCD Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 min)

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min

  • Oven Temperature Program: 40°C (3 min hold), ramp at 10°C/min to 250°C (16 min hold).[8]

  • MS (Scan Mode): Mass range 35-350 amu, electron ionization at 70 eV.

  • MS (SIM Mode): Monitor characteristic ions for this compound (e.g., m/z 88, 73, 55, 41).

  • SCD Parameters:

    • Burner Temperature: 800°C[9]

    • H₂ Flow: 40 mL/min[7]

    • Air Flow: 60 mL/min[7]

3.1.6. Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

This protocol is suitable for the analysis of thiols in more complex matrices and when higher sensitivity is required. Derivatization is employed to improve the chromatographic retention and ionization efficiency of the thiol.

3.2.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (IS): e.g., a stable isotope-labeled analog of this compound

  • Derivatizing agent: e.g., N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC column: e.g., C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

3.2.3. Standard and Sample Preparation with Derivatization

  • Prepare standard solutions of this compound and the internal standard as described in Protocol 1.

  • To 1 mL of sample or standard, add a known amount of the internal standard.

  • Add the derivatizing agent (e.g., 10 mM DTDP solution) and vortex for 5 minutes.[10]

  • Allow the reaction to proceed at room temperature for 25 minutes.[10]

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the derivatized thiol with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

3.2.4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a low percentage of B, and gradually increase to elute the derivatized analyte. A typical gradient might be: 5% B (1 min), ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • ESI Source: Positive ion mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for the derivatized this compound will need to be determined by direct infusion of the derivatized standard.

3.2.5. Data Analysis and Quantification

Quantification is performed using the same principles as in Protocol 1, using a calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/SCD Analysis cluster_data Data Analysis Sample Liquid Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl (1.5 g) Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate (40°C, 15 min) Seal_Vial->Incubate SPME HS-SPME (40°C, 30 min) Incubate->SPME GC_Injector GC Injector (250°C) SPME->GC_Injector GC_Column GC Separation GC_Injector->GC_Column Detector MS or SCD Detection GC_Column->Detector Quantification Quantification via Calibration Curve Detector->Quantification

Caption: Workflow for this compound analysis by GC-MS/SCD.

LC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample/Standard (1 mL) Add_IS Add Internal Standard Sample->Add_IS Derivatization Add Derivatizing Agent & React Add_IS->Derivatization SPE_Cleanup SPE Cleanup Derivatization->SPE_Cleanup Evaporate Evaporate & Reconstitute SPE_Cleanup->Evaporate LC_Injection LC Injection Evaporate->LC_Injection LC_Separation LC Separation (C18) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification via Calibration Curve MSMS_Detection->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The accurate quantification of this compound is crucial for understanding and controlling the flavor profiles of many food and beverage products. The protocols detailed in this application note provide robust and sensitive methods for its analysis using either GC-MS/SCD or LC-MS/MS. The choice of method will depend on the specific food matrix, the required sensitivity, and the available instrumentation. Proper use of standards, internal standards, and method validation are essential for obtaining reliable and accurate results.

References

Application Note: Detection and Characterization of 2-Butene-1-thiol using Gas Chromatography-Olfactometry (GC-O)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Butene-1-thiol is a volatile sulfur compound (VSC) that, like many thiols, can be a potent odorant even at trace concentrations. The detection and characterization of such compounds are critical in various fields, including food and beverage quality control, environmental monitoring, and the development of consumer products. Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[1][2] This method allows for the identification of specific odor-active compounds within a complex volatile mixture, which might otherwise be below the detection limits of conventional chemical detectors.[3]

This application note provides a detailed protocol for the detection, quantification, and sensory characterization of this compound using GC-O. The methodologies are based on established principles for analyzing highly potent, low-concentration thiols.

Principle of GC-Olfactometry

The GC-O system physically separates volatile compounds from a sample extract in a capillary column. At the end of the column, the effluent is split between a conventional chemical detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) and a heated sniffing port.[4] A trained human assessor sniffs the effluent from this port, recording the time, duration, intensity, and sensory characteristics of any detected odors. By correlating the assessor's perception with the instrumental data from the MS or FID, specific odor-active compounds like this compound can be unequivocally identified and characterized.[1][3]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes key data for the closely related and extensively studied compound, 3-methyl-2-butene-1-thiol. These values serve as a critical reference point, as the analytical behavior and sensory potency are expected to be comparable.

ParameterValueMatrixReference
Compound 3-Methyl-2-butene-1-thiol--
Odor Threshold0.5 - 1.0 ng/LWine[5][6]
Odor Threshold2.0 - 7.0 ng/LBeer[5]
Odor Threshold0.0002 µg/LWater[7]
Sensory DescriptorsSkunky, Foxy, Marijuana-like, Rubber, Beer-likeWine, Beer[5]

Experimental Workflow Diagram

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Identification cluster_data Data Integration Sample Sample Matrix (e.g., Wine, Beer, Water) Extraction Volatile Extraction (SPME / Purge & Trap) Sample->Extraction Injector GC Injector Extraction->Injector GC_Column Capillary Column (e.g., HP-5MS) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS Mass Spectrometer (Identification & Quant.) Splitter->MS ~50% Sniffing_Port Olfactometry Port (Sensory Detection) Splitter->Sniffing_Port ~50% Data_Analysis Data Correlation (Chromatogram + Aromagram) MS->Data_Analysis Sniffing_Port->Data_Analysis

Caption: Experimental workflow for GC-Olfactometry analysis.

Experimental Protocols

This section details the methodology for analyzing this compound.

Sample Preparation

The choice of sample preparation is crucial for the efficient extraction of volatile thiols.

Method A: Solid-Phase Microextraction (SPME) SPME is a fast, solvent-free method suitable for high-throughput screening.

  • Fiber Selection : Select a fiber with high affinity for volatile sulfur compounds, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Sample Incubation : Place 5-10 mL of the liquid sample into a 20 mL headspace vial. If necessary, add NaCl to increase the ionic strength and promote volatilization.

  • Extraction : Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 20-40 minutes) with agitation.

  • Desorption : Immediately transfer the fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.[8]

Method B: Purge and Trap (Dynamic Headspace) This technique is highly effective for concentrating trace-level volatiles and is considered to provide highly representative extracts for olfactometric analysis.[6]

  • Sample Purging : Place a measured volume of the sample (e.g., 10-50 mL) into a purging vessel. Sparge the sample with a high-purity inert gas (Helium or Nitrogen) at a controlled flow rate (e.g., 40-60 mL/min) for a set time (e.g., 15-30 minutes).

  • Analyte Trapping : The purged volatiles are carried to an adsorbent trap (e.g., Tenax®).

  • Thermal Desorption : The trap is rapidly heated (flash heated) to desorb the focused analytes, which are then transferred via a heated transfer line to the GC injector.[3]

GC-Olfactometry System Configuration

The following parameters are a robust starting point and should be optimized for the specific application.

  • Gas Chromatograph : Agilent 7890 or equivalent, equipped with a split/splitless injector.

  • Analytical Column : A non-polar column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for initial screening.[3] For confirmation, a polar column (e.g., DB-WAX) can be used.

  • Carrier Gas : Helium at a constant flow rate of 1.5 - 2.0 mL/min.

  • Injector Temperature : 250°C.

  • Injection Mode : Splitless for 1 minute for trace analysis.

  • Oven Temperature Program :

    • Initial temperature: 35-40°C, hold for 2-5 minutes.

    • Ramp 1: Increase at 3-5°C/min to 150°C.

    • Ramp 2: Increase at 15-20°C/min to 250°C, hold for 5 minutes.[3]

  • Effluent Splitter : At the end of the GC column, use a calibrated splitter to divide the flow between the MS detector and the olfactometry port (typical ratio 1:1).

  • Olfactometry Port (ODP) :

    • Transfer Line Temperature : 230-250°C to prevent condensation.[3]

    • Make-up Gas : Humidified air at ~30 mL/min to prevent nasal dehydration.

Detection and Data Acquisition
  • Mass Spectrometer :

    • Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Source Temperature : 230°C.

    • Acquisition : Full scan mode for identification.

  • Olfactometry Assessment :

    • Assessors : Use a panel of trained assessors (minimum of three) to ensure reproducibility.

    • Data Recording : Assessors should use a microphone or specialized software to record the start and end time of each odor event, along with descriptive terms (e.g., "sulfurous," "garlic," "skunky") and an intensity rating on a predefined scale (e.g., 0-5).

Data Analysis
  • Chromatogram Generation : Process the MS data to generate a total ion chromatogram (TIC).

  • Aromagram Construction : Plot the sensory data from the assessors as a function of retention time. This can be done using methods like:

    • Detection Frequency : An "aromagram" is created by plotting the percentage of assessors who detected an odor at each point in time.

    • Aroma Extract Dilution Analysis (AEDA) : The sample is serially diluted and analyzed until no odors are detected. The highest dilution at which a compound is still detected gives its "flavor dilution" (FD) factor, indicating its odor potency.[4]

  • Correlation and Identification : Overlay the TIC with the aromagram. Peaks in the aromagram indicate the retention times of odor-active compounds. Examine the mass spectrum corresponding to these retention times in the TIC to identify the compounds, including this compound. Confirm identity by comparing the mass spectrum and retention index with an authentic standard.

References

Derivatization of 2-Butene-1-thiol for HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis und Protokolle zur Derivatisierung von 2-Buten-1-thiol für die HPLC-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 2-Buten-1-thiol zur quantitativen Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu verringern, die Stabilität zu erhöhen und eine empfindliche Detektion von Thiolen mit niedrigem Molekulargewicht zu ermöglichen.[1][2][3]

Einleitung

2-Buten-1-thiol ist eine flüchtige Schwefelverbindung, die aufgrund ihrer hohen Reaktivität und geringen Konzentration in verschiedenen Matrices eine analytische Herausforderung darstellt.[1][2] Die Derivatisierung des Thiols in ein stabileres und leichter nachweisbares Derivat ist für eine genaue Quantifizierung mittels HPLC unerlässlich.[1][3] In diesem Protokoll wird die Verwendung von 4,4'-Dithiodipyridin (DTDP) als Derivatisierungsmittel beschrieben, das schnell mit Thiolen bei Wein-pH reagiert und stabile Derivate liefert.[4]

Prinzip der Methode

Die Methode basiert auf der Prä-Säulen-Derivatisierung von 2-Buten-1-thiol mit DTDP. Die Thiolgruppe (-SH) von 2-Buten-1-thiol reagiert mit DTDP unter Bildung eines stabilen gemischten Disulfids. Dieses Derivat weist eine verbesserte Stabilität und eine starke UV-Absorption auf, was eine empfindliche Detektion mittels HPLC mit einem UV-Detektor ermöglicht. Die Derivate werden dann durch Umkehrphasen-HPLC getrennt und quantifiziert.

Experimentelle Protokolle

Benötigte Materialien
  • 2-Buten-1-thiol-Standard

  • 4,4'-Dithiodipyridin (DTDP)

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure (HPLC-Qualität)

  • Acetonitril (HPLC-Qualität)

  • Festphasenextraktions (SPE)-Kartuschen (z. B. C18)

  • HPLC-System mit UV-Detektor

  • Analytische Waage

  • Vortexmischer

  • Zentrifuge

  • Pipetten und Spitzen

  • Glasfläschchen

Vorbereitung der Reagenzien
  • 2-Buten-1-thiol-Stammlösung (1000 ppm): Eine genaue Menge 2-Buten-1-thiol in Methanol einwiegen, um eine Konzentration von 1000 ppm zu erhalten.

  • DTDP-Lösung (10 mM): Eine entsprechende Menge DTDP in Methanol auflösen, um eine Konzentration von 10 mM zu erhalten.

  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

Derivatisierungsverfahren
  • Probenvorbereitung: Eine bekannte Menge der 2-Buten-1-thiol-haltigen Probe (oder des Kalibrierstandards) in ein Glasfläschchen geben.

  • Derivatisierung: 100 µL der DTDP-Lösung hinzufügen.

  • Die Mischung 30 Minuten bei Raumtemperatur vortexen.

  • Die Reaktion durch Zugabe von 10 µL Ameisensäure stoppen.

Festphasenextraktion (SPE)
  • Die SPE-Kartusche mit 5 mL Methanol und anschließend mit 5 mL Wasser konditionieren.

  • Die derivatisierte Probe auf die Kartusche laden.

  • Die Kartusche mit 5 mL Wasser waschen, um polare Verunreinigungen zu entfernen.

  • Das Derivat mit 2 mL Methanol eluieren.

  • Das Eluat zur Trockne eindampfen und in 100 µL der mobilen Phase A rekonstituieren.

HPLC-Analyse
  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)

  • Mobile Phase: Gradientenelution mit den mobilen Phasen A und B (siehe Tabelle 1)

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 20 µL

  • Säulentemperatur: 30 °C

  • Detektion: UV bei 254 nm

Tabelle 1: HPLC-Gradientenprogramm

Zeit (min)% Mobile Phase A% Mobile Phase B
0955
15595
20595
21955
25955

Datenpräsentation

Die quantitative Analyse basiert auf der Peakfläche des derivatisierten 2-Buten-1-thiols. Eine Kalibrierungskurve sollte unter Verwendung von Standardlösungen mit bekannter Konzentration erstellt werden.

Tabelle 2: Hypothetische quantitative Daten für die Kalibrierung

Konzentration (ppm)Peakfläche (mAU*s)
115000
578000
10160000
25410000
50850000

Visualisierung

Diagramm des Derivatisierungsworkflows

Derivatization_Workflow Sample Probe mit 2-Buten-1-thiol Derivatization Derivatisierung mit DTDP Sample->Derivatization Reaktion SPE Festphasenextraktion (SPE) Derivatization->SPE Aufreinigung HPLC HPLC-Analyse SPE->HPLC Injektion Data Datenerfassung und -analyse HPLC->Data Detektion

Abbildung 1: Workflow der Derivatisierung und Analyse von 2-Buten-1-thiol.

Diagramm der logischen Beziehungen im HPLC-System

HPLC_System MobilePhase Mobile Phase A & B Lösungsmittelpumpe Injector Autosampler/ Injektor MobilePhase->Injector Column HPLC-Säule (C18) Injector->Column Probe Detector UV-Detektor Column->Detector Eluat Waste Abfall Detector->Waste DataSystem Datensystem Detector->DataSystem Signal

Abbildung 2: Schematische Darstellung des HPLC-Systems.

Fazit

Das hier beschriebene Protokoll bietet eine robuste und empfindliche Methode zur Quantifizierung von 2-Buten-1-thiol mittels HPLC. Die Derivatisierung mit DTDP verbessert die analytischen Eigenschaften des Analyten erheblich und ermöglicht eine zuverlässige Analyse in komplexen Matrices. Die Methode kann an spezifische Laborbedingungen und Probenarten angepasst werden.

References

Application Notes and Protocols for the Synthesis of Thioethers from 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of thioethers utilizing 2-butene-1-thiol as a versatile starting material. The methodologies described herein are broadly applicable in organic synthesis, medicinal chemistry, and materials science for the construction of carbon-sulfur bonds. The protocols focus on two primary synthetic strategies: the radical-mediated thiol-ene reaction and the base-catalyzed Michael addition.

Introduction

Thioethers are a crucial class of organosulfur compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science. This compound, also known as crotyl mercaptan, is a valuable C4 building block that can be employed in the synthesis of diverse thioether derivatives. Its allylic thiol functionality allows for participation in various addition reactions, leading to the formation of both linear and branched thioether products.

This document outlines two robust and high-yielding methods for the synthesis of thioethers from this compound:

  • Photoinitiated Radical Thiol-Ene Reaction: This "click" chemistry approach involves the anti-Markovnikov addition of the thiol to an alkene, initiated by a radical initiator upon exposure to UV light. It is a highly efficient method that proceeds under mild conditions.

  • Base-Catalyzed Michael Addition: This method is suitable for the reaction of this compound with electron-deficient alkenes (Michael acceptors). The reaction is catalyzed by a base, which deprotonates the thiol to form a nucleophilic thiolate that subsequently attacks the alkene.

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol describes a general procedure for the radical-mediated addition of this compound to a variety of alkenes. The reaction is initiated by the photodecomposition of a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Experimental Protocol
  • Reactant Preparation: In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the desired alkene (1.0 - 1.2 equivalents) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Initiator Addition: Add a catalytic amount of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%).

  • Degassing (Optional but Recommended): To minimize inhibition by oxygen, degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired thioether.

Quantitative Data Summary

The following table summarizes representative results for the photoinitiated thiol-ene reaction of various thiols with different alkenes, illustrating the general efficiency of this method.

ThiolAlkeneInitiator (mol%)SolventTime (h)Yield (%)
Polystyrene-SHAllyl BromideDMPA (10)CH₂Cl₂4>95
Polystyrene-SHMethyl AcrylateDMPA (10)CH₂Cl₂4>95
Polystyrene-SHMethyl MethacrylateDMPA (10)CH₂Cl₂4>95
3-Mercaptopropionic acidPolystyrene-AllylDMPA (10)CH₂Cl₂4>95

Note: While these examples do not all use this compound, they demonstrate the high conversions achievable with the thiol-ene reaction under photolytic conditions.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix this compound, Alkene, and Solvent Initiator_Addition Add Photoinitiator (e.g., DMPA) Reactant_Mixing->Initiator_Addition Degassing Degas with N₂/Ar Initiator_Addition->Degassing UV_Irradiation Irradiate with UV Light (e.g., 365 nm) at RT Degassing->UV_Irradiation Monitoring Monitor by TLC/GC-MS UV_Irradiation->Monitoring Solvent_Removal Concentrate in vacuo Monitoring->Solvent_Removal Purification Flash Column Chromatography Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Isolated Thioether

Caption: Workflow for Photoinitiated Thiol-Ene Reaction.

Signaling Pathway: Radical Thiol-Ene Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Photoinitiator (I) Radicals Radicals (I•) Initiator->Radicals Thiol This compound (R-SH) Radicals->Thiol Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Hydrogen Abstraction by I• Thioether Thioether Product (R-S-C-C-H) Alkene Alkene (C=C) Thiyl_Radical->Alkene Addition Carbon_Radical Carbon-centered Radical Intermediate Alkene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Carbon_Radical->Thioether Thioether->Thiyl_Radical Regenerates

Caption: Mechanism of the Radical Thiol-Ene Reaction.

Protocol 2: Base-Catalyzed Michael Addition

This protocol details the conjugate addition of this compound to electron-deficient alkenes, such as acrylates, acrylamides, and vinyl sulfones, using a basic catalyst.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve the electron-deficient alkene (1.0 equivalent) in a suitable polar aprotic solvent (e.g., tetrahydrofuran, N,N-dimethylformamide).

  • Thiol Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a phosphine catalyst like dimethylphenylphosphine (DMPP), 1-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

Quantitative Data Summary

The following table presents data for the base-catalyzed Michael addition of thiols to acrylates, demonstrating the effectiveness of this methodology.

ThiolAlkeneCatalyst (mol%)SolventTimeYield (%)
EthanethiolEthyl AcrylateTriethylamine (10)THF-High
EthanethiolEthyl AcrylateDMPP (catalytic)-minutesComplete
Various Thiols(Meth)acrylatesPrimary/Tertiary Amines-hoursHigh

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix Alkene and Solvent Thiol_Addition Add this compound Reactant_Mixing->Thiol_Addition Catalyst_Addition Add Base Catalyst (e.g., Triethylamine) Thiol_Addition->Catalyst_Addition Stirring Stir at Room Temperature Catalyst_Addition->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quenching Dilute and Wash Monitoring->Quenching Drying Dry and Concentrate Quenching->Drying Purification Flash Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Thioether

Caption: Workflow for Base-Catalyzed Michael Addition.

Signaling Pathway: Base-Catalyzed Michael Addition Mechanism

G cluster_activation Thiolate Formation cluster_addition Conjugate Addition Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base Base (B) Base->Thiolate Protonated_Base Protonated Base (BH⁺) Michael_Acceptor Electron-deficient Alkene Thiolate->Michael_Acceptor Nucleophilic Attack Thioether_Product Thioether Product Protonated_Base->Thioether_Product Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Enolate_Intermediate->Protonated_Base Protonation Thioether_Product->Base Regenerates Catalyst

Caption: Mechanism of Base-Catalyzed Michael Addition.

Applications in Drug Development and Materials Science

The thioether linkage is a key structural motif in numerous biologically active molecules and functional materials. The synthetic methods described above provide access to a wide range of thioethers from this compound, which can be further elaborated to generate novel drug candidates or polymer building blocks. For example, the synthesis of S-allyl cysteine analogues, which have shown potential therapeutic benefits, can be envisioned through these routes. Furthermore, the incorporation of the butenyl thioether moiety can be used to tune the physical and chemical properties of polymers and other materials.

Safety Precautions

  • This compound is a volatile and odorous compound. All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • UV radiation is harmful. Appropriate shielding and personal protective equipment (e.g., UV-blocking glasses) must be used during photoinitiated reactions.

  • Bases can be corrosive. Handle with appropriate personal protective equipment.

Application Notes and Protocols for Radical-Initiated Thiol-Ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Radical-initiated thiol-ene "click" chemistry has emerged as a robust and versatile tool for the efficient formation of carbon-sulfur bonds. This reaction proceeds via a free-radical mechanism, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1][2] Its applications are extensive, spanning polymer synthesis, surface patterning, dendrimer construction, and bioconjugation, making it a valuable methodology in materials science and drug development.[3][4][5]

These application notes provide detailed experimental setups and protocols for conducting radical-initiated thiol-ene reactions, with a focus on both photoinitiated and thermally initiated methods.

Reaction Mechanism and Workflow

The radical-initiated thiol-ene reaction proceeds through a stepwise mechanism involving initiation, propagation, and termination steps. The overall workflow for a typical experiment is also outlined below.

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Thiyl_Radical R-S• Initiator->Thiyl_Radical hv or Δ Initiator->Thiyl_Radical Thiol R-SH Thiol->Thiyl_Radical H abstraction Thiol->Thiyl_Radical Thioether R-S-CHR'-CH2R' Thiol->Thioether Ene R'HC=CHR' Thiyl_Radical->Ene Carbon_Radical R-S-CHR'-C•HR' Thiyl_Radical->Carbon_Radical + Ene Ene->Carbon_Radical Carbon_Radical->Thiol Carbon_Radical->Thiyl_Radical - R-S• (new) Carbon_Radical->Thioether + R-SH Carbon_Radical_2 R-S-CHR'-C•HR' Carbon_Radical->Carbon_Radical_2 Thiyl_Radical_2 R-S• Thioether->Thiyl_Radical_2 Termination_Products Non-radical products Thiyl_Radical_2->Termination_Products Radical Coupling Thiyl_Radical_2->Termination_Products Carbon_Radical_2->Termination_Products Radical Coupling Carbon_Radical_2->Termination_Products

Caption: Radical-initiated thiol-ene reaction mechanism.

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Solution (Thiol, Ene, Initiator, Solvent) Start->Prepare_Reactants Degas Degas Solution (e.g., N2 sparging) Prepare_Reactants->Degas Initiate_Reaction Initiate Reaction (UV irradiation or Heating) Degas->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (TLC, NMR, FTIR) Initiate_Reaction->Monitor_Progress Workup Reaction Workup (e.g., Quenching, Extraction) Monitor_Progress->Workup Purification Product Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Preventing Disulfide Bond Formation in Thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted disulfide bond formation in your thiol-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted disulfide bond formation in my thiol reactions?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is often facilitated by the presence of dissolved oxygen in reaction buffers, trace metal ions that can catalyze oxidation, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1][2][3]

Q2: How does pH affect disulfide bond formation?

A2: The rate of disulfide bond formation is highly pH-dependent. At a pH above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol group exists predominantly in its deprotonated, thiolate anion form (RS-). This thiolate is a potent nucleophile and is readily oxidized to form a disulfide bond.[4][5] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help minimize disulfide bond formation by keeping the thiol group protonated.[3][6]

Q3: What are reducing agents and how do they prevent disulfide bond formation?

A3: Reducing agents are chemical compounds that donate electrons, thereby preventing oxidation. In the context of thiol reactions, they can also reverse disulfide bond formation by reducing them back to free thiols. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[7][8][9]

Q4: When should I use a chelating agent in my experiments?

A4: Chelating agents should be used when there is a suspicion of trace metal ion contamination in your buffers or reagents. Metal ions, such as copper and iron, can catalyze the oxidation of thiols.[1] Chelating agents, like ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them unable to participate in redox reactions.[2][3][10]

Q5: What is degassing and why is it important for thiol reactions?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution.[11][12] Oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds. Therefore, degassing your buffers and reaction mixtures is a critical step in preventing unwanted oxidation of thiols.[11]

Troubleshooting Guides

Issue 1: My purified protein/peptide is showing aggregation and loss of activity.

This issue is often due to the formation of intermolecular disulfide bonds, leading to aggregation and incorrect protein folding.

Troubleshooting Steps:

  • Add a Reducing Agent: Incorporate a reducing agent like TCEP or DTT into your purification buffers and final storage solution.

  • Optimize pH: Ensure the pH of your buffers is maintained between 6.5 and 7.5 to minimize thiol oxidation.[6]

  • Use a Chelating Agent: Add EDTA to your buffers to sequester any metal ions that could be catalyzing oxidation.

  • Degas All Solutions: Thoroughly degas all buffers and solutions that will come into contact with your thiol-containing molecule.

FeatureTCEP (tris(2-carboxyethyl)phosphine)DTT (dithiothreitol)
Effective pH Range 1.5 - 8.5[9]7.0 - 9.0
Odor OdorlessStrong, unpleasant odor
Stability More stable to air oxidationLess stable, should be made fresh
Compatibility Compatible with maleimide chemistry at low concentrations[4]Reacts with maleimides, must be removed before conjugation
Mechanism Irreversible reductionReversible reduction, requires an excess
Issue 2: I am observing unexpected side products in my thiol-maleimide conjugation.

Side reactions in thiol-maleimide chemistry can lead to a heterogeneous product mixture.

Troubleshooting Steps:

  • Control pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. At higher pH, hydrolysis of the maleimide can occur, and at lower pH, the reaction rate is significantly reduced.

  • Check for Thiazine Rearrangement: If your thiol is at the N-terminus of a peptide, a side reaction can lead to the formation of a thiazine impurity.[13] This can be minimized by working at a slightly acidic pH.

  • Monitor Reaction Time: While the thiol-maleimide reaction is generally fast, prolonged reaction times can sometimes lead to side products. Optimize the reaction time by monitoring the progress with a suitable analytical technique.

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Thiol Thiol-containing Molecule (e.g., Protein, Peptide) Mix Mix Thiol and Maleimide in Reaction Buffer Thiol->Mix 1. Add to buffer Maleimide Maleimide-functionalized Molecule Maleimide->Mix 2. Add to buffer Buffer Reaction Buffer (pH 6.5-7.5, Degassed) Buffer->Mix Incubate Incubate at Room Temperature Mix->Incubate 3. Allow to react Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify 4. Stop reaction and purify Analyze Characterize Conjugate (e.g., Mass Spectrometry) Purify->Analyze 5. Analyze final product Thiol_Ene_Factors Thiol-Ene Reaction Thiol-Ene Reaction Initiator Initiator Initiator->Thiol-Ene Reaction Stoichiometry Stoichiometry Stoichiometry->Thiol-Ene Reaction Oxygen Oxygen Oxygen->Thiol-Ene Reaction Inhibits Solvent Solvent Solvent->Thiol-Ene Reaction Temperature Temperature Temperature->Thiol-Ene Reaction Thiol_Protection cluster_problem Problem cluster_solution Solution Thiol Free Thiol (-SH) Disulfide Disulfide Bond (-S-S-) (Unwanted Product) Thiol->Disulfide Oxidation Protected_Thiol Protected Thiol (-SH) Thiol->Protected_Thiol Oxidants Oxidizing Agents (O₂, Metal Ions) Oxidants->Disulfide Reducing_Agents Reducing Agents (e.g., TCEP, DTT) Reducing_Agents->Thiol Reduces Disulfide Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Oxidants Inactivates Metal Ions Degassing Degassing (e.g., Sparging) Degassing->Oxidants Removes O₂

References

Technical Support Center: Reactions of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 2-butene-1-thiol (also known as crotyl mercaptan). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a mixture of two isomeric products in my S-alkylation reaction. What is happening and how can I improve the selectivity?

Answer:

When performing an S-alkylation on this compound with an electrophile (e.g., an alkyl halide), you are likely observing a competition between two nucleophilic substitution pathways: the direct S_N2 reaction and the rearranged S_N2' reaction.

  • S_N2 Pathway (Direct Substitution): The thiolate nucleophile attacks the electrophile directly at the carbon bearing the leaving group. This results in the expected, linear thioether product.

  • S_N2' Pathway (Allylic Rearrangement): The nucleophile can also attack the γ-carbon (the terminal carbon of the double bond). This attack proceeds with a shift of the double bond, displacing the leaving group from the α-carbon.[1] This results in a branched, rearranged thioether product.

The competition between these pathways is a known phenomenon for allylic systems and is influenced by several factors.

// Nodes reactants [label="2-Butene-1-thiolate\n+ Electrophile (R-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; sn2_product [label="Direct S-Alkylation\n(SN2 Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; sn2_prime_product [label="Allylic Rearrangement\n(SN2' Product - Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges reactants -> sn2_product [label=" Direct Attack\n (α-attack)", color="#34A853", fontcolor="#202124"]; reactants -> sn2_prime_product [label=" Conjugate Attack\n (γ-attack)", color="#EA4335", fontcolor="#202124"]; } } Caption: Competing S_N2 and S_N2' pathways in allylic thiol alkylation.

Troubleshooting Guide: Improving S_N2 Selectivity

Possible CauseSuggested Solution
Steric Hindrance: Bulky electrophiles or hindered reaction sites can favor the less-hindered terminal carbon (S_N2' attack).Use less sterically hindered electrophiles where possible.
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the transition state of the S_N2 reaction, favoring the direct substitution product.Switch from polar protic solvents (like ethanol) to polar aprotic solvents (like THF or DMF).
Leaving Group: A better leaving group can accelerate the S_N2 reaction, potentially outcompeting the S_N2' pathway.If possible, use electrophiles with better leaving groups (e.g., iodide or triflate over chloride).
Counter-ion: The nature of the cation associated with the thiolate can influence regioselectivity through coordination effects.Experiment with different bases (e.g., NaH vs. K2CO3) to generate the thiolate.

Experimental Protocol: General Procedure for S-Alkylation

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous polar aprotic solvent (e.g., THF, 0.5 M).

  • Thiolate Formation: Cool the solvent to 0 °C in an ice bath. Add this compound (1.0 eq.). Slowly add a base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Electrophile Addition: Add the electrophile (1.0-1.2 eq.) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

FAQ 2: My thia-Michael addition reaction is giving low yields and/or forming a polymer. What's going wrong?

Answer:

The thia-Michael addition, or conjugate addition, of this compound to an electron-deficient alkene (a Michael acceptor) is generally efficient but can be prone to side reactions.[2]

  • Low Yield: This can result from an incomplete reaction, reversibility of the addition, or competing side reactions. The reaction is base-catalyzed, and the choice and amount of catalyst are crucial.[3][4]

  • Polymerization: The Michael acceptor (e.g., an acrylate or acrylamide) can polymerize under basic or radical conditions. This is a common side reaction that consumes the acceptor and complicates purification.

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// Edges start -> check_catalyst; check_catalyst -> check_temp [label="Yes", color="#34A853"]; check_catalyst -> solution_catalyst [label="No", color="#EA4335"]; solution_catalyst -> check_temp; check_temp -> check_inhibitor [label="No", color="#34A853"]; check_temp -> solution_temp [label="Yes", color="#EA4335"]; solution_temp -> check_inhibitor; check_inhibitor -> end_node [label="Yes", color="#34A853"]; check_inhibitor -> solution_inhibitor [label="No", color="#EA4335"]; solution_inhibitor -> end_node; } Caption: Troubleshooting workflow for thia-Michael addition side reactions.

Troubleshooting Guide: Optimizing Thia-Michael Additions

Possible CauseSuggested Solution
Strong Base: Strong bases (e.g., NaH, alkoxides) can aggressively promote the polymerization of the Michael acceptor.Use a weaker, non-nucleophilic organic base (e.g., triethylamine (TEA), DBU) or a nucleophilic catalyst (e.g., a phosphine) in catalytic amounts.[3]
High Temperature: Elevated temperatures can accelerate unwanted polymerization.Perform the reaction at room temperature or below (e.g., 0 °C).
Radical Polymerization: Trace impurities or exposure to light can initiate radical polymerization of the acceptor.Add a small amount of a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture. Ensure the reaction is shielded from light if using sensitive acceptors.
Reaction Reversibility: For some acceptor/thiol pairs, the reaction can be reversible, leading to a low yield at equilibrium.[4][5]Use a slight excess of the thiol to push the equilibrium towards the product. Ensure the pH is appropriate, as very high pH can sometimes favor the reverse reaction.[4]

Experimental Protocol: General Procedure for Thia-Michael Addition

  • Preparation: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq.) and this compound (1.1-1.5 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or neat) at room temperature.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq.) to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 1-24 hours. Monitor the disappearance of starting materials by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography.

FAQ 3: I isolated a major byproduct with approximately double the molecular weight of my starting thiol. What is it?

Answer:

You have likely formed bis(2-buten-1-yl) disulfide. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), trace metal impurities, or mild oxidizing agents.[6] This oxidative coupling reaction links two thiol molecules via a disulfide bond.

Prevention Strategies:

  • Inert Atmosphere: Always perform reactions involving thiols under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Reducing Agents: In cases where oxidation is particularly problematic, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can sometimes be added, though its compatibility with the desired reaction must be verified.[2]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester trace metal ions.

// Nodes thiol1 [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; thiol2 [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidant [label="[O]\n(e.g., Air, I₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; disulfide [label="Bis(2-buten-1-yl) Disulfide\n(Side Product)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; water [label="2 H⁺ + 2 e⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges thiol1 -> disulfide [color="#202124"]; thiol2 -> disulfide [color="#202124"]; oxidant -> disulfide [label="Oxidation", color="#EA4335", fontcolor="#202124"]; disulfide -> water [style=invis]; // for layout } Caption: Unwanted oxidative coupling of this compound to form a disulfide.

References

Troubleshooting low yields in 2-Butene-1-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Butene-1-thiol Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of this compound, focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is significantly lower than expected. What are the primary areas I should investigate?

A1: Low yields in this compound synthesis can typically be traced to four main areas: reaction conditions, purity of starting materials, the presence of side reactions, and product loss during workup. A systematic approach is crucial for identifying the root cause. Begin by re-evaluating your reaction setup and parameters, then scrutinize the purity of your reagents. Analyze your crude product for evidence of side products, and finally, refine your purification technique to minimize loss.

Troubleshooting_Workflow start Low Yield Encountered reagents Verify Purity of Starting Materials start->reagents First Check conditions Optimize Reaction Conditions reagents->conditions If Pure side_reactions Analyze for Side Products conditions->side_reactions If Optimized side_reactions->conditions Adjust to Minimize workup Refine Workup & Purification Protocol side_reactions->workup If Side Rxns Present solution Improved Yield workup->solution After Refinement

Caption: A logical workflow for troubleshooting low yields.

Q2: I am using the common method of reacting a crotyl halide with thiourea. What are the most common pitfalls in this procedure?

A2: This two-step synthesis, which proceeds through an isothiouronium salt intermediate, is robust but has critical points that can lead to low yields.[1][2]

  • Incomplete Formation of the Isothiouronium Salt: The initial Sɴ2 reaction between the crotyl halide (e.g., crotyl bromide or chloride) and thiourea requires appropriate conditions to go to completion. Ensure you are using a suitable solvent (ethanol is common) and that the reaction time and temperature are adequate.[3]

  • Inefficient Hydrolysis: The second step, alkaline hydrolysis of the isothiouronium salt, is crucial for liberating the thiol.[4][5] The choice and concentration of the base (e.g., NaOH, KOH) are important. Insufficient base or reaction time can lead to incomplete conversion, leaving unreacted salt in the aqueous layer during workup.

  • Side Reactions with Excess Base: While a strong base is necessary, harsh conditions (very high concentration or temperature) can sometimes promote undesired side reactions. A careful, controlled addition of the base is recommended.

Q3: I suspect side reactions are consuming my product or starting materials. What are the most likely culprits?

A3: Several side reactions can compete with the desired synthesis pathway, significantly reducing the final yield.

  • Oxidation to Disulfides: Thiols are notoriously susceptible to oxidation, especially in the presence of air (oxygen), which converts them into the corresponding disulfide (R-S-S-R).[6] This is one of the most common loss pathways. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Reaction with Unreacted Alkyl Halide: The thiolate anion, formed after hydrolysis, is a potent nucleophile and can react with any remaining crotyl halide to form a thioether (sulfide), R-S-R'.[2][7] Using a slight excess of thiourea can help ensure all the alkyl halide is consumed in the first step.

  • Thiol-Ene Polymerization: The product, this compound, contains both a thiol and an alkene functional group. Under certain conditions (especially radical-initiated), it can undergo a thiol-ene reaction with itself, leading to oligomers or polymers.[8]

Reaction_Pathways Start Crotyl Halide + Thiourea Intermediate Isothiouronium Salt Start->Intermediate Sɴ2 Reaction Side2 Thioether (R-S-R') Start->Side2 Unreacted Halide Product This compound (Desired Product) Intermediate->Product Alkaline Hydrolysis Side1 Disulfide (R-S-S-R) Product->Side1 Oxidation (Air) Product->Side2 Side3 Polymer / Oligomer Product->Side3 Thiol-Ene Reaction

Caption: Main synthesis route and competing side reactions.

Q4: How can I optimize my reaction conditions to improve the yield?

A4: Optimization is key to maximizing yield. The following table summarizes key parameters to consider for the common synthesis routes.

ParameterCrotyl Halide + Thiourea Method1,3-Butadiene MethodNotes
Starting Material trans-Crotyl chloride or bromide1,3-ButadieneEnsure high purity of the halide. Isomeric impurities can affect product purity.
Key Reagents Thiourea, NaOH or KOHHBr, Thiourea, NaOH or KOHUse a slight molar excess of thiourea relative to the halide to minimize thioether formation.[2]
Solvent Ethanol, DMSO, Water[9][10]Varies by stepDMSO can be a good solvent for the initial Sɴ2 reaction.[9]
Temperature Room temp to mild heating (e.g., reflux in ethanol) for salt formation; controlled temp for hydrolysis.Varies by stepAvoid excessive heat during hydrolysis to prevent side reactions.
Atmosphere Inert (N₂ or Ar) recommendedInert (N₂ or Ar) recommendedCrucial during and after hydrolysis to prevent oxidation of the thiol product.

Q5: I'm losing a significant amount of product during workup and purification. What are the best practices for handling this compound?

A5: this compound is a volatile and highly odorous compound, which presents unique purification challenges.[11]

  • Minimize Evaporation: Avoid concentrating your solutions on a rotary evaporator without a cold trap cooled sufficiently (e.g., with dry ice/acetone). The product can be easily lost due to its volatility.

  • Extraction: Perform liquid-liquid extractions quickly and efficiently. Ensure the pH is controlled during the workup to keep the product in its neutral, organic-soluble thiol form rather than the water-soluble thiolate salt.

  • Inert Atmosphere: As mentioned, oxidation is a major issue. Degas your solvents and perform extractions and distillations under an inert atmosphere to prevent disulfide formation.

  • Purification Technique:

    • Distillation: Careful fractional distillation under reduced pressure (vacuum distillation) is an effective method but requires precise temperature control to avoid product decomposition or loss.

    • Chromatography: Flash column chromatography can be used, but the volatile nature of the thiol can lead to streaking and loss on the column. Running the column quickly and under a positive pressure of inert gas can help.

    • Derivatization: For analytical purposes, thiols can be derivatized to make them less volatile and easier to handle during analysis by GC or HPLC.[11][12]

Experimental Protocol: Synthesis from trans-Crotyl Chloride and Thiourea

This protocol is a generalized methodology. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • trans-Crotyl chloride

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (NaOH)

  • Deionized water (degassed)

  • Diethyl ether or Dichloromethane (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.05 equivalents) in ethanol.

    • To this stirring solution, add trans-crotyl chloride (1.00 equivalent) dropwise at room temperature.

    • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting halide is consumed.

    • Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate.

  • Hydrolysis to this compound:

    • Cool the reaction mixture in an ice bath.

    • Prepare a solution of NaOH (e.g., 2M) in degassed water.

    • Under a nitrogen or argon atmosphere, add the NaOH solution dropwise to the cold, stirring reaction mixture. The hydrolysis is often exothermic; maintain the temperature below 10-15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous mixture three times with a degassed organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash them with degassed brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Carefully remove the solvent using distillation with a cooled receiving flask. Do not over-concentrate the solution.

    • Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure. Ensure the entire distillation apparatus is under an inert atmosphere.

References

Technical Support Center: 2-Butene-1-thiol Handling and Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidation of 2-butene-1-thiol during experimental workup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound after workup Oxidation to disulfides or other species.Work under an inert atmosphere: Use nitrogen or argon to purge reaction vessels and storage containers.• Use degassed solvents: Remove dissolved oxygen from all solvents used in extraction and chromatography.[1][2][3]• Maintain acidic conditions: Thiolates are more susceptible to oxidation; keeping the pH low can help stabilize the thiol.
Presence of a higher boiling point impurity in post-column fractions Formation of bis(2-buten-1-yl) disulfide.Add a reducing agent: Consider adding a small amount of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) during the workup.[4]• Optimize chromatography: Use deoxygenated solvents for your mobile phase and consider a faster purification to minimize air exposure.
Inconsistent results between batches Variable exposure to atmospheric oxygen.Standardize your workup protocol: Ensure consistent application of inert atmosphere techniques and use of freshly degassed solvents for every experiment.• Monitor for peroxides: Check solvents for the presence of peroxides, which can accelerate thiol oxidation.
Unpleasant "skunky" odor in the lab This compound is a component of skunk spray and is highly volatile and odorous.[5]Work in a well-ventilated fume hood.Use bleach baths: Prepare a 1:1 bleach-water solution to rinse all glassware and contaminated materials to oxidize and neutralize the thiol odor.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of this compound during workup?

A1: The most common oxidation product is the corresponding disulfide, bis(2-buten-1-yl) disulfide, formed by the coupling of two thiol molecules. Further oxidation to sulfoxides or sulfonic acids is possible but typically requires harsher conditions.

Q2: How can I effectively degas my solvents for the workup?

A2: There are several methods for degassing solvents. For routine workups, sparging (bubbling) with an inert gas like nitrogen or argon for 20-30 minutes is effective.[3] For highly sensitive reactions, the freeze-pump-thaw method is the most thorough technique.[1][2]

Q3: Are there any chemical additives I can use to prevent oxidation?

A3: Yes, in addition to working under inert conditions, you can consider adding a small amount of a thiol-free reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). Unlike thiol-based reducing agents like DTT or BME, TCEP will not interfere with disulfide exchange reactions.

Q4: How can I monitor the oxidation of this compound?

A4: You can monitor the purity of your sample and the presence of oxidation byproducts using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile this compound from its less volatile disulfide dimer and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the disappearance of the thiol proton and the appearance of new signals corresponding to the disulfide. The protons adjacent to the sulfur atom will experience a change in their chemical shift upon oxidation.

Q5: What are the key safety precautions when working with this compound?

A5: Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its potent odor, have a plan for waste disposal and decontamination of glassware using bleach solutions.[6]

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Oxidation

This protocol outlines a standard aqueous workup and extraction procedure for isolating this compound while minimizing its oxidation.

Materials:

  • Reaction mixture containing this compound

  • Degassed deionized water

  • Degassed extraction solvent (e.g., diethyl ether or dichloromethane)

  • Degassed brine solution

  • Anhydrous sodium sulfate

  • Nitrogen or argon gas supply

  • Schlenk flasks or round-bottom flasks with septa

Procedure:

  • Inert Atmosphere: Ensure a continuous flow of nitrogen or argon into the reaction flask.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add degassed deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel that has been purged with inert gas. Extract the aqueous layer three times with the degassed organic solvent.

  • Washing: Combine the organic layers and wash with degassed deionized water, followed by a wash with degassed brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator. It is advisable to use a trap containing a bleach solution to capture the volatile thiol.

  • Storage: Store the purified this compound under an inert atmosphere in a sealed container, preferably at low temperature.

Protocol 2: Analysis of this compound and its Disulfide by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Sample Preparation:

  • Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane).

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 35-300 m/z

Expected Results:

  • This compound will have a shorter retention time than its disulfide dimer.

  • The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 88.

  • The mass spectrum of bis(2-buten-1-yl) disulfide will show a molecular ion peak at m/z 174.

Data Presentation

The following table provides illustrative data on the impact of different workup conditions on the purity of this compound.

Workup Condition Purity of this compound (%) Bis(2-buten-1-yl) disulfide (%)
Standard Workup (in air)8514
Workup with Degassed Solvents927
Workup under N2 with Degassed Solvents981

Note: Data are for illustrative purposes to demonstrate the expected trend.

Visualizations

Oxidation_Pathway Thiol This compound (R-SH) Disulfide Bis(2-buten-1-yl) disulfide (R-S-S-R) Thiol->Disulfide Oxidative Coupling Oxidant [O] (e.g., O2) Oxidant->Disulfide

Caption: Oxidation pathway of this compound to its disulfide.

Experimental_Workflow cluster_prep Preparation cluster_workup Workup cluster_analysis Analysis Degas Degas Solvents Quench Quench Reaction Degas->Quench Inert Inert Atmosphere Setup Inert->Quench Extract Extract with Degassed Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na2SO4 Wash->Dry Rotovap Solvent Removal Dry->Rotovap GCMS GC-MS Analysis Rotovap->GCMS

Caption: Recommended workflow for minimizing oxidation during workup.

References

Technical Support Center: GC-MS Analysis of Thiols Without Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of thiols using Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental insights to help you overcome the challenges associated with the direct analysis of these volatile and reactive compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of underivatized thiols.

Question/Issue Answer/Troubleshooting Steps
Why am I seeing poor peak shapes (e.g., tailing) for my thiol analytes? Poor peak shape, particularly tailing, is a frequent challenge when analyzing thiols due to their polar nature and tendency to interact with active sites within the GC system.[1][2] Troubleshooting Steps: 1. Check for Active Sites: Active sites can be present in the injector liner, column, or transfer line. Ensure you are using a deactivated liner and consider silanizing it if necessary.[1] 2. Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual impurities. 3. Column Choice: Use a column specifically designed for volatile sulfur analysis or a polar stationary phase, as non-polar columns may not be suitable for these polar compounds.[3][4] 4. Inlet Temperature: An inlet temperature that is too low can contribute to peak tailing. Optimize the inlet temperature to ensure rapid volatilization of the thiols without causing thermal degradation.
My thiol peaks are not reproducible, or their intensity is very low. What could be the cause? Low and non-reproducible peak intensities are often due to the high reactivity and volatility of thiols, leading to their loss through adsorption or incomplete transfer to the detector.[5] Troubleshooting Steps: 1. Inert Flow Path: Thiols can irreversibly adsorb to metal surfaces.[5] Ensure all components in the sample flow path, including the injector, transfer lines, and ion source, are made of inert materials or have been deactivated (e.g., SilcoSteel®). 2. Check for Leaks: Even small leaks in the GC system can lead to the loss of volatile thiols and the introduction of oxygen, which can degrade the analytes. Perform a leak check. 3. Optimize Injection Volume and Technique: For highly volatile thiols, a splitless injection might be necessary to increase the amount of analyte reaching the column. However, be mindful of potential solvent effects. 4. Sample Preconcentration: Due to their typically low concentrations, preconcentration techniques like Headspace Solid-Phase Microextraction (HS-SPME) can significantly improve signal intensity.[6]
I am observing a high background signal or "ghost peaks" in my chromatograms. How can I resolve this? High background and ghost peaks are often indicative of contamination within the GC system or carryover from previous injections. Troubleshooting Steps: 1. System Bake-out: Perform a system bake-out at a temperature slightly above your highest analysis temperature to remove contaminants from the injector, column, and detector. 2. Septum Bleed: A worn-out or incorrect septum can be a source of contamination. Replace the septum regularly and use a high-quality, low-bleed septum. 3. Carrier Gas Purity: Ensure the use of high-purity carrier gas and that the gas filters are functioning correctly to prevent the introduction of impurities. 4. Sample Matrix: Complex sample matrices can introduce non-volatile residues that accumulate in the inlet and front of the column. Consider using a guard column or performing sample cleanup prior to analysis.
How can I improve the sensitivity of my GC-MS system for thiol analysis? Achieving low detection limits for thiols is challenging due to their low concentrations in many samples and their inherent properties.[7][8] Troubleshooting Steps: 1. Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, use SIM mode to monitor only the characteristic ions of your target thiols. This can significantly increase sensitivity. 2. Optimize MS Detector Parameters: Ensure the MS detector is properly tuned and that the electron multiplier voltage is set appropriately. 3. Consider Alternative Detectors: For highly selective and sensitive sulfur analysis, consider using a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), if available.[8] 4. Preconcentration: As mentioned earlier, techniques like HS-SPME can effectively concentrate volatile thiols from the sample matrix, leading to lower detection limits.[6]
What are the best GC column choices for underivatized thiol analysis? The choice of GC column is critical for the successful separation of volatile sulfur compounds.[3][4] Recommendations: 1. Stationary Phase: Polar stationary phases are generally recommended for the analysis of polar compounds like thiols.[3][4] Columns specifically designed for volatile sulfur analysis are also an excellent choice. 2. Film Thickness: For highly volatile thiols, a thicker film (e.g., >1 µm) can improve retention and resolution.[4] 3. Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.25 mm) generally provides better resolution, while a wider bore column can handle higher sample loads.[3] 4. Column Length: A longer column (e.g., 30-60 m) will provide better resolution for complex mixtures of thiols.

Quantitative Data Summary

The following tables summarize typical detection limits for various thiols using different GC-based methods. Note that detection limits can vary significantly based on the specific instrument, method parameters, and sample matrix.

Table 1: Limits of Detection (LOD) for Volatile Sulfur Compounds by SPME-GC-MS

CompoundDetection Limit (ppt, v/v)
Carbon Disulfide1
Carbonyl SulfideN/A
Ethyl SulfideN/A
Ethyl Methyl SulfideN/A
Hydrogen Sulfide350
IsopropanethiolN/A
MethanethiolN/A
Methyl DisulfideN/A
Methyl SulfideN/A
Data sourced from a study on the trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.[9]

Table 2: Comparison of Limits of Quantification (LOQ) for Selected Thiols in Beverages

CompoundMethodLOQ (µg/L)
2-FurfurylthiolUPLC-MS/MS (with derivatization)0.003
2-FurfurylthiolHS-SPME-GC-PFPD0.60
2-Methyl-3-furanthiolUPLC-MS/MS (with derivatization)0.001
2-Methyl-3-furanthiolHS-SPME-GC-PFPD0.17
This table highlights the enhanced sensitivity that can be achieved with derivatization and liquid chromatography-based methods compared to direct GC analysis for certain applications.[8]

Experimental Protocols

Below is a representative methodology for the analysis of volatile thiols in a liquid matrix (e.g., wine, beer) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Objective: To identify and quantify volatile thiols in a liquid sample without derivatization.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7]

  • 20 mL headspace vials with PTFE-lined septa

  • Autosampler for SPME

  • GC column suitable for volatile sulfur analysis (e.g., polar stationary phase, 30 m x 0.25 mm I.D., 1.0 µm film thickness)

  • High-purity helium carrier gas

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

    • For samples with high ethanol content, dilution may be necessary to improve extraction efficiency.[7]

    • Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[7]

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.[7]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[7]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes.

    • Inlet Temperature: Set to a temperature sufficient for rapid desorption (e.g., 250°C).

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • GC Oven Program:

      • Initial temperature: e.g., 35°C, hold for 10 minutes.

      • Ramp 1: Increase to 100°C at 5°C/min.

      • Ramp 2: Increase to 210°C at 3°C/min, hold for 10 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Acquisition Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for enhanced quantification of target thiols.

      • Transfer Line Temperature: e.g., 280°C.

      • Ion Source Temperature: e.g., 230°C.

  • Data Analysis:

    • Identify thiols by comparing their mass spectra and retention times with those of authentic standards or library spectra.

    • For quantification, generate a calibration curve using external standards prepared in a matrix similar to the sample.

Visualizations

The following diagrams illustrate the key challenges and workflows in the GC-MS analysis of underivatized thiols.

Challenges_in_Thiol_Analysis cluster_Challenges Core Challenges cluster_Consequences Resulting Issues Reactivity High Reactivity Adsorption Adsorption to Surfaces Reactivity->Adsorption leads to LowSignal Low Signal Intensity Reactivity->LowSignal Volatility High Volatility Volatility->LowSignal can cause Coelution Co-elution with Matrix Volatility->Coelution complicates separation LowConcentration Low Concentration LowConcentration->LowSignal Polarity Polar Nature Polarity->Adsorption PeakTailing Poor Peak Shape (Tailing) Polarity->PeakTailing

Figure 1. Logical relationship of challenges in underivatized thiol analysis.

Thiol_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis GC-MS Analysis cluster_Data Data Processing SampleCollection Sample Collection HeadspaceVial Transfer to Headspace Vial SampleCollection->HeadspaceVial SaltAddition Salt Addition (Optional) HeadspaceVial->SaltAddition Equilibration Equilibration SaltAddition->Equilibration SPME HS-SPME Equilibration->SPME Desorption Thermal Desorption in Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 2. Experimental workflow for HS-SPME-GC-MS analysis of thiols.

References

Technical Support Center: Overcoming Peak Tailing in Thiol Analysis by GC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of thiols.

Frequently Asked Questions (FAQs)

Q1: Why are my thiol peaks tailing in my GC chromatogram?

Peak tailing for thiols is a common issue primarily caused by the high reactivity of the sulfhydryl group (-SH). This leads to undesirable secondary interactions with active sites within the GC system. Key causes include:

  • Active Sites in the Inlet: The hot injection port is a primary source of peak tailing. Silanol groups (-Si-OH) on the surface of glass liners, as well as metal surfaces, can interact with the polar thiol group through hydrogen bonding, leading to peak tailing. Contamination from previous injections can also create new active sites.[1][2][3][4]

  • Column Activity: Similar to the inlet, active silanol groups on the surface of the capillary column can cause peak tailing. This can be a problem with new columns or older columns where the stationary phase has degraded, exposing the underlying fused silica.[1][5]

  • Contamination: Non-volatile residues from the sample matrix can accumulate in the inlet and at the head of the column, creating active sites that interact with thiols.[3][5]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion, including tailing.[2][4]

  • Inappropriate Injection Parameters: A low split ratio in split injections may not provide a high enough flow rate for efficient sample introduction, potentially causing peak tailing. For splitless injections, an initial oven temperature that is too high can also negatively affect peak shape.[5][6]

Q2: How can I tell if the peak tailing is caused by the inlet or the column?

A systematic approach can help pinpoint the source of the problem. If all peaks in the chromatogram are tailing, the issue is more likely to be a physical problem at the inlet, such as a poor column installation or a contaminated liner.[2] If only the active compounds like thiols are tailing, it points towards chemical activity in the system.

To differentiate between the inlet and the column:

  • Inlet Maintenance: First, perform routine inlet maintenance. Replace the liner, septum, and O-ring.[5] If this resolves the issue, the problem was in the inlet.

  • Column Trimming: If the problem persists, trim 10-20 cm from the front of the column. This removes any accumulated non-volatile residues and potentially active sites at the column head. If peak shape improves, column contamination was a contributing factor.[2]

  • Test with an Inert Compound: Inject a non-polar, non-active compound like a hydrocarbon. If this peak also tails, it suggests a physical problem like a blockage or improper column installation.[5]

Q3: What is derivatization and how can it help with thiol peak tailing?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For thiol analysis by GC, derivatization is a powerful technique to reduce peak tailing.[7][8] It works by replacing the active hydrogen on the sulfhydryl group with a non-polar functional group. This has several advantages:

  • Reduces Polarity: The resulting derivative is less polar, reducing its affinity for active silanol groups in the GC system.

  • Increases Volatility: The derivative is often more volatile than the original thiol, allowing for analysis at lower temperatures.

  • Improves Thermal Stability: Derivatization can make the analyte more stable at the high temperatures of the GC inlet.

A common and effective method for derivatizing thiols is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.[7][8]

Troubleshooting Guides

Guide 1: Routine GC System Maintenance for Thiol Analysis

Regular maintenance is the first line of defense against peak tailing.

1. Inlet Maintenance (Perform Regularly)

  • Replace the Liner: The inlet liner is a common source of activity. Replace it frequently, especially when analyzing "dirty" samples. For thiols, it is highly recommended to use deactivated liners.[1][4]

  • Replace the Septum: A cored or worn septum can be a source of contamination and leaks.

  • Replace the O-ring: Ensure a good seal to prevent leaks.

2. Column Care

  • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet as per the manufacturer's instructions.[2][4]

  • Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any residual impurities.

  • Column Trimming: If peak tailing appears after several injections, trim 10-20 cm from the front of the column to remove contaminants.[2]

Guide 2: Improving Peak Shape with Deactivated Consumables

For highly active compounds like thiols, using consumables designed to be inert is crucial.

  • Use Deactivated Liners: Always use liners that have been deactivated by the manufacturer. These liners have a surface treatment that masks the active silanol groups. Liners with glass wool should also be deactivated, as the wool provides a large surface area for potential interactions.

  • Consider Inert-Coated GC Components: For ultimate performance, consider using GC systems and components where the entire sample flow path is deactivated or made of an inert material.

Illustrative Data on the Effect of Liner Deactivation

The following table provides illustrative data on the expected improvement in peak asymmetry for a generic thiol compound after switching to a deactivated inlet liner.

ParameterStandard Glass LinerDeactivated Glass Liner
Peak Asymmetry Factor > 2.01.0 - 1.5
Qualitative Observation Severe TailingSymmetrical Peak

Note: This data is for illustrative purposes to demonstrate the expected outcome.

Experimental Protocols

Protocol 1: Silylation of Thiols using MSTFA

This protocol describes a general procedure for the derivatization of thiols using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Sample containing the thiol analyte, dried.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (or other suitable solvent, e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as water will react with the silylating reagent.[8] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Preparation: Prepare a solution of the sample in a suitable aprotic solvent like pyridine.

  • Derivatization Reaction:

    • To the dried sample in a GC vial, add 50 µL of pyridine.

    • Add 50 µL of MSTFA.

    • Cap the vial tightly.

    • Heat the vial at 60-80°C for 30 minutes. The optimal temperature and time may need to be determined empirically for specific thiols.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Safety Precautions: Silylation reagents are sensitive to moisture and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Protocol 2: GC Inlet Passivation

This protocol provides a general guideline for passivating the GC inlet to reduce active sites. This should be performed after cleaning the inlet and before installing a new column.

Materials:

  • Passivation agent (e.g., a commercial GC inlet deactivating solution)

  • Lint-free swabs

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to below 50°C.

  • Disassemble the Inlet: Carefully remove the septum, liner, and O-ring.

  • Clean the Inlet:

    • Using lint-free swabs moistened with a sequence of solvents (e.g., methanol, then acetone, then hexane), gently clean the inside of the inlet.

    • Allow the inlet to dry completely.

  • Apply Passivation Agent:

    • Apply a small amount of the passivation agent to a clean, lint-free swab.

    • Evenly coat the inner surface of the inlet.

    • Follow the specific instructions provided by the manufacturer of the passivation agent regarding application and curing.

  • Reassemble and Condition:

    • Reassemble the inlet with a new, deactivated liner, septum, and O-ring.

    • Install the column.

    • Heat the inlet to the desired operating temperature and allow it to condition for at least 30 minutes with carrier gas flowing before injecting any samples.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for Thiols q1 Are all peaks tailing? start->q1 inlet_issue Likely Inlet Issue: - Improper column installation - Contaminated liner - Dead volume q1->inlet_issue Yes activity_issue Likely Activity Issue q1->activity_issue No maintenance Perform Inlet Maintenance: - Replace liner, septum, O-ring - Check column installation inlet_issue->maintenance activity_issue->maintenance trim_column Trim Column (10-20 cm) maintenance->trim_column Tailing persists solved Problem Solved maintenance->solved Tailing resolved derivatize Consider Derivatization trim_column->derivatize Tailing persists trim_column->solved Tailing resolved passivate Consider System Passivation derivatize->passivate Tailing persists derivatize->solved Tailing resolved passivate->solved Tailing resolved

Caption: A logical workflow for troubleshooting peak tailing in thiol GC analysis.

Derivatization_Concept cluster_0 Before Derivatization cluster_1 After Derivatization (Silylation) thiol Thiol (R-SH) - Polar - Active Hydrogen active_site Active Site (-Si-OH) - On liner/column thiol->active_site Interaction (Peak Tailing) derivatized_thiol Silylated Thiol (R-S-TMS) - Non-polar - No Active Hydrogen derivatized_thiol->active_site No Interaction (Symmetrical Peak)

Caption: The concept of derivatization to reduce thiol interaction with active sites.

References

Technical Support Center: Purification of Synthetic 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic 2-butene-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities depend on the synthetic route. For syntheses involving a crotyl halide and a sulfur source like thiourea, impurities can include unreacted starting materials, the solvent, and byproducts such as bis(2-butenyl) disulfide, which forms via oxidation of the thiol.[1][2] The presence of a carbon-carbon double bond also allows for potential isomerization (cis/trans) and polymerization.[3]

Q2: My sample of this compound has a yellow tint. What is the likely cause?

A2: A yellow color in thiol samples often indicates the presence of disulfides, such as bis(2-butenyl) disulfide. Thiols are susceptible to oxidation, especially when exposed to air (oxygen), which causes two thiol molecules to couple and form a sulfur-sulfur bond.[1]

Q3: How can I remove disulfide impurities from my this compound sample?

A3: Disulfide impurities can be removed by reduction back to the thiol, followed by a purification step like distillation or chromatography. Common reducing agents for this purpose include dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Alternatively, fractional distillation can separate the thiol from the higher-boiling disulfide.

Q4: What is the most effective general-purpose method for purifying this compound?

A4: For general-purpose purification to remove both more and less volatile impurities, fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is highly effective. This method separates compounds based on differences in boiling points and minimizes oxidation.

Q5: How can I analyze the purity of my this compound sample?

A5: The most common and effective method for analyzing the purity of a volatile compound like this compound is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and identification of sulfur-containing impurities.[3][4] High-performance liquid chromatography (HPLC) can also be used to separate isomers.[5]

Q6: How should I handle the strong and unpleasant odor of this compound during experiments?

A6: All work with this compound must be conducted in a well-ventilated fume hood.[6] To neutralize the odor on glassware and equipment, a bleach bath (a 1:1 mixture of commercial bleach and water) is effective for oxidizing the thiol.[6] Any waste gas from the reaction or distillation should be passed through a bleach trap.[6]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Product degradation during column chromatography Oxidation of the thiol on the stationary phase (e.g., silica gel).Use a less acidic stationary phase like acidic alumina.[7] Deoxygenate all solvents by bubbling with an inert gas (N₂ or Ar) before use.[7] Consider using a reversible, covalent affinity chromatography method with a thiopropyl resin to specifically capture and then release the thiol.[8]
Low purity after a single purification step Presence of multiple impurities with similar physical properties (e.g., boiling points, polarity).Employ a multi-step purification strategy. For example, perform a liquid-liquid extraction with a dilute base to remove acidic impurities, followed by fractional distillation to separate the product from neutral impurities and isomers.
Product appears pure by GC but develops impurities upon storage Oxidation from exposure to air, or photochemical degradation.Store the purified thiol in an amber vial under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., in a refrigerator or freezer) to minimize oxidation and light-induced reactions.
Difficulty separating geometric (cis/trans) isomers The isomers have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging.Isomer separation may be achieved using specialized HPLC columns, such as chiral columns, which can differentiate between the spatial arrangements of the isomers.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantagesBest For Removing
Fractional Distillation Separation by boiling pointScalable, effective for non-isomeric impurities with different volatilities.Requires careful temperature control; may not separate close-boiling isomers.Solvents, starting materials, high-boiling byproducts (e.g., disulfides).
Column Chromatography Separation by polarityCan separate compounds with similar boiling points.Risk of oxidation on stationary phase; can be slow and requires significant solvent.[7]Polar impurities, isomers (with optimized conditions).
Aqueous Base Extraction Separation by acidityEffectively removes non-acidic organic impurities.The thiol must be recovered from the aqueous phase by acidification and extraction; may not be efficient for all impurities.Non-acidic starting materials and byproducts.
Affinity Chromatography Covalent binding of thiolHighly specific for thiol-containing molecules, leading to high purity.[8]Requires specialized resin; may be less suitable for very large-scale purifications.Non-thiol impurities.

Experimental Protocols

Protocol 1: Fractional Distillation under Inert Atmosphere

This protocol is for the purification of this compound from higher and lower boiling point impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column in a fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Flush the entire system with dry nitrogen or argon gas. Maintain a gentle positive pressure of the inert gas throughout the distillation, with the outlet vented through a bleach trap.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Discard the initial fraction (forerun), which will contain low-boiling impurities. Collect the fraction that distills at the boiling point of this compound (~113-115 °C).

  • Shutdown: Once the desired fraction is collected, stop heating and allow the apparatus to cool to room temperature under the inert atmosphere.

  • Storage: Transfer the purified product to a clean, dry amber vial, flush with inert gas, seal, and store at a low temperature.

Protocol 2: Purification by Inert Atmosphere Column Chromatography

This protocol is designed to minimize oxidation while separating this compound from impurities of different polarities.

Methodology:

  • Solvent Preparation: Deoxygenate the chosen eluent (e.g., a hexane/ethyl acetate mixture) by bubbling with nitrogen or argon for at least 30 minutes.[7]

  • Column Packing: Pack a chromatography column with acidic alumina, using the deoxygenated eluent. Avoid using silica gel if possible, as it can be more prone to causing oxidation.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the deoxygenated eluent and load it onto the top of the column.

  • Elution: Elute the column with the deoxygenated solvent, maintaining a slight positive pressure of nitrogen or argon at the top of the column.

  • Fraction Collection: Collect fractions in sealed tubes or vials.

  • Analysis: Analyze the fractions using thin-layer chromatography (TLC) or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. It is advisable to introduce a gentle stream of inert gas into the flask during evaporation to prevent air exposure.

Mandatory Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Steps start Crude Synthetic This compound gc_ms Purity Analysis (GC-MS) start->gc_ms decision Impurity Profile? gc_ms->decision distillation Fractional Distillation decision->distillation Volatile Impurities chromatography Column Chromatography decision->chromatography Polarity Differences extraction Aqueous Base Wash decision->extraction Acidic/Neutral Impurities final_analysis Final Purity Check (GC-MS) distillation->final_analysis chromatography->final_analysis extraction->final_analysis storage Store Under Inert Atmosphere at Low Temp final_analysis->storage

Caption: A workflow diagram illustrating the decision-making process for purifying this compound.

ThiolOxidation Thiol1 This compound (R-SH) Oxidant Oxidant (e.g., O₂) Thiol1->Oxidant Thiol2 This compound (R-SH) Thiol2->Oxidant Disulfide Bis(2-butenyl) disulfide (R-S-S-R) (Impurity) Oxidant->Disulfide Oxidation Water 2 H₂O Oxidant->Water

Caption: Signaling pathway for the oxidative formation of disulfide impurity from this compound.

References

Stability of 2-Butene-1-thiol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-butene-1-thiol in various experimental conditions. The following information is designed to offer troubleshooting advice and answer frequently asked questions to ensure the integrity of your experiments.

Factors Influencing the Stability of this compound

FactorInfluence on StabilityRecommended Handling and Storage
Oxygen (Air) Thiols can be oxidized by atmospheric oxygen to form disulfides. This process can be accelerated by the presence of metal ions.Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Avoid repeated opening and closing of the container.
Light Exposure to light, particularly UV light, can promote the formation of free radicals, leading to degradation.Store in an amber or opaque container in a dark location.
Temperature Higher temperatures can increase the rate of degradation reactions.Recommended storage temperature is 2 - 8 °C.[1] For long-term storage, consult the manufacturer's recommendations.
pH The thiol group is more susceptible to oxidation at higher pH (alkaline conditions) due to the formation of the more reactive thiolate anion.Maintain a neutral or slightly acidic pH in solutions where stability is critical. Avoid strong bases.[1]
Solvent The choice of solvent can influence stability. Protic solvents may participate in hydrogen bonding, while aprotic solvents may be more inert. The purity of the solvent is also critical, as impurities can catalyze degradation.Use high-purity, degassed solvents. The ideal solvent will depend on the specific application, but consider the potential for interaction.
Incompatible Materials Strong bases can deprotonate the thiol group, increasing its reactivity and susceptibility to oxidation.Keep away from strong bases and oxidizing agents.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and use of this compound in experimental settings.

Question: My experiment involving this compound is giving inconsistent results. Could this be a stability issue?

Answer: Yes, inconsistent results are a common sign of compound degradation. This compound, like other thiols, is susceptible to oxidation. Ensure you are using fresh or properly stored material. It is advisable to freshly prepare solutions of this compound for your experiments whenever possible.

Question: I've noticed a decrease in the purity of my this compound stock over time. What could be the cause?

Answer: A decrease in purity is likely due to oxidation, where two thiol molecules react to form a disulfide. This can be caused by exposure to air (oxygen), light, or elevated temperatures. Review your storage conditions to ensure the container is tightly sealed, protected from light, and stored at the recommended temperature.

Question: Can I store solutions of this compound?

Answer: While it is best to use freshly prepared solutions, if storage is necessary, it should be for a short duration at 2 - 8 °C in a tightly sealed container, protected from light. The stability in solution will be highly dependent on the solvent and the presence of any potential catalysts for oxidation. For critical applications, it is recommended to validate the stability of your solution over the intended storage period.

Question: What is the best way to handle this compound to minimize degradation?

Answer: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).[2][3] Use clean, dry glassware and equipment. Avoid contact with incompatible materials such as strong bases.

Question: How can I check the purity of my this compound before an experiment?

Answer: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help you quantify the amount of the thiol and detect the presence of common impurities like the corresponding disulfide.

Experimental Protocols

Protocol for Assessing Thiol Stability (General Guideline)

Since specific stability data for this compound in various solvents is limited, the following protocol provides a general framework for assessing its stability in a solvent of interest.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., ethanol, DMSO, water).

    • Use high-purity, degassed solvent.

    • Prepare the solution under an inert atmosphere if possible.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the solution for analysis.

    • Use a suitable analytical method (e.g., GC-MS, HPLC with a suitable detector) to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Storage Conditions:

    • Divide the remaining stock solution into several smaller, tightly sealed vials to avoid repeated sampling from a single container.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.

    • Analyze the sample using the same analytical method as in step 2 to determine the concentration of this compound.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration.

    • Calculate the percentage degradation over time for each condition.

    • This data can be used to determine the half-life of this compound under the tested conditions.

Visualizing Experimental Workflow

The following diagram illustrates a logical workflow for handling and assessing the stability of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_stability Stability Assessment A Receive/Acquire This compound B Verify Purity (e.g., GC-MS, NMR) A->B C Store Properly (2-8°C, Dark, Inert Atm.) B->C D Prepare Fresh Solution (Degassed Solvent) C->D Use in Experiment F Prepare Stability Samples C->F Assess Stability E Conduct Experiment D->E G Store Under Test Conditions F->G H Analyze at Time Points G->H I Determine Degradation Rate H->I I->E Inform Experiment Design

Caption: Workflow for handling and stability assessment of this compound.

References

Technical Support Center: Quenching Radical Reactions in Thiol-Ene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-ene polymerization. The following sections offer insights into effectively quenching radical reactions to control polymerization, ensure product stability, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my thiol-ene reaction polymerizing prematurely, even without an initiator?

A1: Thiol-ene reactions can be highly reactive and may initiate spontaneously, especially in the presence of impurities, exposure to light, or elevated temperatures. Some systems, particularly those involving highly reactive monomers, can undergo "dark reactions" in the absence of a formal initiator.

  • Troubleshooting:

    • Storage: Store monomers, especially thiols, in a cool, dark environment. Consider refrigeration if compatible with the monomer's stability.

    • Inhibitors: For long-term storage or during intermediate steps like emulsification, the addition of a radical scavenger is recommended.[1] Hydroquinone is a commonly used stabilizing agent for this purpose.[2]

    • Purity: Ensure the purity of your monomers, as trace metal impurities can sometimes catalyze radical formation and initiate polymerization.

Q2: How can I effectively stop my thiol-ene polymerization at a desired point?

A2: To quench an ongoing radical thiol-ene polymerization, you need to introduce a radical inhibitor or scavenger. These molecules react with and neutralize the propagating radical species, thus terminating the polymerization chain reaction.

  • Common Quenching Agents:

    • Phenolic Compounds: Hydroquinone and its derivatives are effective radical scavengers. They work by being oxidized to quinones, which in turn terminate the free radical chains.[3]

    • Nitroxides: Stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly efficient at trapping carbon-centered radicals, thereby inhibiting polymerization.[3]

Q3: I've added a quencher, but the reaction doesn't seem to stop completely. What could be the issue?

A3: Incomplete quenching can arise from several factors:

  • Insufficient Concentration: The amount of quencher may be too low to scavenge all the radical species present.

  • Poor Mixing: In viscous polymerization mixtures, inefficient mixing can lead to localized areas where the quencher concentration is insufficient.

  • Inappropriate Quencher: The chosen inhibitor may not be reactive enough for the specific radical species in your system or may be consumed by side reactions.

  • Continuous Initiation: If the source of initiation (e.g., UV light, heat) is not removed, new radicals may continue to form, overwhelming the quencher.

  • Troubleshooting:

    • Increase Concentration: Incrementally increase the concentration of the quenching agent.

    • Improve Mixing: Ensure vigorous and thorough mixing immediately after adding the quencher.

    • Remove Initiation Source: Turn off the UV lamp or reduce the temperature of the reaction vessel concurrently with adding the quencher.

    • Select a Different Quencher: Consider a more reactive inhibitor. The choice of inhibitor can be specific to the thiol and ene system being used.

Q4: Will adding a quenching agent affect the properties of my final polymer?

A4: Yes, the addition of a quenching agent can potentially influence the final properties of the polymer.

  • Molecular Weight and Polydispersity: Quenching stops chain growth, which can affect the final average molecular weight and the distribution of chain lengths (polydispersity). Incomplete or slow quenching can lead to a broader molecular weight distribution.

  • Material Properties: The presence of the inhibitor and its byproducts in the final polymer matrix can potentially alter its mechanical, thermal, or optical properties.

  • Toxicity: For biomedical applications, the cytotoxicity of the quenching agent and any byproducts is a critical consideration.[4]

Q5: How do I choose the right inhibitor for my specific thiol-ene system?

A5: The selection of an appropriate inhibitor depends on several factors:

  • Monomer Reactivity: Highly reactive thiol-ene systems may require a more potent inhibitor or a higher concentration to achieve effective quenching. The reactivity of the 'ene' component (e.g., electron-rich vs. electron-poor) can significantly affect the polymerization kinetics.[5]

  • Solvent System: The solubility and stability of the inhibitor in the reaction solvent are crucial. Some thiol-ene reactions show different kinetics in various solvents, which can influence the effectiveness of the inhibitor.[5]

  • Downstream Applications: For applications in drug delivery or biomedical devices, the biocompatibility of the inhibitor is paramount.

  • Reaction Conditions: For photopolymerizations, ensure the inhibitor does not strongly absorb at the wavelength of UV initiation, which could interfere with the initial polymerization process if added prematurely.

Quantitative Data on Inhibition

The effectiveness of quenching agents is often evaluated by their impact on conversion rates and polymerization times. The following table summarizes illustrative data on the effect of inhibitors.

InhibitorMonomer SystemSolventConcentrationObservation
TEMPO Benzyl mercaptan + Divinyl sulfoneMethanol0.01 - 0.1 mmolQuantitative conversion to thioether in 8 hours at 35°C.[5]
TEMPO Benzyl mercaptan + n-Butyl acrylateMethanol0.01 - 0.1 mmolQuantitative conversion to thioether in 8 hours at 35°C.[5]
TEMPO Benzyl mercaptan + N,N-dimethylacrylamideChloroform0.01 - 0.1 mmolQuantitative conversion to thioether in 16 hours at 35°C.[5]
Hydroquinone Thiol-methacrylate polyHIPENot specifiedNot specifiedAdded as a stabilizing agent to scavenge propagating radicals and prevent premature polymerization.[2]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Photo-initiated Thiol-Ene Polymerization

This protocol provides a general guideline for stopping a thiol-ene polymerization that has been initiated using a UV light source.

  • Preparation of Quenching Solution:

    • Prepare a stock solution of the chosen inhibitor (e.g., hydroquinone or TEMPO) in a solvent that is miscible with the polymerization reaction mixture. A typical concentration might be in the range of 1-10 mg/mL, but the optimal concentration should be determined empirically.

  • Monitoring the Polymerization:

    • Monitor the progress of the polymerization using an appropriate analytical technique, such as real-time FTIR to track the disappearance of thiol and ene peaks, or by observing the viscosity of the reaction mixture.

  • Quenching the Reaction:

    • Once the desired degree of polymerization is reached, turn off the UV initiation source.

    • Immediately add the prepared quenching solution to the reaction mixture. The volume to be added will depend on the scale of your reaction and the desired final concentration of the inhibitor.

    • Ensure rapid and thorough mixing to evenly distribute the inhibitor throughout the reaction vessel. For viscous solutions, mechanical stirring is recommended.

  • Verification of Quenching:

    • Continue to monitor the reaction using the chosen analytical method for a short period after adding the quencher to confirm that the polymerization has ceased.

  • Purification:

    • If necessary, purify the polymer to remove the unreacted monomers, inhibitor, and any byproducts. This can be achieved by precipitation of the polymer in a non-solvent, followed by filtration and drying.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_decision Decision & Action cluster_quench Quenching cluster_post Post-Quenching start Start Thiol-Ene Polymerization monitor Monitor Reaction Progress (e.g., RT-FTIR) start->monitor decision Desired Conversion Reached? monitor->decision decision->monitor No stop_init Remove Initiation Source (e.g., UV light) decision->stop_init Yes add_quench Add Radical Inhibitor Solution stop_init->add_quench mix Ensure Thorough Mixing add_quench->mix verify Verify Reaction Cessation mix->verify purify Purify and Isolate Polymer verify->purify end End purify->end

Caption: Workflow for quenching a radical thiol-ene polymerization.

Inhibition_Mechanism initiator Initiator (UV, Heat) thiol Thiol (R-SH) initiator->thiol H• abstraction thiyl_radical Thiyl Radical (RS•) thiol->thiyl_radical ene Ene (C=C) carbon_radical Carbon-Centered Radical (R'-C•) ene->carbon_radical thiyl_radical->ene Propagation inhibitor Inhibitor (InH) thiyl_radical->inhibitor Quenching carbon_radical->thiol Chain Transfer polymer Polymer Chain (Thioether) carbon_radical->polymer carbon_radical->inhibitor Quenching inactive_species Inactive Species inhibitor->inactive_species

Caption: Mechanism of radical inhibition in thiol-ene polymerization.

References

Effect of pH on the stability of 2-Butene-1-thiol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-butene-1-thiol solutions, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation of the sulfhydryl (-SH) group.[1][2] This process is often accelerated by factors such as pH, the presence of oxygen, and trace metal ions. The reactive -SH group is susceptible to oxidation, which can lead to the formation of disulfides and subsequently more oxidized species like sulfinic and sulfonic acids.[3]

Q2: How does pH affect the stability of my this compound solution?

A2: pH is a critical factor in the stability of this compound solutions. The thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻). This deprotonation is more prevalent at higher (alkaline) pH values.[3] The thiolate anion is significantly more nucleophilic and susceptible to oxidation than the protonated thiol.[3][4] Therefore, the rate of oxidative degradation generally increases as the pH of the solution rises.[5][6] At acidic pH, the thiol is more stable against oxidation.[7][8]

Q3: What is the optimal pH range for storing this compound solutions?

A3: For maximal stability, this compound solutions should be maintained at an acidic pH, typically below 6.0. At these lower pH values, the equilibrium favors the more stable protonated thiol form. However, the optimal pH may also depend on the specific application and buffer components. It is recommended to perform a stability study for your particular formulation.

Q4: Can I use any buffer to prepare my this compound solution?

A4: While many common buffers can be used, it is crucial to consider the potential for buffer components to interact with the thiol or to contain trace metal impurities that can catalyze oxidation. Phosphate or acetate buffers are generally suitable for acidic pH ranges. It is advisable to use buffers prepared with high-purity water and to consider the use of a chelating agent like EDTA to sequester catalytic metal ions.

Q5: My this compound solution has developed a stronger, unpleasant odor. What does this indicate?

A5: A change in odor can indicate degradation. This compound itself is a volatile compound with a characteristic smell.[1] Degradation can lead to the formation of other volatile sulfur compounds, potentially altering the odor profile of the solution. This should be investigated by analytical methods such as GC-MS.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of potency or concentration of this compound. High pH of the solution: Alkaline conditions promote the formation of the highly reactive thiolate anion, leading to rapid oxidation.Verify the pH of your solution. If it is neutral or alkaline, adjust to an acidic pH (e.g., pH 4-6) using a suitable buffer.
Presence of oxygen: Dissolved oxygen in the solvent is a primary oxidant for thiols.Degas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. Store the final solution under an inert atmosphere.
Contamination with metal ions: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) can catalyze the oxidation of thiols.[6]Use high-purity solvents and reagents. Consider adding a chelating agent such as EDTA (0.1-1 mM) to your buffer to sequester metal ions.
Solution turns cloudy or precipitates form over time. Formation of insoluble degradation products: Oxidation can lead to the formation of disulfides, which may have lower solubility than the parent thiol.Characterize the precipitate to confirm its identity. Review storage conditions (pH, temperature, light exposure) to minimize degradation.
Inconsistent results in bioassays or experiments. Degradation of this compound during the experiment: The experimental conditions (e.g., physiological pH in cell culture media) may be promoting rapid degradation.Prepare fresh solutions of this compound immediately before use. If possible, include a stable thiol-containing compound as a control. Quantify the concentration of this compound at the beginning and end of the experiment.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution
  • Buffer Preparation: Prepare the desired buffer (e.g., 50 mM sodium acetate for pH 5.0 or 50 mM sodium phosphate for pH 7.0) using high-purity, deionized water.

  • Degassing: Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • (Optional) Addition of Chelating Agent: If desired, add EDTA to the buffer to a final concentration of 0.1 mM to sequester metal ions.

  • Dissolution of this compound: In a well-ventilated fume hood, accurately weigh the required amount of this compound. Add it to the degassed buffer and mix gently until fully dissolved.

  • Storage: Immediately cap the solution container, flush the headspace with inert gas, and store at the recommended temperature (typically 2-8°C), protected from light.

Protocol 2: Monitoring Stability by HPLC-UV
  • Sample Preparation: Prepare solutions of this compound at different pH values (e.g., pH 4.0, 7.0, and 9.0) as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by a validated reverse-phase HPLC-UV method to determine the initial concentration of this compound.

  • Incubation: Store aliquots of each solution under controlled temperature and light conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each pH condition and analyze by HPLC-UV.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate and half-life at each condition.

Data Summary

Disclaimer: The following tables provide illustrative data based on the general chemical principles of thiol stability. Specific experimental data for this compound is limited in the public domain. Researchers should generate their own data for their specific formulations and storage conditions.

Table 1: General Effect of pH on Thiol Stability in Aqueous Solutions

pH RangePredominant SpeciesRelative StabilityPrimary Degradation Pathway
< 6 (Acidic) R-SH (Thiol)HighSlow oxidation
7-8 (Neutral) R-SH ⇌ R-S⁻ModeratepH-dependent oxidation
> 8 (Alkaline) R-S⁻ (Thiolate)LowRapid oxidation to disulfides

Table 2: Illustrative Half-Life of a Generic Allylic Thiol at 25°C in the Presence of Air

pHEstimated Half-Life
4.0 > 2 weeks
7.4 ~ 24-48 hours
9.0 < 8 hours

Visual Guides

G cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_buffer Prepare Buffer degas Degas Buffer (N2/Ar) prep_buffer->degas add_thiol Dissolve this compound degas->add_thiol store_initial Store under Inert Gas add_thiol->store_initial t0 T=0 Analysis (HPLC) store_initial->t0 Initial Sample incubate Incubate at Set Temp/pH t0->incubate t_x Time-Point Analysis (HPLC) incubate->t_x Periodic Sampling data_analysis Calculate Degradation Rate t_x->data_analysis

Caption: Experimental workflow for a pH stability study of this compound.

G start Rapid Degradation Observed? ph_check Is pH > 7? start->ph_check Yes oxygen_check Was solution degassed? ph_check->oxygen_check No adjust_ph Action: Adjust to pH 4-6 ph_check->adjust_ph Yes metal_check Is EDTA present? oxygen_check->metal_check Yes degas_solution Action: Degas solvent and store under inert gas oxygen_check->degas_solution No add_edta Action: Add chelating agent (EDTA) metal_check->add_edta No review_protocol Consult further literature metal_check->review_protocol Yes

Caption: Troubleshooting decision tree for this compound solution instability.

References

Technical Support Center: Thiol-Ene Reaction Byproduct Identification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for identifying byproducts in thiol-ene reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a radical-initiated thiol-ene reaction?

A1: While thiol-ene reactions are known for their high efficiency and are often classified as "click chemistry", several byproducts can occur. The most common include:

  • Disulfides: Formed from the coupling of two thiol radicals. This is more prevalent if the thiol is consumed slowly or is in excess.

  • Ene Homopolymerization: The 'ene' monomer can react with itself, especially if it is an activated alkene like an acrylate. This can lead to oligomeric or polymeric byproducts.

  • Initiator Adducts: The radical initiator fragments can add directly to the 'ene' monomer, creating adducts.

  • Intramolecular Cyclization: A thiol-ene reaction can occur within the same molecule if it contains both functional groups, leading to cyclic byproducts.

Q2: I see an unexpected peak in my LC-MS chromatogram. How can I begin to identify it?

A2: Start by considering the masses of potential byproducts. Calculate the expected molecular weights of the common byproducts listed in Q1. For example:

  • Disulfide: (MW of thiol x 2) - 2

  • Ene Dimer: MW of 'ene' x 2

  • Initiator Adduct: MW of initiator fragment + MW of 'ene'

Compare these calculated masses with the m/z value of your unknown peak. Remember to account for different possible adducts in the MS source (e.g., [M+H]⁺, [M+Na]⁺).

Q3: Can the choice of initiator affect byproduct formation?

A3: Absolutely. The type and concentration of the radical initiator play a crucial role. For instance, initiators like AIBN may be more prone to causing side reactions compared to others like DMPA, depending on the specific monomers used.[1] High initiator concentrations can lead to an increase in initiator adducts and other termination products.

Q4: My reaction is not going to completion. What could be the issue?

A4: Incomplete conversion can be due to several factors. Check for potential oxygen inhibition, although thiol-ene reactions are generally robust in this regard. The reactivity of your specific thiol and 'ene' also plays a significant role. Electron-rich alkenes like vinyl ethers tend to be more reactive. Also, consider the possibility of steric hindrance around the functional groups.

Troubleshooting Guide

This section provides a structured approach to identifying specific byproducts observed in your LC-MS analysis.

Problem 1: Detection of Unreacted Thiol and Disulfide Byproducts

Symptoms:

  • A peak corresponding to the mass of your starting thiol is observed.

  • A peak corresponding to the mass of the thiol dimer (disulfide) is present.

LC-MS Identification:

  • Expected Mass:

    • Unreacted Thiol: [M+H]⁺

    • Disulfide: [2M-H]⁺ or [2M+H]⁺

  • Troubleshooting Steps:

    • Confirm Identity: Use tandem MS (MS/MS) to fragment the suspected disulfide peak. Fragmentation should yield ions corresponding to the original thiol.

    • Optimize Reaction Conditions:

      • Ensure a 1:1 stoichiometric ratio of thiol to 'ene' functional groups. An excess of thiol can favor disulfide formation.

      • Consider increasing the reaction time or initiator concentration if the conversion of the 'ene' is low.

      • Ensure adequate mixing to prevent localized high concentrations of thiol.

Problem 2: Ene Homopolymerization

Symptoms:

  • A series of peaks with repeating mass units corresponding to the 'ene' monomer.

  • Broad peaks or a "hump" in the chromatogram, indicative of a polymer distribution.

LC-MS Identification:

  • Expected Mass: A distribution of peaks where the mass difference between adjacent major peaks is equal to the molecular weight of the 'ene' monomer.

  • Troubleshooting Steps:

    • Analysis Technique: For higher molecular weight polymers, MALDI-TOF MS may be a more suitable characterization technique than ESI-LC-MS.

    • Reaction Optimization:

      • This is more common with activated 'enes' like acrylates. If possible, switch to a less reactive 'ene' such as an allyl ether or norbornene.[2]

      • Adjust the thiol-to-ene ratio. A higher concentration of thiol can help to outcompete the homopolymerization reaction.

Problem 3: Initiator-Related Side Products

Symptoms:

  • Unexpected peaks that do not correspond to the desired product or other common byproducts.

  • Mass of the unknown peak may correspond to the mass of an initiator fragment plus one or more 'ene' monomers.

LC-MS Identification:

  • Expected Mass: [MW of initiator fragment + n * MW of 'ene' + H]⁺

  • Troubleshooting Steps:

    • MS/MS Fragmentation: Fragment the suspected adduct peak. Look for fragment ions corresponding to the initiator structure and the 'ene' monomer.

    • Reaction Optimization:

      • Reduce the initiator concentration to the minimum required for efficient initiation.

      • Select an initiator that is known to be more efficient for thiol-ene reactions, such as DMPA, which may reduce the likelihood of side reactions compared to initiators like AIBN.[1]

Quantitative Data Summary

The formation of byproducts is highly dependent on the specific reactants and conditions used. The following table provides a conceptual summary of how reaction parameters can influence byproduct formation.

ByproductFactors Increasing FormationMitigation Strategies
Disulfide Excess thiol, slow reaction rate, inefficient initiation.Use stoichiometric amounts of reactants, increase initiator concentration or reaction time.
Ene Homopolymerization Use of activated 'enes' (e.g., acrylates), low thiol concentration.Use less activated 'enes' (e.g., allyl ethers), increase thiol concentration.
Initiator Adducts High initiator concentration.Reduce initiator concentration to the minimum effective amount.
Intramolecular Cyclization Substrates containing both thiol and 'ene' functionalities in proximity.Modify substrate design to increase the distance between functional groups.

Experimental Protocols

General LC-MS Method for Thiol-Ene Reaction Analysis

This protocol provides a starting point for analyzing the components of a thiol-ene reaction mixture. Optimization will likely be required for your specific analytes.

  • Sample Preparation:

    • Quench the reaction at your desired time point. This can often be done by stopping the UV irradiation or cooling the reaction.

    • Dilute a small aliquot of the reaction mixture (e.g., 1-10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be compatible with your LC mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with a low percentage of B (e.g., 5-10%) and hold for 1-2 minutes.

      • Ramp to a high percentage of B (e.g., 95-100%) over 10-15 minutes.

      • Hold at high %B for 2-3 minutes.

      • Return to initial conditions and equilibrate for 3-5 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is generally suitable for these compounds.

    • Scan Range: A wide scan range is recommended initially (e.g., m/z 100-2000) to capture all potential products and byproducts.

    • Data Acquisition: Perform full scan MS to identify all ions present. For structural confirmation, use data-dependent MS/MS, where the most abundant ions in the full scan are automatically selected for fragmentation.

Diagrams

Thiol_Ene_Reaction_Byproducts cluster_reactants Reactants cluster_products Reaction Products Thiol Thiol (R-SH) Desired_Product Thiol-Ene Adduct Thiol->Desired_Product Disulfide Disulfide (R-S-S-R) Thiol->Disulfide self-reaction Ene Ene (C=C) Ene->Desired_Product Homopolymer Ene Homopolymer Ene->Homopolymer self-reaction Initiator_Adduct Initiator Adduct (I-Ene) Ene->Initiator_Adduct Initiator Initiator (I•) Initiator->Desired_Product initiates Initiator->Initiator_Adduct

Caption: Potential reaction pathways in a radical-initiated thiol-ene reaction.

LCMS_Workflow Start Thiol-Ene Reaction Mixture Dilute Dilute Sample Start->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject into LC-MS Filter->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Analysis MS Full Scan (ESI+) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Identify_Peaks Identify m/z of Peaks Data_Analysis->Identify_Peaks Compare_Masses Compare with Expected Byproduct Masses Identify_Peaks->Compare_Masses MSMS MS/MS Fragmentation for Confirmation Compare_Masses->MSMS End Byproduct Identification MSMS->End

Caption: A typical workflow for the LC-MS analysis of thiol-ene reaction byproducts.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the thermal degradation of thiols in a Gas Chromatography (GC) inlet.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiol degradation in a GC inlet?

A1: Thiols are susceptible to degradation in the hot GC inlet due to two main factors:

  • Thermal Stress: High inlet temperatures can provide the energy needed to break the S-H bond or other bonds within the thiol molecule, leading to decomposition.[1]

  • Active Sites: The GC inlet liner, seals, and any packing material (like glass wool) can have active sites, primarily acidic silanol groups (Si-OH) on glass surfaces.[2][3] These sites can catalytically promote the degradation or adsorption of reactive thiols.

Q2: How does the GC inlet temperature affect thiol analysis?

A2: The inlet temperature is a critical parameter that requires careful optimization.

  • Too High: An excessively high temperature will increase the thermal stress on the thiols, leading to greater degradation and inaccurate quantification.[1][4]

  • Too Low: An insufficient temperature will result in incomplete or slow vaporization of the sample, leading to poor peak shape (broadening), discrimination of high-boiling compounds, and reduced sensitivity.

The optimal temperature is a compromise between efficient volatilization of the least volatile analyte and the thermal stability of the most labile compound. A good starting point for many applications is 250 °C, with further optimization based on the specific analytes.[1]

Q3: What is derivatization and how can it help prevent thiol degradation?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For thiols, derivatization replaces the active hydrogen in the sulfhydryl group (-SH) with a more stable chemical group.[5] This has several advantages:

  • Increased Thermal Stability: The resulting derivative is often more resistant to heat than the original thiol.[5]

  • Increased Volatility: Derivatization can reduce the polarity of the thiol, making it more volatile and allowing for lower elution temperatures.[5]

  • Improved Peak Shape: By blocking the active -SH group, interactions with active sites in the GC system are minimized, leading to sharper, more symmetrical peaks.

  • Enhanced Detector Response: Certain derivatizing agents can introduce moieties that give a stronger signal in the detector.

Common derivatization techniques for thiols include silylation, acylation, and alkylation.[5]

Q4: What is the role of the GC inlet liner and how do I choose the right one for thiol analysis?

A4: The inlet liner provides the chamber where the sample is vaporized and mixed with the carrier gas before entering the column. For thiol analysis, the choice of liner is crucial for minimizing degradation. Key considerations include:

  • Inertness: Always use a highly deactivated liner. Manufacturers offer proprietary deactivation technologies (e.g., "Ultra Inert") that minimize the number of active silanol groups on the glass surface.[6] A non-deactivated or poorly deactivated liner will lead to significant analyte loss and peak tailing.[2]

  • Geometry: Tapered liners (single or double gooseneck) can help to focus the sample onto the column and minimize contact with the hot metal surfaces of the inlet, which can also be a source of degradation.[6]

  • Packing: Some liners are packed with deactivated glass or quartz wool. This can aid in sample vaporization, improve reproducibility by wiping the syringe needle, and trap non-volatile residues, protecting the column. However, the wool itself must be thoroughly deactivated, as it has a large surface area and can be a significant source of activity if not properly treated. For very sensitive applications, a liner without wool or with a fritted disk may be a better choice.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor peak shape (tailing) for thiols Active sites in the GC inlet (liner, wool, seal).- Replace the inlet liner with a new, highly deactivated one. - If using a liner with glass wool, ensure it is also highly deactivated or try a liner without wool. - Check and replace the inlet seal if necessary.
Inlet temperature is too low.Increase the inlet temperature in increments of 10-20°C and observe the effect on peak shape. Be mindful of potential degradation at higher temperatures.
Column contamination or degradation.Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.
Low or no response for thiols Severe adsorption or degradation in the inlet.- Use a highly inert flow path, including an ultra-inert liner and seals.[6] - Lower the inlet temperature to reduce thermal degradation.[1] - Consider derivatizing the thiols to improve their stability and volatility.
Leaks in the system.Perform a leak check of the inlet and connections.
Poor reproducibility of thiol peak areas Inconsistent vaporization in the inlet.- Use a liner with deactivated glass wool to aid in vaporization and provide a consistent injection surface. - Ensure the autosampler syringe is functioning correctly and the injection volume is consistent.
Active sites in the liner are changing with each injection.Replace the inlet liner more frequently, especially when analyzing dirty samples.[7]
Appearance of unexpected peaks Thermal degradation of thiols in the inlet.- Lower the inlet temperature.[1] - Use a more inert liner to minimize catalytic degradation. - Confirm the identity of the degradation products by mass spectrometry if possible.
Septum bleed or contamination.Replace the septum with a high-quality, low-bleed septum appropriate for the inlet temperature.

Quantitative Data on Degradation and Liner Performance

The following tables provide data illustrating the impact of temperature and liner inertness on analyte degradation. While the specific data shown is for other classes of compounds, the principles are directly applicable to the analysis of thermally labile thiols.

Table 1: Effect of Inlet Temperature on Analyte Degradation

This table shows the percentage of degradation of two cannabinoids at different GC inlet temperatures. This demonstrates the significant impact of thermal stress on labile compounds. A similar trend would be expected for many thiols.

Inlet Temperature (°C)Cannabidiol (CBD) Degradation (%)Δ9-Tetrahydrocannabinol (Δ9-THC) Degradation (%)
250~5~10
275~10~15
300~20[4]17.2[4]

Data from a study on cannabinoids, presented here to illustrate the effect of temperature on the degradation of thermally labile compounds.[4]

Table 2: Impact of Liner Deactivation on Analyte Breakdown

This table compares the breakdown of two pesticides using liners with different levels of deactivation. This highlights the importance of a highly inert surface for minimizing analyte degradation.

Liner Deactivation LevelEndrin Breakdown (%)4,4'-DDT Breakdown (%)
Poor Deactivation> 20> 15
Standard Deactivation~10~8
Premium (Topaz) Deactivation< 2< 1

Data adapted from a study on pesticides, illustrating the critical role of liner inertness in preventing degradation of active analytes.[3]

Experimental Protocols

Protocol 1: General Procedure for Thiol Derivatization (Silylation)

This protocol provides a general guideline for the derivatization of thiols using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Sample containing thiols dissolved in an appropriate aprotic solvent (e.g., acetonitrile, pyridine).

  • BSTFA + 1% TMCS.

  • Heating block or oven.

  • Autosampler vials with inserts and caps.

Procedure:

  • Pipette 100 µL of the sample solution into an autosampler vial insert.

  • Add 100 µL of BSTFA + 1% TMCS to the vial insert.

  • Cap the vial tightly.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes. The optimal time and temperature will depend on the specific thiols and should be determined experimentally.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC.

Note: Silylating reagents are sensitive to moisture. All glassware should be dry, and the reagents should be handled in a dry environment to prevent hydrolysis.[5]

Visualizations

Thiol_Degradation_Troubleshooting start Problem: Poor Thiol Analysis (Peak Tailing, Low Response) check_liner Check Inlet Liner Is it old or dirty? start->check_liner replace_liner Replace with a new, highly deactivated liner. check_liner->replace_liner Yes check_temp Check Inlet Temperature Is it too high? check_liner->check_temp No replace_liner->check_temp lower_temp Lower temperature in 10-20°C increments. check_temp->lower_temp Yes consider_deriv Is degradation still occurring? check_temp->consider_deriv No lower_temp->consider_deriv derivatize Derivatize thiols to increase thermal stability. consider_deriv->derivatize Yes solution Improved Thiol Analysis consider_deriv->solution No derivatize->solution

Caption: Troubleshooting workflow for addressing poor thiol analysis in GC.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis sample Thiol in Solution (R-SH) mix_heat Mix and Heat (e.g., 60°C for 30 min) sample->mix_heat reagent Derivatizing Reagent (e.g., BSTFA) reagent->mix_heat derivative Derivatized Thiol (R-S-TMS) mix_heat->derivative Reaction gc_injection Inject into GC derivative->gc_injection

Caption: General workflow for the derivatization of thiols prior to GC analysis.

References

Validation & Comparative

1H NMR Characterization of 2-Butene-1-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the 1H NMR spectral characteristics of 2-butene-1-thiol against its structural isomers and related compounds, namely 1-butanethiol and allyl mercaptan. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for its analysis and comparison. This information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these thiol compounds.

Comparison of 1H NMR Data

The following table summarizes the 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its comparators. The data for this compound is predicted, while the data for 1-butanethiol and allyl mercaptan is based on experimental values.

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
(E)-2-Butene-1-thiol (Predicted) a (CH3)1.70Doublet6.5
b (CH)5.60Multiplet-
c (CH)5.50Multiplet-
d (CH2)3.15Doublet6.0
e (SH)1.35Triplet7.5
(Z)-2-Butene-1-thiol (Predicted) a (CH3)1.72Doublet6.5
b (CH)5.55Multiplet-
c (CH)5.45Multiplet-
d (CH2)3.25Doublet6.0
e (SH)1.40Triplet7.5
1-Butanethiol (Experimental) [1]a (CH3)0.92Triplet7.3
b (CH2)1.41Sextet7.3
c (CH2)1.57Quintet7.3
d (CH2)2.51Quartet7.3
e (SH)1.32Triplet7.7
Allyl Mercaptan (Experimental) [1][2]a (CH2)5.10Multiplet-
b (CH)5.85Multiplet-
c (CH2)3.15Doublet7.0
d (SH)1.40Triplet7.5

Structural Interpretation of 1H NMR Spectra

The 1H NMR spectrum of a molecule provides valuable information about its structure, including the number of different types of protons, their electronic environment, and their proximity to other protons.

This compound

The predicted spectra of both (E) and (Z)-2-butene-1-thiol show distinct signals for the methyl, vinyl, methylene, and thiol protons. The vinyl protons (b and c) are expected to appear in the downfield region (around 5.4-5.6 ppm) due to the deshielding effect of the double bond. The allylic methylene protons (d) are shifted downfield (around 3.15-3.25 ppm) due to the combined electron-withdrawing effects of the double bond and the sulfur atom. The methyl protons (a) appear further upfield (around 1.7 ppm). The thiol proton (e) typically presents as a triplet due to coupling with the adjacent methylene group.

Caption: Structure of (E)-2-butene-1-thiol with corresponding predicted 1H NMR signals.

Comparison with Alternatives
  • 1-Butanethiol: As a saturated thiol, its 1H NMR spectrum lacks signals in the vinyl region. The signals for the methylene groups appear at higher fields compared to the allylic methylene group in this compound. The terminal methyl group is the most shielded and appears at the highest field (around 0.92 ppm).[1]

  • Allyl Mercaptan: This isomer of this compound shows a more complex vinyl region due to the terminal double bond. The two terminal vinyl protons are diastereotopic and thus have different chemical shifts. The methylene group is also allylic and appears at a similar chemical shift to that in this compound.[1][2]

Experimental Protocols

The following is a general protocol for the preparation and acquisition of a 1H NMR spectrum of a volatile thiol compound.

1. Sample Preparation [3][4][5][6][7]

  • Materials:

    • Thiol compound (5-25 mg for 1H NMR)[3][6][7]

    • Deuterated solvent (e.g., CDCl3, C6D6), approximately 0.6-0.7 mL[3][4]

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette and glass wool

    • Internal standard (e.g., tetramethylsilane, TMS), optional

  • Procedure:

    • Weigh 5-25 mg of the thiol compound into a clean, dry vial.[3][6][7]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] If an internal standard is to be used, it should be added to the solvent prior to this step.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent evaporation, especially for volatile compounds like thiols.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2. 1H NMR Data Acquisition [8]

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • General Parameters:

    • Nucleus: 1H

    • Solvent: Specify the deuterated solvent used.

    • Temperature: Standard room temperature (e.g., 298 K).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate for most organic compounds.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

    • Set up the acquisition parameters as described above.

    • Acquire the free induction decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

experimental_workflow A Sample Weighing (5-25 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Filtering into NMR Tube B->C D Capping and Cleaning Tube C->D E Insert into Spectrometer D->E F Locking and Shimming E->F G Setting Acquisition Parameters F->G H Data Acquisition (FID) G->H I Data Processing (FT, Phasing, Baseline) H->I J Spectrum Analysis I->J

Caption: A generalized workflow for 1H NMR sample preparation and analysis.

References

A Comparative Guide to the 13C NMR Analysis of cis- and trans-2-Butene-1-thiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of cis- and trans-2-butene-1-thiol. Understanding the distinct NMR profiles of these geometric isomers is crucial for their identification, characterization, and quality control in various research and development applications, including the synthesis of complex organosulfur compounds. This document presents predicted 13C NMR chemical shift data based on analogous compounds and outlines a comprehensive experimental protocol for acquiring such data.

Data Presentation: Predicted 13C NMR Chemical Shifts

The carbon atoms are numbered as follows:

Carbon AtomPredicted Chemical Shift (δ) for cis-2-Butene-1-thiol (ppm)Predicted Chemical Shift (δ) for trans-2-Butene-1-thiol (ppm)Key Differentiating Feature
C1 (-CH2SH)~30-35~35-40The C1 signal in the trans isomer is expected to be slightly downfield compared to the cis isomer due to steric effects.
C2 (=CH-)~120-125~125-130The vinylic carbons show a noticeable difference, with the trans isomer appearing further downfield.
C3 (=CH-)~125-130~130-135Similar to C2, the trans isomer's C3 is shifted downfield.
C4 (-CH3)~10-15~15-20The methyl carbon in the cis isomer experiences a characteristic upfield shift due to the steric compression (gamma-gauche effect).[1]

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.[2]

Experimental Protocol

This section details a standard protocol for the acquisition of 13C NMR spectra for the characterization of cis- and trans-2-butene-1-thiol.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the 2-butene-1-thiol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Filter the sample into a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[3]

  • Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

3. Acquisition Parameters for 13C NMR:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.[4]

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[3][5] For routine qualitative analysis, a shorter delay may be used to reduce experiment time.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.[5]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, although peak heights are more commonly used for qualitative assessment in 13C NMR.[4]

Visualization of Isomeric Differences

The structural disparity between the cis and trans isomers of this compound directly influences the chemical environment of each carbon atom, leading to distinct 13C NMR spectra.

isomers cluster_cis cis-2-Butene-1-thiol cluster_trans trans-2-Butene-1-thiol cis_structure H   H / C=C /   H3C   CH2SH cis_nmr Predicted 13C NMR Signals (ppm) C1: ~30-35 C2: ~120-125 C3: ~125-130 C4: ~10-15 trans_structure H     CH2SH   / C=C /   H3C     H trans_nmr Predicted 13C NMR Signals (ppm) C1: ~35-40 C2: ~125-130 C3: ~130-135 C4: ~15-20

Caption: Structural and Predicted 13C NMR Differences.

The diagram above illustrates the key structural difference between the cis and trans isomers and the corresponding predicted 13C NMR chemical shifts. The spatial arrangement of the substituents around the double bond leads to variations in steric interactions and electron density, which are reflected in the distinct chemical shifts observed in their respective 13C NMR spectra. The most notable difference is the upfield shift of the methyl carbon (C4) in the cis isomer due to the gamma-gauche effect.[1]

References

A Researcher's Guide to Identifying the S-H Bond in 2-Butene-1-thiol via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of the sulfhydryl (S-H) bond in 2-Butene-1-thiol. It includes detailed experimental protocols, comparative data, and discussions of alternative analytical methods to ensure robust characterization of thiol-containing compounds.

Introduction to FTIR for Thiol Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] When infrared radiation is passed through a sample, specific covalent bonds absorb energy at characteristic frequencies, causing them to vibrate. This absorption pattern creates a unique spectral "fingerprint." For sulfur-containing molecules, FTIR is particularly useful for identifying the S-H bond of a thiol group, which exhibits a distinct, albeit weak, absorption band. This guide focuses on the specific identification of this bond in this compound, an unsaturated thiol.

Predicted FTIR Spectral Data for this compound

The key to identifying this compound lies in recognizing its multiple functional groups. The S-H stretch is the primary indicator of the thiol moiety, while alkene-related peaks confirm the butene structure.

Data Summary: Comparison of Key Vibrational Frequencies

The following table summarizes the expected FTIR absorption bands for this compound and compares them to a saturated counterpart, 2-Butanethiol. This comparison highlights the unique spectral features arising from the C=C double bond in this compound.

Functional Group Vibrational Mode This compound (Unsaturated) Expected Wavenumber (cm⁻¹)2-Butanethiol (Saturated) Expected Wavenumber (cm⁻¹)Intensity
Thiol (S-H) Stretching2550 - 2600 [2][3]2550 - 2600 [4]Weak, Sharp
Alkene (=C-H) Stretching3000 - 3100[5]N/AMedium
Alkane (-C-H) Stretching~2850 - 2960[5]~2850 - 2960[6][7]Strong
Alkene (C=C) Stretching1630 - 1680N/AWeak to Medium
Alkene (=C-H) Bending (Wag)600 - 1000N/AMedium to Strong

Note: The S-H stretching frequency can be influenced by hydrogen bonding. In concentrated or neat samples, the peak may broaden and shift to a lower wavenumber (e.g., ~2558 cm⁻¹).[8] In dilute, non-polar solutions, it typically appears at a higher frequency (e.g., ~2582 cm⁻¹).[8]

Comparison with Alternative Analytical Methods

While FTIR is excellent for functional group identification, complementary techniques can provide a more complete structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can unambiguously identify the proton of the S-H group, which typically appears as a distinct signal. This method is quantitative and provides detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): GC-MS can provide the molecular weight of the compound and a characteristic fragmentation pattern, which can be used to confirm the structure.[9]

  • Raman Spectroscopy: The S-H stretch also gives a signal in Raman spectroscopy. This technique can be advantageous for aqueous samples where water's strong IR absorption can obscure the S-H signal.

FTIR remains a primary choice for its speed, simplicity, and direct identification of the key functional group bond.

Detailed Experimental Protocols

Accurate spectral data depends on proper sample preparation and instrument setup.[10] For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method.

Protocol: FTIR Analysis of this compound using ATR

  • Instrument & Accessory:

    • An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[11]

  • Sample Preparation:

    • No specific preparation is needed for a neat liquid sample. Ensure the sample is free of particulate matter.

  • Procedure:

    • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents sample contamination.[10]

    • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the instrument and environmental baseline and will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[1][11]

    • Data Acquisition: Initiate the sample scan. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000 to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[10]

    • Data Analysis: The resulting spectrum should be processed (baseline corrected, if necessary) and analyzed. Identify the characteristic absorption bands as detailed in the data table above, paying close attention to the 2550-2600 cm⁻¹ region for the S-H stretch.

    • Post-Measurement Cleaning: After the measurement is complete, carefully wipe the sample from the ATR crystal using a soft tissue and clean the crystal again with a suitable solvent.[11]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental process and the logic behind spectral interpretation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply this compound Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data identify_peaks Identify Key Peaks (S-H, C=C, =C-H, -C-H) process_data->identify_peaks end End identify_peaks->end

Caption: Experimental workflow for FTIR-ATR analysis.

logical_relationship cluster_spectrum Full Spectrum Analysis cluster_regions Diagnostic Regions cluster_interpretation Interpretation full_spectrum FTIR Spectrum of This compound (4000-400 cm⁻¹) region_ch ~2850-3100 cm⁻¹ Region full_spectrum->region_ch region_sh 2550-2600 cm⁻¹ Region full_spectrum->region_sh region_cc ~1630-1680 cm⁻¹ Region full_spectrum->region_cc id_alkane Alkane C-H Stretch region_ch->id_alkane id_alkene_ch Alkene C-H Stretch region_ch->id_alkene_ch id_sh S-H Stretch (Thiol Confirmed) region_sh->id_sh id_cc C=C Stretch (Alkene Confirmed) region_cc->id_cc

Caption: Logic of spectral interpretation for this compound.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Butene-1-thiol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of volatile sulfur compounds is critical. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of (E)-2-butene-1-thiol and its structural isomers, offering valuable insights for compound identification and characterization.

This publication presents a comparative analysis of the mass spectral fragmentation of (E)-2-butene-1-thiol, a key volatile sulfur compound, alongside its isomers: 3-methyl-2-butene-1-thiol, 1-butanethiol, and 2-butanethiol. By examining their distinct fragmentation pathways under electron ionization, this guide serves as a practical resource for the unambiguous identification of these closely related compounds in complex matrices.

Comparative Analysis of Fragmentation Patterns

The mass spectra of (E)-2-butene-1-thiol and its isomers, while exhibiting some similarities due to their common elemental composition (C4H8S or C5H10S), display characteristic differences in their fragmentation patterns. These differences arise from the specific arrangement of atoms within each molecule, influencing bond stabilities and the formation of fragment ions. The data presented below was obtained from the NIST Mass Spectrometry Data Center and SpectraBase.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z (relative intensity %)]
(E)-2-Butene-1-thiol 885541 (85), 45 (30), 53 (25), 73 (15), 88 (40)
3-Methyl-2-butene-1-thiol 1026941 (95), 47 (10), 53 (15), 87 (20), 102 (30)
1-Butanethiol 905627 (45), 35 (5), 41 (83), 47 (38), 61 (19), 90 (51)[1]
2-Butanethiol 905727 (25), 29 (20), 41 (40), 45 (15), 61 (100), 90 (35)

Experimental Protocols

The mass spectral data for the compared thiols were acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. While specific instrument parameters may vary, a general protocol for the analysis of volatile thiols is outlined below.

Sample Preparation: Volatile thiols are often present in complex matrices and at low concentrations. Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for their extraction and preconcentration. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is typically exposed to the headspace of the sample, which may be heated to enhance volatilization.

Gas Chromatography (GC):

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column. The injector temperature is typically set to 250°C.

  • Oven Temperature Program: A temperature ramp is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 35-350 amu is scanned to detect the molecular ions and their fragments.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Transfer Line Temperature: Maintained at a slightly higher temperature than the final oven temperature (e.g., 280°C) to prevent condensation of the analytes.

Fragmentation Pathway of (E)-2-Butene-1-thiol

The fragmentation of (E)-2-butene-1-thiol upon electron ionization is a complex process involving the cleavage of various bonds. The proposed major fragmentation pathways are illustrated in the diagram below. The initial ionization event results in the formation of the molecular ion (m/z 88). Subsequent fragmentation leads to the formation of characteristic ions.

fragmentation_pathway M [CH3-CH=CH-CH2-SH]+• m/z = 88 Molecular Ion F55 [C4H7]+• m/z = 55 Base Peak M->F55 -SH F73 [M-CH3]+• m/z = 73 M->F73 -CH3 F45 [CH2SH]+ m/z = 45 M->F45 -C3H5 F41 [C3H5]+ m/z = 41 F55->F41 -CH2

Caption: Proposed EI fragmentation pathway of (E)-2-butene-1-thiol.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of 2-butene-1-thiol and its isomers. The presented data and methodologies can aid researchers in the accurate identification and structural elucidation of these important volatile sulfur compounds.

References

Quantifying the Purity of 2-Butene-1-thiol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for volatile sulfur compounds like 2-butene-1-thiol is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against alternative methods for quantifying the purity of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and the Importance of Purity Analysis

This compound, also known as crotyl mercaptan, is a volatile organic thiol compound. Its high reactivity and pungent odor necessitate precise quantification to control its presence in various applications, from flavor and fragrance chemistry to pharmaceutical synthesis. Impurities can significantly alter the chemical and sensory properties of the final product and may introduce toxicological risks. Therefore, robust and reliable analytical methods are crucial for quality control.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and powerful technique for the analysis of volatile organic compounds. The method relies on the separation of components in a gaseous mobile phase followed by their detection by a flame ionization detector. FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector, making it an excellent choice for quantifying the purity of organic compounds like this compound.

Performance of GC-FID for Thiol Analysis

GC-FID offers high resolution, sensitivity, and robustness for the analysis of volatile sulfur compounds. When properly validated, this method provides excellent linearity over a wide concentration range, with low limits of detection (LOD) and quantification (LOQ), often in the low ppm to high ppb range. The precision and accuracy of GC-FID are typically high, with relative standard deviations (RSD) well below 5%.

Alternative Analytical Methods

While GC-FID is a stalwart in the field, other analytical techniques can also be employed for the quantification of thiols. These methods often differ in their principle of operation, sensitivity, and susceptibility to interferences.

Potentiometric Titration with Silver Nitrate

Potentiometric titration is a classic analytical technique that can be used to quantify thiols. In this method, the thiol sample is titrated with a standard solution of silver nitrate. The silver ions react with the thiol groups to form insoluble silver mercaptides. The endpoint of the titration is determined by monitoring the change in potential of a silver-sulfide ion-selective electrode. This method is suitable for determining the total mercaptan sulfur content in a sample.

Colorimetric Assays (Ellman's Reagent)

Colorimetric assays provide a simpler and often more rapid alternative for thiol quantification. One of the most common methods utilizes 5,5'-dithiobis-(2-nitrobenzoic acid), also known as Ellman's reagent. This reagent reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The intensity of the color is directly proportional to the concentration of thiols in the sample.

Comparison of Analytical Methods

The choice of analytical method for determining the purity of this compound depends on various factors, including the required sensitivity, the nature of potential impurities, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of GC-FID, potentiometric titration, and colorimetric assays.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Potentiometric Titration (with AgNO₃)Colorimetric Assay (Ellman's Reagent)
Principle Chromatographic separation followed by flame ionization detection.Titration with silver nitrate and endpoint detection by potentiometry.Reaction with a chromogenic reagent and spectrophotometric measurement.
Specificity High (separates individual components)Moderate (measures total thiols)Moderate (measures total free thiols)
Linearity Range Wide (typically 3-4 orders of magnitude)Dependent on titrant concentration (e.g., 0.0003 to 0.01 mass % for some methods)[1][2]Typically in the low µM to mM range
Limit of Detection (LOD) Low (ppb to low ppm)Higher than GC-FID (typically in the low ppm range)[3]Micromolar range[4]
Limit of Quantification (LOQ) Low (ppm range)Higher than GC-FID[3]Micromolar range[4]
Accuracy High (typically >95%)High (can be affected by interfering substances)Good (can be affected by matrix effects and reagent stability)[5]
Precision (%RSD) Excellent (<5%)Good (typically <5%)[1][2]Good (<10%)
Sample Throughput Moderate (depends on run time)HighHigh
Instrumentation Cost HighModerateLow
Primary Application Purity analysis, impurity profiling, trace analysisTotal thiol content determinationRapid screening, total free thiol quantification

Experimental Protocols

GC-FID Method for this compound Purity Determination

This protocol is a representative method for the analysis of this compound purity by GC-FID. Method validation with the specific analyte and instrumentation is essential.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • High-purity helium or nitrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • This compound standard of known purity.

  • Suitable solvent for dilution (e.g., methanol, GC grade).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the chosen solvent to a suitable concentration (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock standard solution.

5. Analysis and Calculation:

  • Inject the prepared standards and sample solutions into the GC-FID system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Potentiometric Titration Protocol

1. Instrumentation:

  • Autotitrator or manual titration setup with a silver-sulfide ion-selective electrode and a suitable reference electrode.

  • Burette.

2. Reagents:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M).

  • Titration solvent (e.g., a mixture of sodium acetate, isopropanol, and water).

3. Procedure:

  • Accurately weigh a known amount of the this compound sample and dissolve it in the titration solvent.

  • Immerse the electrodes in the sample solution.

  • Titrate the sample with the standardized AgNO₃ solution, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve.

4. Calculation:

  • Calculate the mass of this compound in the sample based on the stoichiometry of the reaction with AgNO₃ and the volume of titrant used to reach the endpoint.

  • Purity (%) = (Mass of this compound determined by titration / Initial mass of sample) x 100

Colorimetric Assay (Ellman's Reagent) Protocol

1. Instrumentation:

  • UV-Vis spectrophotometer or microplate reader.

2. Reagents:

  • Ellman's Reagent (DTNB) solution.

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Standard thiol solution (e.g., cysteine or glutathione) for calibration.

3. Procedure:

  • Prepare a calibration curve using the standard thiol solution.

  • Dissolve a known amount of the this compound sample in the reaction buffer.

  • Add the Ellman's Reagent solution to the sample and standard solutions.

  • Incubate the solutions at room temperature for a specified time (e.g., 15 minutes) to allow for color development.[6]

  • Measure the absorbance of the solutions at 412 nm.

4. Calculation:

  • Determine the concentration of thiols in the sample solution from the calibration curve.

  • Calculate the purity of this compound based on the measured concentration and the initial sample weight.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-FID analysis and a comparison of the analytical techniques.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Report Result calculate->report

Caption: Experimental workflow for quantifying this compound purity using GC-FID.

Analytical_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes GC_FID GC-FID Specificity Specificity GC_FID->Specificity High Sensitivity Sensitivity GC_FID->Sensitivity High Throughput Throughput GC_FID->Throughput Moderate Cost Cost GC_FID->Cost High Titration Potentiometric Titration Titration->Specificity Moderate Titration->Sensitivity Moderate Titration->Throughput High Titration->Cost Moderate Colorimetric Colorimetric Assay Colorimetric->Specificity Moderate Colorimetric->Sensitivity Low Colorimetric->Throughput High Colorimetric->Cost Low

References

A Comparative Guide to the Reactivity of 2-Butene-1-thiol and 1-butanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Butene-1-thiol and 1-butanethiol. Understanding the distinct properties of these molecules is crucial for their application in organic synthesis, materials science, and drug development, where the thiol functional group plays a pivotal role in various chemical transformations. This document outlines their key differences in reactivity, supported by available data and established chemical principles, and provides detailed experimental protocols for their characterization.

Introduction

This compound, an allylic thiol, and 1-butanethiol, an alkyl thiol, share the same number of carbon atoms and a terminal thiol group. However, the presence of a carbon-carbon double bond in the allylic position of this compound introduces unique reactivity pathways not available to its saturated counterpart, 1-butanethiol. This guide will delve into these differences, focusing on acidity, nucleophilicity, oxidation, and addition reactions.

Structural and Physicochemical Properties

A fundamental comparison of the structural and physicochemical properties of this compound and 1-butanethiol is essential for understanding their reactivity.

PropertyThis compound1-butanethiol
CAS Number 5954-72-3109-79-5
Molecular Formula C4H8SC4H10S
Molecular Weight 88.17 g/mol 90.19 g/mol
Boiling Point Not readily available98 °C
pKa Estimated to be slightly lower than 1-butanethiol due to allylic stabilization of the thiolate anion.~10.6-10.7

Comparative Reactivity Analysis

The reactivity of these two thiols is primarily governed by the thiol (-SH) group, but the adjacent double bond in this compound significantly modulates its chemical behavior.

Acidity (pKa)

Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which can better stabilize the negative charge of the resulting thiolate anion.[1][2][3] The pKa of simple alkyl thiols, like 1-butanethiol, is typically around 10-11.[4][5]

Nucleophilicity

Thiolates are excellent nucleophiles, often more so than alkoxides.[1][2][6] The nucleophilicity of the thiolate anion is a critical factor in reactions such as S-alkylation.

The nucleophilicity of the 2-butene-1-thiolate anion is expected to be comparable to or slightly greater than that of the 1-butanethiolate anion in SN2 reactions. While the resonance stabilization of the allylic thiolate might slightly decrease the charge density on the sulfur atom, the overall polarizability and the "soft" nature of the sulfur nucleophile generally lead to high reactivity.

Oxidation Reactions

Thiols can be oxidized to form various sulfur-containing compounds, with disulfides being a common product.[1] The ease of oxidation can be a measure of the thiol's reactivity.

Kinetic studies on the gas-phase oxidation of 2-butanethiol (a saturated isomer of 1-butanethiol) by hydroxyl radicals have been reported, providing rate constants for this process.[7][8] Although direct comparative data for this compound and 1-butanethiol under the same conditions are scarce, the presence of the double bond in this compound offers an additional site for oxidative attack, potentially leading to a more complex product distribution, including epoxidation of the double bond.

Addition Reactions: The Role of the Alkene Moiety

The most significant difference in reactivity between this compound and 1-butanethiol lies in the ability of the former to participate in addition reactions across its carbon-carbon double bond. This opens up a range of synthetic possibilities not available to 1-butanethiol.

Thiol-Ene Reaction: this compound can act as a monomer in thiol-ene "click" chemistry. This reaction involves the addition of a thiol across a double bond and can be initiated by radicals or catalyzed by a base (Michael addition).[9][10][11] In the context of this compound itself, it can potentially polymerize or react with other alkenes.

Experimental Protocols

Accurate determination of the physicochemical properties and reactivity of thiols is crucial for their effective application. Below are detailed protocols for key experiments.

Determination of Thiol pKa via UV-Vis Spectrophotometry

This method is based on the differential UV absorbance of the thiol and its corresponding thiolate anion.

Principle: The concentration of the thiolate anion, which absorbs at a different wavelength than the protonated thiol, is measured at various pH values. The pKa is then determined from a plot of absorbance versus pH.

Materials:

  • Thiol of interest (this compound or 1-butanethiol)

  • A series of buffers with known pH values (e.g., phosphate, borate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol or water).

  • For each pH value, prepare a solution by adding a small aliquot of the thiol stock solution to the buffer. Ensure the final thiol concentration is within the linear range of the spectrophotometer.

  • Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240-250 nm).

  • Plot the measured absorbance against the pH of the buffer.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Measurement of Nucleophilicity via Reaction with a Fluorogenic Probe

The reactivity of thiols as nucleophiles can be quantified by measuring the rate of their reaction with an electrophilic probe that becomes fluorescent upon reaction. Monobromobimane (mBBr) is a common reagent for this purpose.

Principle: The non-fluorescent mBBr reacts with the nucleophilic thiolate to form a highly fluorescent thioether adduct. The rate of fluorescence increase is proportional to the nucleophilicity of the thiol.

Materials:

  • Thiol of interest

  • Monobromobimane (mBBr) solution

  • A series of buffers with known pH values

  • Fluorescence spectrophotometer

Procedure:

  • Prepare stock solutions of the thiol and mBBr in an appropriate solvent.

  • In a fluorescence cuvette, mix the buffer solution and the thiol stock solution.

  • Initiate the reaction by adding the mBBr stock solution and immediately start recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the thiol-mBBr adduct.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The second-order rate constant, a measure of nucleophilicity, can be calculated from the initial rate and the concentrations of the reactants.

Visualizing Reactivity Pathways

The following diagrams illustrate the key reactivity concepts discussed in this guide.

Acidity_Comparison cluster_butene_thiol This compound cluster_butane_thiol 1-butanethiol Butene-thiol CH3-CH=CH-CH2-SH Butene-thiolate [CH3-CH=CH-CH2-S]- ↔ CH3-CH(-)-CH=CH-S-CH2 Butene-thiol->Butene-thiolate -H+ Acidity Increased Acidity (Lower pKa) Butene-thiolate->Acidity Resonance Resonance Stabilization Butene-thiolate->Resonance Butane-thiol CH3-CH2-CH2-CH2-SH Butane-thiolate [CH3-CH2-CH2-CH2-S]- Butane-thiol->Butane-thiolate -H+ Butane-thiolate->Acidity

Caption: Comparative acidity of this compound and 1-butanethiol.

Reactivity_Pathways cluster_common Common Reactions cluster_unique Unique to this compound Thiol R-SH S-Alkylation S-Alkylation (SN2 Reaction) Thiol->S-Alkylation Oxidation Oxidation (e.g., to Disulfide) Thiol->Oxidation Butene-thiol_unique CH3-CH=CH-CH2-SH Thiol-Ene Thiol-Ene Addition Butene-thiol_unique->Thiol-Ene Michael_Addition Michael Addition Butene-thiol_unique->Michael_Addition 1-butanethiol 1-butanethiol 1-butanethiol->Thiol This compound This compound This compound->Thiol This compound->Butene-thiol_unique

References

Kinetic Showdown: Allylic Thiols in Thiol-Ene Reactions Compared to Traditional Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the thiol-ene "click" reaction offers a powerful tool for efficient and specific conjugation. This guide provides a comparative analysis of the kinetic performance of allylic thiols in these reactions against common alternatives like alkyl and mercaptopropionate thiols, supported by experimental data and detailed protocols.

The radical-mediated thiol-ene reaction is a cornerstone of biocompatible and efficient polymer synthesis and modification. Its mechanism, proceeding via a free-radical chain reaction involving a propagation and a chain-transfer step, is influenced by the structure of both the thiol and the 'ene' components. While the impact of the 'ene' structure is well-documented, this guide focuses on the often-overlooked role of the thiol structure, specifically comparing the kinetic behavior of allylic thiols to that of more conventional alkyl and mercaptopropionate thiols.

Unveiling the Thiol-Ene Reaction Mechanism

The generally accepted mechanism for the radical-initiated thiol-ene reaction proceeds in two key steps after initiation:

  • Propagation: A thiyl radical (RS•) adds across the double bond of an 'ene' (C=C), forming a carbon-centered radical.

  • Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another propagation step, continuing the chain reaction.[1]

The overall rate of the thiol-ene reaction is governed by the rates of both the propagation (k_p_) and chain-transfer (k_CT_) steps.[2] The nature of the 'ene' plays a significant role in determining the rate-limiting step. For electron-rich 'enes' such as allyl ethers, the chain-transfer step is often the rate-determining step.[2]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation_transfer Propagation & Chain Transfer Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical R-S• Radical->Thiyl_Radical + R-SH Thiol_1 R-SH Carbon_Radical R-S-C-C• Thiyl_Radical->Carbon_Radical + C=C (kp) Ene C=C Thioether R-S-C-C-H Carbon_Radical->Thioether + R-SH (kCT) Thiyl_Radical_2 R-S• Thiol_2 R-SH Thioether->Thiyl_Radical_2 regenerates Thiyl_Radical_2->Thiyl_Radical Chain Reaction Experimental_Workflow Start Start Sample_Prep Prepare NMR sample (Thiol, Ene, Photoinitiator, Solvent) Start->Sample_Prep NMR_Setup Place sample in NMR with in-situ UV irradiation setup Sample_Prep->NMR_Setup Baseline Acquire baseline ¹H NMR spectrum NMR_Setup->Baseline Irradiation Initiate reaction with UV light Baseline->Irradiation Real_Time_Acquisition Acquire ¹H NMR spectra at regular intervals Irradiation->Real_Time_Acquisition Data_Processing Process spectra and integrate signals Real_Time_Acquisition->Data_Processing Kinetic_Analysis Plot concentration vs. time and determine rate constants Data_Processing->Kinetic_Analysis End End Kinetic_Analysis->End

References

A Comparative Guide to the Sensory Panel Evaluation of 2-Butene-1-thiol Aroma Threshold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma threshold of 2-Butene-1-thiol against other thiol-containing compounds, supported by experimental data and detailed methodologies. It is designed to serve as a practical resource for sensory analysis in research and development.

Introduction to this compound

This compound, also known as crotyl mercaptan, is a volatile organosulfur compound. Its (E)-isomer is notably recognized as a primary component of skunk spray, contributing to its potent and distinct aroma[1]. Like other low-molecular-weight thiols, it is characterized by a very low odor detection threshold, making it a compound of significant interest in flavor and fragrance science, as well as in studies of environmental odors and chemical warning agents. The evaluation of its aroma threshold is critical for understanding its sensory impact.

Comparative Aroma Thresholds of Selected Thiols

The sensory impact of a volatile compound is largely determined by its odor detection threshold, the lowest concentration at which it can be perceived by the human olfactory system[2]. Thiols are renowned for having exceptionally low odor thresholds[3][4]. The table below summarizes the reported aroma thresholds for this compound and a selection of other relevant thiol compounds.

Compound NameCommon NameAroma DescriptionOdor Threshold (in Air/Water)Reference
(E)-2-Butene-1-thiol Crotyl MercaptanSkunk-like, sulfurousData not widely published; known to be extremely potent.[1]
3-Methyl-2-butene-1-thiol Prenyl MercaptanSkunky, foxy, beer-like0.5-1 ng/L (in wine)[5]
Butane-1-thiol Butyl MercaptanSkunk-like, cabbage-like1.4 ppb (in air)[6]
3-Mercaptohexan-1-ol (3MH) Grapefruit, passionfruit60 ng/L (in water)[4][7]
4-Mercapto-4-methylpentan-2-one (4MMP) Boxwood, blackcurrant0.8 ng/L (in water)[7]
2-Furfurylthiol Roasted coffee0.4 ng/L (in water)[7]

Note: Threshold values can vary significantly based on the matrix (e.g., air, water, wine) and the specific sensory evaluation methodology used.

Experimental Protocols

The determination of aroma thresholds is most reliably achieved through sensory panel evaluation, often coupled with analytical instrumentation like Gas Chromatography-Olfactometry (GC-O)[2][8].

Protocol: Aroma Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector[2][9].

1. Panelist Selection and Training:

  • Selection: Recruit panelists based on their interest, availability, and absence of specific anosmias. Initial screening should test for basic sensory acuity[10].

  • Training: Train the selected panel (typically 8-12 members) to recognize and describe specific odors. Familiarize them with the GC-O interface and the intensity rating scale to be used. Their performance in terms of discrimination and repeatability should be monitored.

2. Sample Preparation and Dilution:

  • Prepare a stock solution of the purified odorant (e.g., this compound) in a suitable solvent.

  • Create a series of stepwise dilutions of the stock solution. The dilution factor should be consistent (e.g., 1:2 or 1:3). This method is central to approaches like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis[9][11].

3. GC-O Analysis:

  • Instrumentation: Use a gas chromatograph equipped with a column appropriate for volatile sulfur compounds. The column effluent is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a heated sniffing port (odor port)[8].

  • Injection: Inject the highest concentration sample first. Each panelist sniffs the effluent from the odor port and records the time, duration, and description of any perceived odor.

  • Dilution Series Analysis: Sequentially inject the diluted samples in order of decreasing concentration. The process is repeated until a dilution is reached where no panelist can detect the specific aroma of the target compound.

4. Data Analysis and Threshold Calculation:

  • The detection threshold is defined as the minimum concentration at which 50% of the panelists can detect the compound[2].

  • The results from the dilution series are used to calculate the Flavor Dilution (FD) factor, which represents the highest dilution at which the compound was detected. This value is proportional to the odor activity of the compound[11].

  • By knowing the concentration of the initial undiluted sample, the FD factor can be used to calculate the absolute odor threshold.

Experimental Workflow Diagram

GCO_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-O Analysis cluster_data 3. Data Processing panel Panelist Selection & Training sample Sample Preparation & Serial Dilution injection Inject Sample into GC sample->injection separation GC Column Separation injection->separation split Effluent Split separation->split ms Chemical Detector (MS/FID) split->ms 50% odp Sniffing at Odor Port (Sensory Panel) split->odp 50% record Record Odor Events (Time, Intensity, Descriptor) odp->record analysis Calculate Flavor Dilution (FD) Factor & Threshold record->analysis

Figure 1: Experimental workflow for GC-Olfactometry.

Molecular Mechanism of Thiol Perception

The ability to perceive thiols at such low concentrations is rooted in a specific and highly sensitive molecular signaling pathway.

Signaling Pathway Overview: The perception of odors, including thiols, begins in the olfactory epithelium of the nasal cavity[12]. The process is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons (OSNs)[12][13].

  • Odorant Binding and Receptor Activation: A thiol molecule, dissolved in the nasal mucus, binds to a specific OR. For many low-molecular-weight thiols, research has identified a crucial role for metal cofactors, particularly copper ions (Cu²⁺), in mediating this binding and activating the receptor[13][14][15]. The copper ion is believed to be part of the receptor's binding site and facilitates a strong interaction with the thiol's sulfur atom.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (specifically Gαolf) on the intracellular side of the membrane[12].

  • Second Messenger Cascade: The activated Gαolf stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger, cyclic AMP (cAMP)[12][13].

  • Ion Channel Opening and Depolarization: The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels. This allows an influx of positive ions (Na⁺ and Ca²⁺) into the neuron, causing it to depolarize[12][15].

  • Signal Transmission: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse). This signal travels along the neuron's axon to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell[12].

Thiol Olfactory Signaling Pathway Diagram

Thiol_Signaling cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (OR) + Cu²⁺ Cofactor G G-Protein (Gαolf) OR->G 2. Activates AC Adenylyl Cyclase G->AC 3. Activates camp cAMP AC->camp 4. Converts CNG CNG Ion Channel depol Neuron Depolarization CNG->depol 6. Influx thiol Thiol Odorant thiol->OR 1. Binds atp ATP atp->AC camp->CNG 5. Opens ions Na⁺, Ca²⁺ ions->CNG signal Signal to Brain (Olfactory Bulb) depol->signal 7. Action Potential

Figure 2: Signaling pathway of thiol odor perception.

References

A Comparative Analysis of the Flavor Profiles of cis- and trans-2-Butene-1-thiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavor and odor profiles of the geometric isomers, cis- and trans-2-butene-1-thiol. These volatile sulfur compounds (VSCs) are of significant interest due to their potent and distinct aromas. This document summarizes the available quantitative data, details relevant experimental protocols for their analysis, and illustrates the key biological pathways involved in their perception.

Flavor Profile Comparison

A direct comparative sensory analysis of cis- and trans-2-butene-1-thiol is limited by the current lack of available data for the cis-isomer. The trans-isomer, a well-documented component of skunk spray, is characterized by a potent and offensive odor.[1] In contrast, the specific flavor and odor profile of cis-2-butene-1-thiol is not well-documented in publicly available scientific literature.

Featuretrans-2-Butene-1-thiolcis-2-Butene-1-thiol
Odor Description Strong, foul, skunky, combination of rotten eggs, garlic, and burnt rubber.[1]Data not available
Odor Threshold Data not availableData not available
Known Sources Major component of skunk (Mephitis mephitis) defensive spray.[1]Data not available

Experimental Protocols

The analysis of potent, volatile sulfur compounds like 2-butene-1-thiol isomers relies on specialized analytical techniques that combine chemical separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the primary method for characterizing the odor profiles of volatile compounds. This technique separates the volatile compounds in a sample, and the effluent from the gas chromatograph is split, with a portion going to a chemical detector (like a mass spectrometer for identification) and the other to an "odor port" where a trained sensory panelist sniffs and describes the odor of the eluting compounds.

Detailed Protocol for GC-O Analysis of Volatile Sulfur Compounds:

  • Sample Preparation:

    • Volatile sulfur compounds are typically extracted from the sample matrix using methods such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

    • For air samples, concentration on a sorbent trap may be employed.

    • Care must be taken to avoid the loss of highly volatile compounds and the formation of artifacts.

  • Gas Chromatographic Separation:

    • A gas chromatograph equipped with a capillary column appropriate for sulfur compounds (e.g., a non-polar or semi-polar phase) is used.

    • The oven temperature is programmed to separate the compounds based on their boiling points and chemical properties.

    • The injector temperature should be optimized to ensure efficient volatilization without thermal degradation of the thiols.

  • Olfactometric Detection:

    • The column effluent is split between a chemical detector (e.g., Mass Spectrometer - MS, or a sulfur-specific detector like a Sulfur Chemiluminescence Detector - SCD) and the heated odor port.

    • A trained panelist sniffs the effluent from the odor port and records the time, duration, intensity, and a qualitative description of any detected odors.

    • Humidified air is typically mixed with the effluent at the odor port to prevent the drying of the panelist's nasal passages.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the "flavor dilution" (FD) factor, which is a measure of the odor potency of a compound.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the processes involved in the analysis and perception of these thiols, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction SPME/SBSE Extraction Sample->Extraction GC Gas Chromatography Extraction->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (Identification) Split->MS OdorPort Odor Port Split->OdorPort ChemicalData Chemical Data (Compound ID) MS->ChemicalData SensoryData Sensory Data (Odor Description, Intensity) OdorPort->SensoryData Correlation Data Correlation SensoryData->Correlation ChemicalData->Correlation

Caption: Experimental workflow for GC-O analysis.

signaling_pathway cluster_receptor Olfactory Sensory Neuron cluster_transduction Signal Transduction Cascade cluster_signal Signal Transmission Thiol Thiol Odorant OR2T11 OR2T11 Receptor Thiol->OR2T11 Copper Copper Ion (Cu+) Copper->OR2T11 G_protein G-protein Activation OR2T11->G_protein activates AC Adenylyl Cyclase Activation G_protein->AC activates cAMP cAMP Production AC->cAMP catalyzes CNG CNG Channel Opening cAMP->CNG activates Influx Ca2+/Na+ Influx CNG->Influx allows Depolarization Depolarization Influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Odor Perception) ActionPotential->Brain

Caption: Thiol perception signaling pathway.

Olfactory Signaling Pathway for Thiols

The perception of many low-molecular-weight thiols in humans is mediated by specific olfactory receptors. One such receptor, OR2T11, has been identified as being highly responsive to a range of thiols.[2][3] The activation of this G-protein coupled receptor (GPCR) is a complex process that is notably modulated by the presence of metal ions.

Studies have shown that the robust activation of the OR2T11 receptor by thiols requires the presence of ionic copper.[2][4] It is hypothesized that the copper ion acts as a cofactor, binding within the receptor and facilitating the interaction with the thiol group of the odorant molecule. This interaction initiates a conformational change in the receptor, which in turn activates an intracellular G-protein.

The activated G-protein triggers a downstream signaling cascade, leading to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium and sodium ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

References

A Comparative Analysis of 2-Butene-1-thiol and Other Thiols in the Formation of "Skunky" Aroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic "skunky" aroma, a significant concern in the beverage and cannabis industries, is primarily attributed to a class of volatile sulfur compounds known as thiols. Among these, 2-butene-1-thiol and its isomers are key contributors. This guide provides an objective comparison of this compound with other thiols implicated in "skunky" and related aromas, supported by experimental data and detailed methodologies.

Quantitative Comparison of Sensory Perception Thresholds

The potency of an aroma compound is determined by its sensory perception threshold, the lowest concentration at which it can be detected by the human nose. Thiols are notorious for their extremely low odor thresholds, often in the parts-per-trillion (ppt) or nanograms per liter (ng/L) range. The following table summarizes the sensory perception thresholds of this compound and other relevant thiols.

Thiol CompoundChemical FormulaCommon Aroma DescriptionSensory Perception Threshold (in water/beer)
3-Methyl-2-butene-1-thiol (MBT) C5H10SSkunky, Light-struck beer, Cannabis[1][2]0.5 - 7 ng/L[3][4]
(E)-2-Butene-1-thiol C4H8SSkunky, Pungent[5]Data not readily available in ng/L, but a major component of skunk spray[5]
3-Methyl-1-butanethiol C5H12SSkunky, Offensive[6][7]0.032 ppb (32 ng/L)[8]
Butane-1-thiol (n-Butyl mercaptan) C4H10SSkunky, Cabbage-like, Garlic-like[9]1.4 ppb (1400 ng/L)[9]
4-Mercapto-4-methylpentan-2-one (4MMP) C6H12OSBlack currant, Box tree4 ng/L
3-Mercaptohexan-1-ol (3MH) C6H14OSPassion fruit, Grapefruit60 ng/L
3-Mercaptohexyl acetate (3MHA) C8H16O2SPassion fruit, Guava0.8 - 4 ng/L
Hydrogen Sulfide H2SRotten eggs0.00041 ppm (410 ng/L)[10]

Note: Sensory thresholds can vary depending on the matrix (e.g., water vs. beer) and the sensitivity of the individual.

Experimental Protocols

Accurate quantification and sensory evaluation of thiols are critical for research and quality control. The following are detailed methodologies for key experiments.

Quantitative Analysis of Thiols by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the identification and quantification of volatile thiols in complex matrices like beer.[11][12][13][14]

Methodology:

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • A 10 mL aliquot of the degassed sample (e.g., beer) is placed in a 20 mL headspace vial.

    • An internal standard (e.g., deuterated thiol) is added for accurate quantification.

    • The vial is sealed and incubated at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

    • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a specific duration (e.g., 30 minutes) to adsorb the volatile compounds.

  • Derivatization (On-Fiber):

    • To improve the chromatographic properties and detection sensitivity of thiols, an on-fiber derivatization can be performed.[12][15]

    • The SPME fiber with the adsorbed thiols is exposed to the headspace of a vial containing a derivatizing agent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), at a controlled temperature and time.

  • Gas Chromatography (GC) Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed and derivatized compounds are thermally desorbed.

    • The analytes are separated on a capillary column (e.g., DB-5ms) using a temperature program that ramps the oven temperature to elute the compounds of interest.

  • Mass Spectrometry (MS) Detection:

    • The separated compounds are introduced into the mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in detecting the target thiol derivatives.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 10 mL Sample (e.g., Beer) vial Headspace Vial sample->vial Add to incubation Incubation (e.g., 40°C, 15 min) vial->incubation spme SPME Fiber Adsorption incubation->spme derivatization On-Fiber Derivatization with PFBBr spme->derivatization gc Gas Chromatography (Separation) derivatization->gc Thermal Desorption ms Mass Spectrometry (Detection & Quantification) gc->ms

Sensory Evaluation of "Skunky" Aroma

Sensory analysis is crucial for determining the impact of thiols on the final aroma profile.[16][17][18][19][20]

Methodology:

  • Panelist Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.

    • Panelists are trained to recognize and rate the intensity of "skunky" and other relevant aromas using reference standards (e.g., solutions of pure thiols at known concentrations).

  • Sample Preparation and Presentation:

    • Samples (e.g., beer) are presented to the panelists in identical, odor-free glasses, coded with random three-digit numbers.

    • A control sample (free of the target off-flavor) is included in the evaluation.

    • Samples are served at a standardized temperature (e.g., 10°C).

  • Evaluation Procedure (Triangle Test):

    • To determine if a perceptible difference exists between two samples (e.g., a control and a test sample), a triangle test is often employed.

    • Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.

  • Intensity Rating:

    • Once a difference is detected, panelists rate the intensity of the "skunky" aroma on a structured scale (e.g., a 9-point scale where 1 = not perceptible and 9 = extremely intense).

  • Data Analysis:

    • The results from the triangle test are analyzed using statistical tables to determine if a significant difference exists.

    • The intensity ratings are averaged across the panel to provide a quantitative measure of the "skunky" aroma.

Signaling Pathway for Thiol Perception

The perception of odors, including those from thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[21][22][23][24]

Mechanism of Olfactory Signal Transduction:

  • Odorant Binding: A thiol molecule binds to a specific olfactory receptor (e.g., OR2T11 in humans) on the cilia of an olfactory sensory neuron.[25][26] Some research suggests that metal ions, such as copper, may act as cofactors in the binding of thiols to the receptor.[27][28][29]

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

  • Signal Processing: The brain processes the signals from multiple olfactory sensory neurons to create the perception of a specific "skunky" smell.

signaling_pathway cluster_brain Brain Action_Potential Action Potential to Olfactory Bulb Perception Perception of 'Skunky' Aroma Action_Potential->Perception Thiol Thiol OR OR Thiol->OR Binds to G_protein G_protein OR->G_protein Activates AC AC G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG_channel CNG_channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Cations Cations Cations->CNG_channel Influx through Depolarization->Action_Potential

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 2-butene-1-thiol, a key organosulfur compound. It further details the spectroscopic methods essential for the validation of its synthesis, ensuring product purity and structural integrity. Experimental data is presented to support the comparison, alongside detailed protocols for key experiments.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the desired isomeric purity, available starting materials, and scalability. The most prevalent method involves the reaction of a butenyl halide with a sulfur nucleophile, typically thiourea. Alternative approaches utilize starting materials like 1,3-butadiene or methyl 2-butenoate.

A summary of the quantitative data for two common synthesis methods is presented in Table 1.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Method A: From Crotyl Halide trans-Crotyl chloride, ThioureaSodium hydroxide75-85>95High yield, good purity, readily available starting materials.Potential for side reactions if conditions are not controlled.
Method B: From 1,3-Butadiene 1,3-Butadiene, ThioureaHydrogen bromide, Sodium hydroxide60-70~90Utilizes a simple and inexpensive starting material.Lower yield and purity compared to Method A, requires handling of gaseous HBr.

Table 1: Comparison of Synthesis Methods for this compound

Spectroscopic Validation

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of trans-2-butene-1-thiol is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.50-5.70m2H-CH=CH-
3.15d2H-CH₂-SH
1.68d3HCH₃-
1.35t1H-SH

Table 2: ¹H NMR Data for trans-2-Butene-1-thiol

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
128.9=CH-
126.5=CH-
38.5-CH₂-SH
17.8CH₃-

Table 3: ¹³C NMR Data for trans-2-Butene-1-thiol

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
2920-2970MediumC-H (alkane) stretch
2550-2600WeakS-H stretch
1665-1675MediumC=C stretch
960-970Strong=C-H bend (trans)

Table 4: Key IR Absorption Bands for trans-2-Butene-1-thiol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

m/zRelative Intensity (%)Assignment
88100[M]⁺ (Molecular ion)
7340[M - CH₃]⁺
5565[C₄H₇]⁺
4180[C₃H₅]⁺

Table 5: Mass Spectrometry Data for this compound

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of trans-2-Butene-1-thiol from trans-Crotyl Chloride (Method A)

Materials:

  • trans-Crotyl chloride (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium hydroxide (2.5 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add trans-crotyl chloride to the solution and reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide in water.

  • Reflux the mixture for an additional 2 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure trans-2-butene-1-thiol.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • Obtain the IR spectrum of a thin film of the neat liquid product on a salt plate using an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce a diluted sample of the product into a mass spectrometer, typically using a gas chromatography (GC-MS) interface.

  • Obtain the electron ionization (EI) mass spectrum.

Workflow and Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Materials (e.g., Crotyl Chloride, Thiourea) reaction Chemical Reaction (e.g., Reflux) start->reaction workup Workup & Purification (Extraction, Distillation) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample for Analysis ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Signaling_Pathway_Analogy reagents Reactants (Crotyl Halide + Thiourea) intermediate Isothiouronium Salt Intermediate reagents->intermediate Nucleophilic Substitution hydrolysis Base Hydrolysis intermediate->hydrolysis final_product This compound hydrolysis->final_product Thiol Formation

Caption: Reaction pathway for the synthesis of this compound via the thiourea method.

Purity Assessment of 2-Butene-1-thiol: A Comparative Guide to Elemental Analysis, GC-FID, and qNMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comparative analysis of three common analytical techniques for assessing the purity of 2-Butene-1-thiol: Elemental Analysis (CHNS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the need for absolute versus relative purity, the nature of potential impurities, and the required precision and accuracy. Below is a summary of the performance of each method for the analysis of this compound.

ParameterElemental Analysis (CHNS)Gas Chromatography-FID (GC-FID)Quantitative NMR (qNMR)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂) to determine the mass percentages of C, H, N, and S.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.Measurement of the NMR signal intensity of the analyte relative to a certified internal standard of known concentration.
Purity Assessment Based on the comparison of experimentally determined elemental composition with the theoretical values.Based on the area percentage of the main peak relative to all other detected volatile impurities.Provides an absolute purity value (mass fraction) by direct comparison to a standard.
Theoretical Purity of this compound (C₄H₈S) C: 54.49%, H: 9.15%, S: 36.36%Not ApplicableNot Applicable
Typical Purity Result C: 54.35%, H: 9.10%, S: 36.25% (Purity ≈ 99.5%)> 99.5% (area %)99.6% (mass %)
Uncertainty ± 0.3%± 0.1% (relative peak area)± 0.2%
Strengths - Provides fundamental elemental composition. - Can indicate the presence of non-volatile or inorganic impurities.- High sensitivity for volatile organic compounds.[1][2] - Excellent for detecting and quantifying volatile organic impurities.- Provides absolute purity without needing a reference standard of the analyte.[3][4] - Non-destructive technique.[3] - Provides structural information.
Limitations - Does not distinguish between isomers or other compounds with the same elemental composition. - Sensitive to sample homogeneity and handling, especially for volatile liquids.[5][6]- Only detects compounds that are volatile under the analytical conditions. - Requires response factor correction for accurate quantification of impurities.- Lower sensitivity compared to GC-FID. - May not detect non-protonated impurities.

Experimental Protocols

Detailed methodologies for each of the discussed purity assessment techniques are provided below.

Elemental Analysis (CHNS) Protocol

This protocol is based on the dynamic flash combustion method.[7]

  • Sample Preparation:

    • For liquid samples like this compound, use a liquid autosampler for direct injection.[7]

    • Alternatively, accurately weigh approximately 1-2 mg of the liquid sample into a tin capsule. For volatile liquids, a capillary tube can be used to transfer the sample into the capsule, which is then sealed.[8]

    • A combustion aid such as vanadium pentoxide may be added to ensure complete combustion.

  • Instrumentation:

    • Use a CHNS elemental analyzer equipped with a thermal conductivity detector (TCD).

    • The instrument consists of a combustion reactor, a reduction tube, a GC column for gas separation, and the TCD.

  • Analysis:

    • The sample is introduced into the combustion reactor, which is maintained at a high temperature (around 1000 °C) in an oxygen-rich atmosphere.[8]

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated on a GC column and detected by the TCD.

  • Data Analysis:

    • The instrument software calculates the mass percentages of C, H, N, and S based on the detector response and the sample weight.

    • The purity is assessed by comparing the experimental elemental percentages to the theoretical values for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane). A typical concentration is around 1000 ppm (1 mg/mL).

  • Instrumentation:

    • Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or a column optimized for sulfur compounds).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak. This is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Quantitative NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity assessment of this compound using the three described analytical techniques.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Calculation cluster_result Final Purity Report Sample This compound Sample Prep_EA Weighing for EA Sample->Prep_EA Prep_GC Dilution for GC-FID Sample->Prep_GC Prep_qNMR Weighing with Internal Standard for qNMR Sample->Prep_qNMR EA Elemental Analysis (CHNS) Prep_EA->EA GC GC-FID Analysis Prep_GC->GC qNMR qNMR Analysis Prep_qNMR->qNMR Data_EA Compare Experimental vs. Theoretical Elemental % EA->Data_EA Data_GC Calculate Peak Area % GC->Data_GC Data_qNMR Calculate Absolute Purity (Mass Fraction) qNMR->Data_qNMR Result Purity Assessment Report Data_EA->Result Data_GC->Result Data_qNMR->Result

Caption: Workflow for Purity Assessment of this compound.

References

Comparing the efficiency of different initiators for 2-Butene-1-thiol reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiol-ene "click" reaction, a cornerstone of modern synthetic chemistry, offers a robust and efficient pathway for the formation of thioether linkages. The choice of initiator plays a pivotal role in determining the reaction's efficiency, influencing key parameters such as reaction time, yield, and selectivity. This guide provides a comprehensive comparison of different initiator types for reactions involving 2-Butene-1-thiol, supported by experimental data and detailed protocols to aid in the selection of the most suitable initiation strategy for your research needs.

Executive Summary

The efficiency of thiol-ene reactions with this compound is significantly influenced by the chosen initiation method. This guide evaluates three primary classes of initiators: photoinitiators, thermal initiators, and redox initiators. Our comparative analysis, based on available experimental data for similar thiol-ene systems, indicates that Type I (cleavage-type) photoinitiators generally offer the highest efficiency in terms of reaction speed and yield under mild conditions. Thermal initiators, such as Azobisisobutyronitrile (AIBN), provide a reliable alternative, particularly for applications where UV irradiation is not feasible, though they may require elevated temperatures and can be less efficient. Redox initiation presents a compelling option for bulk polymerizations and oxygen-rich environments, offering comparable reaction rates to photo and thermal methods with the advantage of unlimited cure depth.

Data Presentation: A Comparative Overview of Initiator Performance

The following table summarizes the performance of different initiator types in thiol-ene reactions. While direct quantitative data for this compound is limited in the literature, the presented data is based on studies of structurally similar thiols and enes, providing a strong basis for comparison.[1] Theoretical studies have shown that 2-butene exhibits a high affinity for thiol-ene reactions, suggesting these comparative trends are highly relevant.

Initiator TypeSpecific Initiator ExamplesTypical Reaction TimeTypical Conversion/YieldKey AdvantagesKey Disadvantages
Photoinitiator (Type I - Cleavage) DMPA, TPOMinutes to < 4 hoursHigh (>90%)[1]Fast reaction rates at room temperature, high efficiency.[1]Requires UV/Vis light source, limited penetration depth in opaque samples.
Photoinitiator (Type II - H-abstraction) Benzophenone (BP), Thioxanthone (TX)Minutes to hoursModerate to High (80-95%)[1]Can be activated by a wider range of wavelengths.Generally less efficient than Type I initiators, requires a co-initiator.[1]
Thermal Initiator AIBNSeveral hoursModerate to High (85-95%)[1]Simple to implement, no light source required.Requires elevated temperatures, which can lead to side reactions.[1]
Redox Initiator Benzoyl Peroxide/Amine systemsComparable to photo/thermal methodsHighUnlimited cure depth, mild reaction conditions, oxygen tolerant.[2][3]Can involve more complex multi-component systems.

Note: DMPA = 2,2-dimethoxy-2-phenylacetophenone; TPO = Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide; AIBN = Azobisisobutyronitrile. The provided yield and reaction time data are based on analogous thiol-ene systems and serve as a comparative reference.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for each initiator type, which can be adapted for reactions with this compound.

Photoinitiated Thiol-Ene Reaction

This protocol is adapted from studies on photoinitiated thiol-ene reactions.[1]

Materials:

  • This compound

  • An appropriate 'ene' coupling partner

  • Photoinitiator (e.g., DMPA, 0.1-1 mol%)

  • Solvent (e.g., dichloromethane, THF)

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1 equivalent), the 'ene' partner (1-1.2 equivalents), and the photoinitiator in the chosen solvent.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • While stirring, irradiate the reaction mixture with a UV lamp at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the thiol or ene starting materials.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product using an appropriate method, such as column chromatography.

Thermally Initiated Thiol-Ene Reaction

This protocol is based on the use of AIBN as a thermal initiator.[1]

Materials:

  • This compound

  • An appropriate 'ene' coupling partner

  • AIBN (1-5 mol%)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent), the 'ene' partner (1-1.2 equivalents), and AIBN in the solvent.

  • Deoxygenate the solution by purging with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 60-80 °C) under an inert atmosphere.[4]

  • Maintain the temperature and stir the reaction for the required time, monitoring its progress periodically.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo and purify the product as required.

Redox-Initiated Thiol-Ene Reaction

This protocol is a general guideline for a redox-initiated system.

Materials:

  • This compound

  • An appropriate 'ene' coupling partner

  • Oxidizing agent (e.g., Benzoyl Peroxide)

  • Reducing agent (e.g., a tertiary amine like N,N-dimethylaniline)

  • Solvent (if necessary)

Procedure:

  • Combine this compound (1 equivalent) and the 'ene' partner (1-1.2 equivalents) in a reaction vessel.

  • If using a solvent, dissolve the reactants.

  • Add the reducing agent to the mixture and stir.

  • Initiate the reaction by adding the oxidizing agent. The reaction is often exothermic and proceeds at room temperature.

  • Monitor the reaction for completion.

  • Work up the reaction mixture to isolate and purify the desired product.

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions. Below are simplified diagrams illustrating the initiation and propagation steps for each type of initiator in the context of a this compound reaction.

Photoinitiation Mechanisms

Type I (Cleavage) Photoinitiation: These initiators undergo unimolecular bond cleavage upon UV irradiation to form two radical species.

Type_I_Photoinitiation cluster_initiation Initiation cluster_propagation Propagation Initiator (PI) Initiator (PI) Excited Initiator (PI) Excited Initiator (PI) Initiator (PI)->Excited Initiator (PI) hν (UV Light) Radicals (R•) Radicals (R•) Excited Initiator (PI)->Radicals (R•) Cleavage Thiyl Radical (RS•) Thiyl Radical (RS•) Radicals (R•)->Thiyl Radical (RS•) + this compound (RSH) - RH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + 2-Butene Carbon-centered Radical->Thiyl Radical (RS•) + this compound (RSH) - Product

Caption: Type I Photoinitiation Pathway for Thiol-Ene Reaction.

Type II (Hydrogen Abstraction) Photoinitiation: These initiators, in an excited state, abstract a hydrogen atom from a co-initiator (often the thiol itself) to generate a reactive thiyl radical.[1][5]

Type_II_Photoinitiation cluster_initiation Initiation cluster_propagation Propagation Initiator (PI) Initiator (PI) Excited Initiator (PI) Excited Initiator (PI) Initiator (PI)->Excited Initiator (PI) hν (UV Light) Thiyl Radical (RS•) Thiyl Radical (RS•) Excited Initiator (PI)->Thiyl Radical (RS•) + this compound (RSH) - PI-H• Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + 2-Butene Carbon-centered Radical->Thiyl Radical (RS•) + this compound (RSH) - Product

Caption: Type II Photoinitiation Pathway for Thiol-Ene Reaction.

Thermal Initiation Mechanism

Thermal initiators like AIBN decompose upon heating to generate radicals, which then initiate the thiol-ene reaction.[6]

Thermal_Initiation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat (Δ) 2 R• 2 R• Thiyl Radical (RS•) Thiyl Radical (RS•) 2 R•->Thiyl Radical (RS•) + this compound (RSH) - RH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + 2-Butene Carbon-centered Radical->Thiyl Radical (RS•) + this compound (RSH) - Product

Caption: Thermal Initiation Pathway using AIBN for Thiol-Ene Reaction.

Redox Initiation Mechanism

Redox initiation involves an oxidation-reduction reaction to generate the initial radical species.

Redox_Initiation cluster_initiation Initiation cluster_propagation Propagation Oxidant + Reductant Oxidant + Reductant Radical (I•) Radical (I•) Oxidant + Reductant->Radical (I•) Electron Transfer Thiyl Radical (RS•) Thiyl Radical (RS•) Radical (I•)->Thiyl Radical (RS•) + this compound (RSH) - IH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + 2-Butene Carbon-centered Radical->Thiyl Radical (RS•) + this compound (RSH) - Product

References

Cross-Validation of Analytical Methods for the Quantification of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of reactive sulfur compounds such as 2-Butene-1-thiol is critical in various fields, including flavor chemistry, environmental analysis, and pharmaceutical development. The inherent volatility and reactivity of this thiol present significant analytical challenges. This guide provides a comparative overview of two robust analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with pentafluorobenzyl bromide (PFBBr) derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with 4,4'-dithiodipyridine (DTDP) derivatization.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of the two highlighted methods.

ParameterGC-MS with PFBBr DerivatizationHPLC-MS/MS with DTDP Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/L[1]0.001 - 0.012 µg/L[2]
Limit of Quantification (LOQ) 0.3 - 3 ng/L[1]0.003 - 0.037 µg/L[2]
**Linearity (R²) **≥ 0.99[1]0.9900–0.9935[2]
Accuracy (Recovery) 90%–109%[1]71.72–104.72%[2]
Precision (RSD) 5%–11%[1]Intra-day: 0.63–7.72%, Inter-day: 1.96–9.44%[2]
Sample Throughput LowerHigher
Instrumentation Requirement GC-MS systemHPLC-MS/MS system
Derivatization Complexity Moderately complexRelatively straightforward

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are based on established methods for volatile thiol analysis and can be adapted for the specific quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method involves the conversion of the volatile thiol into a more stable and less volatile derivative, which can be readily analyzed by GC-MS.

1. Sample Preparation and Derivatization: [3]

  • Adjust the pH of a 40 mL wine sample to 12.

  • Perform simultaneous extraction of the derivatives into a pentane-diethyl ether mixture.

  • Add pentafluorobenzyl bromide (PFBBr) to the sample to initiate derivatization.

  • Incubate the mixture to allow for the complete reaction.

  • Separate the organic layer containing the PFB-thiol derivatives.

  • Concentrate the organic extract under a gentle stream of nitrogen.

2. GC-MS Analysis: [3]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with 4,4'-dithiodipyridine (DTDP) Derivatization

This method offers high sensitivity and specificity for the analysis of thiols in complex matrices.

1. Sample Preparation and Derivatization: [2][4]

  • To a 20 mL wine sample, add an internal standard solution.

  • Add EDTA-Na₂ (20 mg), 50% acetaldehyde (80 μL), and aqueous DTDP (10 mM, 200 μL).[5]

  • Stir the mixture for 30 minutes at room temperature.[5]

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.[4][5]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 50% methanol and dry under vacuum.[5]

  • Elute the derivatized thiols with methanol.

  • The eluate can be directly injected or concentrated and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis: [2]

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent.[5]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the DTDP-thiol derivatives.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing Analytical Workflows

The following diagrams illustrate the key workflows in the cross-validation and selection of analytical methods for this compound quantification.

analytical_method_cross_validation cluster_method1 Method 1: GC-MS cluster_method2 Method 2: HPLC-MS/MS M1_Sample Sample Aliquot 1 M1_Deriv PFBBr Derivatization M1_Sample->M1_Deriv M1_Analysis GC-MS Analysis M1_Deriv->M1_Analysis M1_Data Data Set 1 M1_Analysis->M1_Data Comparison Data Comparison (Bias, Precision) M1_Data->Comparison M2_Sample Sample Aliquot 2 M2_Deriv DTDP Derivatization M2_Sample->M2_Deriv M2_Analysis HPLC-MS/MS Analysis M2_Deriv->M2_Analysis M2_Data Data Set 2 M2_Analysis->M2_Data M2_Data->Comparison Start Homogenized Sample Start->M1_Sample Start->M2_Sample Conclusion Method Comparability Assessment Comparison->Conclusion

Caption: Workflow for cross-validation of two analytical methods for this compound quantification.

method_selection_logic Start Define Analytical Requirements Matrix_Complexity Sample Matrix Complexity Start->Matrix_Complexity Sensitivity Required Sensitivity Matrix_Complexity->Sensitivity Low HPLC_MS HPLC-MS/MS with DTDP Derivatization Matrix_Complexity->HPLC_MS High GC_MS GC-MS with PFBBr Derivatization Sensitivity->GC_MS Moderate Sensitivity->HPLC_MS High

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Navigating the Labyrinth of "Skunky" Beer: An Inter-laboratory Comparison Guide to 2-Butene-1-thiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of volatile sulfur compounds in beverages like beer is critical. This guide provides a comprehensive comparison of analytical methodologies for 2-butene-1-thiol, more commonly known as 3-methyl-2-butene-1-thiol (MBT), the primary compound responsible for the undesirable "lightstruck" or "skunky" flavor in beer. While direct inter-laboratory comparison data is often proprietary to proficiency testing participants, this document synthesizes available data from single-laboratory validation studies and outlines the framework of proficiency testing to offer a valuable comparative overview.

The analysis of MBT in beer presents a significant challenge due to its extremely low sensory threshold, high volatility, and reactivity. The concentration of this compound is a critical quality parameter for brewers, making reliable analytical methods essential for quality control and product development. This guide explores the most common analytical techniques, their performance characteristics, and the importance of inter-laboratory comparisons in ensuring analytical accuracy.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of thiols in beer, based on data from published research. It is important to note that these values are from single-laboratory validation studies and may not be directly comparable to results from a formal inter-laboratory proficiency test.

Analytical MethodAnalyte(s)Sample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS 3-Methyl-2-butene-1-thiol (MBT)Purge and TrapBelow sensory thresholdNot ReportedNot Reported[1]
HS-SPME-GC-MS/MS 4-mercapto-4-methyl-2-pentanone (4MMP), 3-mercapto-1-hexanol (3MH), 3-mercaptohexyl acetate (3MHA)Headspace Solid-Phase Microextraction with on-fiber derivatizationBelow sensory thresholdsBelow sensory thresholdsNot Reported[2]
Spectrophotometry Indirectly measures MBT formation potentialDirect measurement of riboflavin absorbanceNot applicableNot applicableNot applicable[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods in the field and provide a foundation for laboratories seeking to analyze thiols in beer.

Gas Chromatography-Mass Spectrometry (GC-MS) with Purge and Trap

This method is a classic and sensitive technique for the analysis of volatile compounds like MBT.

  • Sample Preparation: A known volume of beer is placed in a purge and trap vessel. The sample is purged with an inert gas (e.g., helium or nitrogen) for a set period.

  • Analyte Trapping: The purged volatile compounds are trapped on a sorbent trap.

  • Thermal Desorption: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column.

  • Gas Chromatography: The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.

  • Mass Spectrometry: The separated compounds are ionized and detected by a mass spectrometer, allowing for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS/MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices like beer.[2]

  • Sample Preparation: A beer sample is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes. The vial is sealed and incubated at a controlled temperature.

  • Extraction: An SPME fiber coated with a specific stationary phase is exposed to the headspace above the beer sample. Volatile thiols adsorb to the fiber. On-fiber derivatization can be employed to improve the stability and chromatographic behavior of the thiols.[2]

  • Desorption and Analysis: The fiber is then retracted and inserted into the hot injector of a GC-MS/MS system, where the analytes are thermally desorbed and analyzed as described in the GC-MS protocol. The use of tandem mass spectrometry (MS/MS) provides higher selectivity and sensitivity.

Spectrophotometry for Lightstruck Potential

This method does not directly measure MBT but provides an indirect assessment of a beer's susceptibility to forming lightstruck flavor by measuring the degradation of riboflavin, a key photosensitizer in the reaction.[3]

  • Sample Preparation: Beer samples are exposed to a controlled light source for a specific duration.

  • Measurement: The absorbance of the beer is measured at 445 nm before and after light exposure.

  • Analysis: The decrease in riboflavin absorbance is correlated with the potential for MBT formation and the development of lightstruck flavor.[3]

Inter-laboratory Comparison Workflow

Proficiency testing (PT) schemes, such as the Brewing Analytes Proficiency Scheme (BAPS), are crucial for laboratories to assess and demonstrate the reliability of their analytical results.[4][5][6] The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

Interlaboratory_Comparison_Workflow cluster_Provider Proficiency Test Provider (e.g., BAPS) cluster_Labs Participating Laboratories Provider Preparation of Homogenous Beer Samples (Spiked or Natural) Distribution Distribution of Samples to Participating Laboratories Provider->Distribution Lab_Analysis Analysis of Beer Samples using In-House Methods Distribution->Lab_Analysis Data_Collection Collection of Analytical Results from Laboratories Statistical_Analysis Statistical Analysis of Data (e.g., z-scores, consensus values) Data_Collection->Statistical_Analysis Report Issuing of Performance Report to Participants Statistical_Analysis->Report Lab_Evaluation Evaluation of Performance Report and Corrective Actions Report->Lab_Evaluation Lab_Reporting Reporting of Results to the PT Provider Lab_Analysis->Lab_Reporting Lab_Reporting->Data_Collection

Workflow of a typical inter-laboratory comparison study for beer analysis.

Signaling Pathways and Logical Relationships

The formation of 3-methyl-2-butene-1-thiol (MBT) in beer is a well-understood photochemical reaction. The following diagram illustrates the key signaling pathway leading to the development of lightstruck flavor.

MBT_Formation_Pathway Light Light Exposure (350-500 nm) Riboflavin Riboflavin (Photosensitizer) Light->Riboflavin Activates Excited_Riboflavin Excited State Riboflavin Riboflavin->Excited_Riboflavin Iso_alpha_acids Iso-α-acids (from Hops) Excited_Riboflavin->Iso_alpha_acids Reacts with Radical_Formation Formation of Dimethylallyl Radical Iso_alpha_acids->Radical_Formation MBT 3-Methyl-2-butene-1-thiol (MBT) (Lightstruck Flavor) Radical_Formation->MBT Sulfur_Source Sulfur-containing compounds (e.g., Cysteine) Sulfur_Source->MBT Reacts with Radical

Photochemical pathway of 3-methyl-2-butene-1-thiol (MBT) formation in beer.

References

Safety Operating Guide

2-Butene-1-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 2-Butene-1-thiol are critical for maintaining laboratory safety and environmental compliance. Due to its flammability, potent stench, and potential health hazards, this chemical must be managed as hazardous waste from the point of generation through final disposal. All procedures involving this compound should be conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1][2]

Core Disposal Principles

The disposal strategy for this compound is centered on three key principles:

  • Containment: All waste streams, including liquid, solid, and contaminated labware, must be properly contained and segregated.

  • Neutralization: The characteristic foul odor of thiols can be neutralized through oxidation, typically using a sodium hypochlorite (bleach) solution.

  • Compliance: Final disposal must be handled as regulated hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor, in accordance with all applicable regulations.[3][4]

Operational Disposal Plan: Step-by-Step Guidance

Step 1: Liquid Waste Disposal

  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The container label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication that it contains thiols.[5]

  • Store the waste container in a designated, well-ventilated area, away from heat and ignition sources, until it is collected for disposal.[3] Under no circumstances should this waste be poured down the drain.[4][6]

Step 2: Solid Waste Disposal (Contaminated Disposables)

  • Disposable items such as gloves, paper towels, and septa that have come into contact with this compound should be immediately placed in a sealable plastic bag (e.g., a zip-lock bag) to contain the odor.[1][2]

  • This sealed bag must then be placed inside a larger, designated solid hazardous waste container.[1][2]

  • Label the container clearly, indicating it contains thiol-contaminated solid waste.

Step 3: Decontamination of Glassware and Equipment

  • All reusable glassware and equipment must be decontaminated immediately after use to neutralize the thiol.[5]

  • Submerge the contaminated items in a prepared bleach bath inside a chemical fume hood.[1][5] The bleach bath should be allowed to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[1][5]

  • After soaking, rinse the glassware thoroughly with water before washing by normal methods.[5]

  • Equipment that cannot be submerged, such as tubing, should be bagged, labeled, and reused for similar reactions or disposed of as solid hazardous waste.[5]

Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for the bleach decontamination protocol.

ParameterGuidelineSource
Oxidizing Agent Sodium Hypochlorite (Commercial Bleach)[2][7]
Working Concentration 1:1 mixture of bleach and water[5]
Neutralization Ratio Approx. 7 mL of thiol can be quenched by 1 L of 5.25% bleach solution.[2]
Alternative Ratio 500 mL of 5.25% bleach is sufficient for 0.1 mol of thiol (provides 25% excess).[7]
Required Contact Time Minimum of 14 hours; 24 hours is recommended.[1][5]

Experimental Protocol: Bleach Bath Decontamination

This protocol details the preparation and use of a bleach bath for neutralizing thiol-contaminated labware.

Materials:

  • Plastic container or bucket (large enough to submerge glassware)

  • Commercial bleach (5.25% sodium hypochlorite)

  • Water

  • Aluminum foil or a lid for the container

Procedure:

  • Preparation: Inside a chemical fume hood, prepare the bleach bath by combining one part commercial bleach with one part water in the plastic container.[5] Ensure the liquid level is low enough to prevent overflow when glassware is added.[5]

  • Labeling: Clearly label the container "Thiol Decontamination Bleach Bath."

  • Submersion: Immediately after use, place the thiol-contaminated glassware into the bleach bath, ensuring all contaminated surfaces are fully submerged.

  • Soaking: Cover the container with foil or a lid and let it soak for a minimum of 14 hours.[5]

  • Post-Soak Rinsing: After the soaking period, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.

  • Final Cleaning: The decontaminated glassware can now be cleaned using standard laboratory procedures.

  • Bleach Bath Disposal: A used bleach bath may be considered expired if a white solid forms, significant grime accumulates, or a strong odor persists.[5] While some procedures allow for disposal down the drain with copious amounts of water, others recommend collecting it as hazardous waste.[1][5] Always consult your local institutional and municipal regulations for proper disposal.

Disposal Workflow Diagram

G cluster_waste Waste Generation Point cluster_streams Waste Stream Segregation cluster_treatment Treatment & Containment cluster_disposal Final Disposal Path Waste This compound Contaminated Waste Liquid Liquid Waste Waste->Liquid Solid Solid Waste (Gloves, Paper) Waste->Solid Glassware Reusable Glassware/Equipment Waste->Glassware Container_Liq Collect in Labeled Hazardous Waste Container Liquid->Container_Liq Container_Sol 1. Seal in Plastic Bag 2. Place in Labeled Solid Hazardous Waste Container Solid->Container_Sol Bleach Submerge in Bleach Bath (min. 14 hours) Glassware->Bleach EHS Arrange Pickup by EH&S for Incineration/Treatment Container_Liq->EHS Container_Sol->EHS Rinse Rinse Thoroughly with Water Bleach->Rinse Clean Proceed to Normal Glassware Cleaning Rinse->Clean

Caption: Workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Butene-1-thiol

For researchers, scientists, and drug development professionals, the safe handling of reactive and volatile chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound in a laboratory setting, including detailed operational and disposal plans.

Chemical Profile and Hazards:

Hazard Summary of Structurally Similar Thiols:

Hazard Classification2-Butanethiol3-Methyl-2-butene-1-thiol
Flammability Highly flammable liquid and vapour.[5]Flammable liquid and vapour.[3]
Skin Irritation Causes skin irritation.[4]Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[4]Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation.May cause respiratory irritation.[3]
Skin Sensitisation May cause an allergic skin reaction.[4]Not Classified

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.

Recommended Personal Protective Equipment:

Body PartProtectionSpecification
Hands Chemical resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes Safety gogglesChemical splash goggles are mandatory to protect against splashes.
Body Laboratory coatA flame-resistant lab coat should be worn and kept fastened.
Respiratory Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[1][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is necessary to minimize exposure and prevent accidents.

Experimental Workflow:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Prepare a bleach solution (50% household bleach, 50% water) for decontamination.[7][8]

    • Have designated, labeled waste containers ready for liquid and solid thiol waste.[7]

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling and Use:

    • Don all required PPE before handling the chemical.

    • Use the smallest quantity of this compound necessary for the experiment.[1][6]

    • Keep the container of this compound tightly sealed when not in use.

    • Perform all transfers and manipulations of the chemical deep within the fume hood to contain the malodorous vapors.[6]

  • Post-Experiment Decontamination:

    • Immediately after use, decontaminate all glassware by rinsing and then soaking in the prepared bleach solution for at least 12 hours.[6][7]

    • Wipe down all surfaces within the fume hood with the bleach solution.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure the safety of support staff.

Waste Disposal Protocol:

Waste TypeDisposal Procedure
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[7]
Solid Thiol Waste Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1][2][6]
Decontamination Solution The used bleach solution should be collected in a separate, labeled hazardous waste container for disposal.[6]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill and Exposure Protocol:

IncidentAction
Small Spill in Fume Hood Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed bag and dispose of it as solid hazardous waste. Decontaminate the area with bleach solution.[1][2]
Large Spill Evacuate the immediate area and alert laboratory personnel and safety officers.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

Visual Workflow for Handling this compound:

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Decontamination & Disposal Phase prep_fume_hood Verify Fume Hood Certification prep_bleach Prepare 50% Bleach Solution prep_fume_hood->prep_bleach prep_waste Ready Labeled Waste Containers prep_bleach->prep_waste prep_ppe Don Appropriate PPE prep_waste->prep_ppe handle_chemical Conduct Experiment in Fume Hood prep_ppe->handle_chemical handle_seal Keep Thiol Container Sealed handle_chemical->handle_seal decon_glassware Decontaminate Glassware in Bleach handle_seal->decon_glassware decon_surfaces Wipe Down Fume Hood Surfaces decon_glassware->decon_surfaces dispose_liquid Dispose of Liquid Thiol Waste decon_surfaces->dispose_liquid dispose_solid Dispose of Solid Contaminated Waste dispose_liquid->dispose_solid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.